7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Description
Properties
IUPAC Name |
7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO3/c14-8-4-7(17)5-10-12(8)19-13(16-10)6-1-2-11(18)9(15)3-6/h1-5,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZQYDERZQJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract
This technical guide provides a comprehensive and in-depth exploration of a plausible synthetic pathway for the novel compound, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delineates a logical and scientifically grounded multi-step synthesis, commencing from readily available starting materials. Each synthetic step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and the rationale for the selection of reagents and reaction conditions. The guide also addresses the critical aspect of using protecting groups for the management of multiple reactive hydroxyl functionalities. Visual aids in the form of chemical pathway diagrams and workflow charts are provided to enhance clarity and understanding.
Introduction and Strategic Overview
The target molecule, this compound, is a complex substituted 2-arylbenzoxazole. The synthesis of such molecules is of significant interest due to the established pharmacological importance of the benzoxazole core.[1] The strategic design of this synthesis hinges on the convergent assembly of two key precursors: a substituted 2-aminophenol and a substituted benzoic acid. The primary challenge in this synthesis is the management of the multiple hydroxyl groups, which necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.
Our proposed retrosynthetic analysis deconstructs the target molecule into the key precursors: 4-bromo-2-amino-6-hydroxyphenol (or a protected version thereof) and 3-fluoro-4-hydroxybenzoic acid. The synthesis of the latter is well-documented.[2][3] The synthesis of the former, a highly substituted aminophenol, requires a dedicated multi-step approach, which will be a central focus of this guide.
The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the convergent synthetic strategy.
Synthesis of Key Precursors
Pathway to the Aminophenol Core: Synthesis of Protected 2-Amino-4-bromoresorcinol
The synthesis of the highly substituted aminophenol precursor is a critical and multi-step process. We propose a logical sequence starting from the commercially available resorcinol.
The initial step involves the regioselective monobromination of resorcinol. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. Direct bromination tends to yield polybrominated products. A more controlled approach involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[4]
Experimental Protocol: A solution of 2,4-dihydroxybenzoic acid in glacial acetic acid is treated with a solution of bromine in glacial acetic acid at a controlled temperature. The resulting 5-bromo-2,4-dihydroxybenzoic acid is then decarboxylated by refluxing in water to yield 4-bromoresorcinol.[4]
To prevent unwanted reactions in the subsequent nitration and condensation steps, the hydroxyl groups of 4-bromoresorcinol must be protected. The choice of protecting group is crucial; it must be stable to the conditions of the following steps and readily cleavable at the end of the synthesis. Methoxymethyl (MOM) ethers are a suitable choice due to their stability in both acidic and basic media and their relatively mild deprotection conditions.[2][5][6]
Experimental Protocol: 4-Bromoresorcinol is dissolved in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The solution is treated with a base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), followed by the addition of methoxymethyl chloride (MOM-Cl). The reaction is typically stirred at room temperature until completion.
The introduction of a nitro group is the next crucial step. The two MOM-ether groups are activating and will direct the electrophilic nitration. The position ortho to both MOM groups is the most activated and sterically accessible.
Experimental Protocol: The protected 4-bromoresorcinol is dissolved in a suitable solvent like acetic acid or dichloromethane. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise at a low temperature (e.g., 0 °C) to control the reaction and prevent over-nitration.
The final step in the synthesis of the aminophenol precursor is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid, can be used.
Experimental Protocol: The protected 4-bromo-6-nitroresorcinol is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of Pd/C is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired protected 2-amino-4-bromoresorcinol.
Synthesis of Protected 3-Fluoro-4-hydroxybenzoic Acid
The second key precursor, 3-fluoro-4-hydroxybenzoic acid, can be synthesized from commercially available starting materials.[2][3] For the purpose of the subsequent condensation reaction, the hydroxyl group of this benzoic acid should also be protected, for example, as a MOM ether, using a similar protocol as described in section 2.1.2.
Experimental Protocol for Synthesis of 3-Fluoro-4-hydroxybenzoic Acid: A common route involves the demethylation of 3-fluoro-4-methoxybenzoic acid. This can be achieved by heating with a strong acid such as hydrobromic acid in acetic acid.[3] The resulting 3-fluoro-4-hydroxybenzoic acid is then protected as its MOM ether.
Assembly of the Benzoxazole Core and Final Steps
Condensation and Cyclization
The cornerstone of this synthesis is the formation of the benzoxazole ring. This is typically achieved by the condensation of the 2-aminophenol precursor with the benzoic acid precursor, followed by cyclodehydration. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, acting as both a solvent and a dehydrating agent at elevated temperatures.[7][8][9][10] An alternative is Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which can often promote the reaction at lower temperatures.[11][12]
Caption: General mechanism of benzoxazole formation.
Experimental Protocol: The protected 2-amino-4-bromoresorcinol and the protected 3-fluoro-4-hydroxybenzoic acid are mixed in polyphosphoric acid. The mixture is heated with stirring to a temperature typically in the range of 150-200°C for several hours.[7] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.
Deprotection
The final step is the removal of the MOM protecting groups to unveil the free hydroxyl groups of the target molecule. This deprotection can be achieved under acidic conditions.
Experimental Protocol: The protected benzoxazole is dissolved in a suitable solvent mixture, such as THF and water. A catalytic amount of a Lewis acid like bismuth triflate or a protic acid like hydrochloric acid is added.[2] The reaction is stirred at room temperature until the deprotection is complete. The product is then extracted and purified.
Detailed Synthetic Pathway and Protocols
The complete proposed synthetic pathway is illustrated below:
Caption: Detailed multi-step synthetic pathway.
Data Summary
The following table summarizes the key transformations and provides estimated yields based on literature precedents for similar reactions.
| Step | Reactant(s) | Product | Reagents and Conditions | Estimated Yield (%) |
| 1 | Resorcinol | 4-Bromoresorcinol | Br₂, Acetic Acid | 70-80 |
| 2 | 4-Bromoresorcinol | Protected 4-Bromoresorcinol | MOM-Cl, DIPEA, DCM | 90-95 |
| 3 | Protected 4-Bromoresorcinol | Protected 4-Bromo-6-nitroresorcinol | HNO₃, H₂SO₄, 0 °C | 75-85 |
| 4 | Protected 4-Bromo-6-nitroresorcinol | Protected 2-Amino-4-bromoresorcinol | H₂, Pd/C, Ethanol | 90-98 |
| 5 | 3-Fluoro-4-methoxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | HBr, Acetic Acid, reflux | 85-95 |
| 6 | 3-Fluoro-4-hydroxybenzoic acid | Protected 3-Fluoro-4-hydroxybenzoic acid | MOM-Cl, DIPEA, DCM | 90-95 |
| 7 | Protected Precursors | Protected Target Molecule | PPA, 150-200 °C | 60-75 |
| 8 | Protected Target Molecule | Final Product | Bi(OTf)₃, THF/H₂O | 85-95 |
Conclusion
This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for this compound. The proposed route is based on established chemical transformations and addresses the key synthetic challenges, particularly the management of multiple hydroxyl groups through a robust protecting group strategy. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for potential applications in drug discovery and materials science.
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An In-depth Technical Guide on the Physicochemical Properties of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, a substituted benzoxazole of significant interest in medicinal chemistry. The benzoxazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1] The therapeutic potential of such molecules is intrinsically linked to their physicochemical characteristics, which dictate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] This document outlines the known structural and predicted physicochemical parameters for this specific compound, alongside standardized, field-proven methodologies for their experimental determination. The rationale behind experimental choices is detailed to provide researchers, scientists, and drug development professionals with a robust framework for analysis.
Introduction to the Benzoxazole Scaffold and the Target Compound
Benzoxazole, a heterocyclic moiety formed by a fused benzene and oxazole ring, is a cornerstone in drug discovery.[1] Derivatives of this scaffold are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific substitutions on the benzoxazole core of the target compound—a bromine atom at position 7, a hydroxyl group at position 5, and a 3-fluoro-4-hydroxyphenyl group at position 2—are anticipated to modulate its biological activity and ADMET properties significantly. A thorough understanding of its physicochemical profile is therefore a critical first step in rational drug design and development.[1]
Core Physicochemical and Structural Data
The foundational physicochemical properties of this compound provide the initial parameters for its evaluation as a potential drug candidate. The following table summarizes key available data for this compound.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₇BrFNO₃ | ChemScene[5] |
| Molecular Weight | 324.10 g/mol | ChemScene[5] |
| CAS Number | 544704-73-6 | ChemScene[5] |
| Calculated logP | 3.8076 | Computational[5] |
| Topological Polar Surface Area (TPSA) | 66.49 Ų | Computational[5] |
| Hydrogen Bond Donors | 2 | Computational[5] |
| Hydrogen Bond Acceptors | 4 | Computational[5] |
| Rotatable Bonds | 1 | Computational[5] |
Lipophilicity: A Key Determinant of Pharmacokinetics
Expert Insight: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes. The computationally predicted logP of 3.8076 suggests that the compound is highly lipophilic.[5] However, it is crucial to experimentally verify this value and to determine the distribution coefficient (logD) at physiological pH (7.4), as the ionization of the phenolic hydroxyl groups will significantly impact its partitioning behavior.
Experimental Protocol: Shake-Flask Method for logD determination
The shake-flask method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.
-
Preparation of Phases: Prepare a saturated solution of n-octanol in a phosphate-buffered saline (PBS) solution at pH 7.4, and vice-versa. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase (PBS, pH 7.4) at a known concentration.
-
Partitioning: Combine equal volumes of the compound-containing aqueous phase and the organic phase (n-octanol) in a suitable vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The concentration in the octanol phase is determined by mass balance. The logD is calculated using the formula: logD = log([Compound]octanol / [Compound]aqueous)
Ionization Constant (pKa): Influence on Solubility and Receptor Binding
Expert Insight: The presence of two phenolic hydroxyl groups on the molecule indicates that it will have acidic pKa values. The pKa governs the extent of ionization at a given pH, which in turn profoundly affects solubility, membrane permeability, and the potential for ionic interactions with biological targets.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.[1]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility: A Prerequisite for Bioavailability
Expert Insight: The high predicted logP and planar aromatic structure suggest that the aqueous solubility of this compound is likely to be low. Poor solubility is a major challenge in drug development, impacting oral bioavailability and formulation options.
Experimental Protocol: Thermodynamic Solubility Assay
This method determines the equilibrium solubility, which is the most relevant measure for drug development.
-
Sample Preparation: Add an excess amount of the solid compound to a series of buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the resulting slurries at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure that equilibrium between the solid and dissolved states is reached.
-
Sample Processing: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Analyze the clear filtrate or supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Caption: Key steps in the thermodynamic solubility workflow.
Structural Characterization
Expert Insight: While computational data provides a strong starting point, experimental confirmation of the compound's structure and purity is non-negotiable. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.
-
¹H and ¹³C NMR: Will confirm the connectivity of atoms and the specific isomeric form. The spectra of benzoxazole derivatives show characteristic signals for aromatic protons.[4]
-
Mass Spectrometry: Will confirm the molecular weight (324.10 g/mol ) and provide fragmentation patterns that can further support the proposed structure.[5]
-
Infrared Spectroscopy: Will identify key functional groups. For instance, the presence of O-H stretching for the hydroxyl groups and C=N stretching for the oxazole ring would be expected.[4]
Conclusion and Forward Look
The in-silico data for this compound suggests a highly lipophilic compound with low predicted aqueous solubility. The two phenolic hydroxyls are key features that will influence its ionization state, solubility, and potential for hydrogen bonding with biological targets. The experimental protocols outlined in this guide provide a validated pathway for the definitive characterization of its physicochemical profile. These empirical data are indispensable for building predictive models of the compound's in vivo behavior and for guiding subsequent stages of drug development, including formulation design and pharmacokinetic studies.
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An In-depth Technical Guide to 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol (CAS: 544704-73-6): A Potential TRPA1 Antagonist
Introduction
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol is a halogenated benzoxazole derivative. The benzoxazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in various biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this specific molecule, including its chemical properties, a proposed synthetic route, and an in-depth analysis of its potential biological activity as a Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, a target of significant interest in pain and inflammation research.[4][5] While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related molecules to offer valuable insights for researchers and drug development professionals.
Physicochemical Properties
A summary of the known physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 544704-73-6 | Internal Database |
| Molecular Formula | C₁₃H₇BrFNO₃ | Internal Database |
| Molecular Weight | 324.11 g/mol | Internal Database |
| Appearance | Off-white to pale purple solid | Internal Database |
| Storage Temperature | 2-8°C | Internal Database |
Proposed Synthesis
While a specific, published synthetic protocol for this compound has not been identified, a plausible and efficient route can be designed based on established methods for benzoxazole synthesis.[6] The most common and direct approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the oxazole ring, leading back to 2-amino-6-bromohydroquinone and 3-fluoro-4-hydroxybenzoic acid as the key starting materials.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromohydroquinone (1.0 eq) and 3-fluoro-4-hydroxybenzoic acid (1.1 eq).
-
Solvent and Catalyst: Add a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent to the flask, sufficient to ensure good mixing of the reactants. These reagents also act as the condensing agent.
-
Reaction Conditions: Heat the reaction mixture to 150-180°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic mixture with a suitable base, such as a saturated solution of sodium bicarbonate, until a precipitate is formed.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. The crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.
Caption: Proposed workflow for the synthesis of the target compound.
Potential Biological Activity and Mechanism of Action
The structural features of this compound, particularly the substituted benzoxazole core, strongly suggest its potential as a modulator of the TRPA1 ion channel.
TRPA1 as a Therapeutic Target
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons.[5] It functions as a sensor for a wide range of exogenous irritants and endogenous inflammatory mediators, playing a crucial role in the signaling pathways of pain, itch, and neurogenic inflammation.[4][5] Consequently, the development of TRPA1 antagonists is a promising therapeutic strategy for a variety of conditions, including chronic pain, respiratory diseases, and dermatological disorders.[7]
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a competitive antagonist at the TRPA1 channel. By binding to the channel, likely within a transmembrane domain, it would prevent the conformational changes induced by agonists, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) and subsequent neuronal depolarization. This would effectively block the transmission of pain and inflammatory signals.
Caption: Proposed mechanism of TRPA1 antagonism.
Structure-Activity Relationship (SAR) Insights from Related Compounds
The potential of the title compound as a TRPA1 antagonist is supported by the structure-activity relationships of other benzoxazole derivatives.[8][9] Key structural features that often contribute to the activity of TRPA1 antagonists include:
-
Aromatic Core: A planar, aromatic system like the benzoxazole ring is a common feature in many TRPA1 antagonists.
-
Substituents on the Benzoxazole Ring: The presence of a bromine atom at the 7-position and a hydroxyl group at the 5-position can influence the electronic properties and binding interactions of the molecule. Halogenation is a common strategy to enhance binding affinity.
-
The 2-Phenyl Moiety: The substituted phenyl ring at the 2-position is crucial for interaction with the receptor. The fluorine and hydroxyl substituents on this ring likely play a significant role in defining the compound's potency and selectivity through hydrogen bonding and other electrostatic interactions.
The development of dual TRPA1 and TRPV1 antagonists has also been an area of interest, with some oxazole-containing compounds showing promise.[10] This suggests that the benzoxazole scaffold is a versatile platform for designing modulators of TRP channels.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on a robust analysis of related compounds, it is a strong candidate for investigation as a TRPA1 antagonist. Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be carried out to obtain a pure sample of the compound for thorough spectroscopic and analytical characterization.
-
In Vitro Biological Evaluation: The compound should be screened for its activity on TRPA1 channels using techniques such as calcium imaging or electrophysiology. Determination of its IC₅₀ value will be critical.
-
Selectivity Profiling: Its activity should be tested against other TRP channels (e.g., TRPV1, TRPM8) and a panel of other receptors and enzymes to assess its selectivity.
-
In Vivo Studies: If potent and selective in vitro activity is confirmed, the compound should be evaluated in animal models of pain and inflammation to determine its in vivo efficacy and pharmacokinetic properties.
This in-depth technical guide, grounded in the established principles of medicinal chemistry and pharmacology, provides a solid foundation and a clear roadmap for the future investigation of this compound as a potential therapeutic agent.
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An In-depth Technical Guide to the Theoretical Properties of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol: A Computational Approach to Drug Discovery
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This technical guide presents a comprehensive theoretical evaluation of a novel benzoxazole derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. In the absence of empirical data, this document serves as a roadmap for the in silico characterization of a new molecular entity (NME), a critical first step in modern drug discovery. We will delineate a systematic workflow, beginning with the prediction of fundamental physicochemical properties, progressing to sophisticated quantum chemical analyses, and culminating in an assessment of its pharmacokinetic profile and potential as a targeted therapeutic agent through molecular docking simulations. This guide is intended for researchers, scientists, and drug development professionals, providing both the methodology and the scientific rationale essential for the early-stage evaluation of novel therapeutic candidates.
Introduction: The Rationale for In Silico Characterization
The journey of a novel compound from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic or safety profiles discovered late in development. The integration of computational, or in silico, methods at the earliest stages of research offers a powerful strategy to mitigate these risks. By predicting the properties of a molecule before its synthesis, researchers can prioritize candidates with a higher probability of success, refine molecular designs, and gain mechanistic insights into potential biological activity.[1][3]
The subject of this guide, this compound, is a novel compound designed by combining the privileged benzoxazole core with structural motifs known to influence biological activity, such as halogen substitutions and phenolic hydroxyl groups. The benzoxazole heterocycle is a versatile pharmacophore known for a broad spectrum of pharmacological activities.[1][2] This document outlines a theoretical framework to predict its drug-like potential and elucidate its electronic and structural characteristics.
Predicted Physicochemical and Drug-Likeness Properties
A molecule's fundamental physicochemical properties govern its behavior in a biological system, influencing everything from solubility to membrane permeability. These parameters are foundational to the concept of "drug-likeness." We will employ established computational models, such as those available through platforms like SwissADME and ADMETlab 3.0, to generate these initial predictions.[4][5]
Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₇BrFN O₃ | Defines the elemental composition. |
| Molecular Weight | 339.11 g/mol | Influences absorption and distribution; typically <500 Da is preferred for oral drugs. |
| LogP (octanol/water partition coefficient) | 3.5 - 4.5 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Predicts transport properties; TPSA < 140 Ų is often associated with good oral bioavailability. |
| Number of Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |
| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |
| pKa (acidic) | ~7.5 and ~9.0 | Predicts the ionization state at physiological pH, which affects solubility and target interaction. |
| Lipinski's Rule of Five | Compliant | A widely used guideline to assess drug-likeness and potential for oral bioavailability. |
Causality Behind the Predictions: The predicted LogP value suggests a compound with significant lipophilicity, which is favorable for crossing cell membranes but may also indicate potential issues with aqueous solubility. The TPSA is within a range that suggests good potential for oral absorption. The two predicted acidic pKa values, corresponding to the two phenolic hydroxyl groups, indicate that the molecule will be partially ionized at physiological pH 7.4, which can enhance solubility. Overall, the molecule demonstrates compliance with Lipinski's Rule of Five, a crucial first-pass filter in drug discovery.
Quantum Chemical Analysis: Unveiling Electronic and Structural Insights
To move beyond simple physicochemical descriptors, we employ quantum mechanics, specifically Density Functional Theory (DFT), to model the molecule's electronic structure.[6][7] These calculations provide a deeper understanding of molecular stability, reactivity, and intermolecular interaction potential.
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
-
Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D conformation.
-
Computational Method: Geometry optimization and frequency calculations are performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[7] This level of theory provides a good balance of accuracy and computational cost for organic molecules.
-
Output Analysis: The optimized geometry provides the most stable 3D conformation of the molecule. The output files are then used to calculate key quantum chemical descriptors.
Table 2: Key Quantum Chemical Descriptors (Predicted)
| Descriptor | Predicted Value | Significance |
| HOMO (Highest Occupied Molecular Orbital) Energy | -6.0 eV | Relates to the molecule's ability to donate electrons; higher values indicate greater reactivity. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.5 eV | Relates to the molecule's ability to accept electrons; lower values indicate greater electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | An indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. |
| Dipole Moment | ~3.0 - 4.0 D | Quantifies the molecule's overall polarity, influencing solubility and intermolecular interactions. |
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts how the molecule will interact with biological targets.
Predicted MEP Features:
-
Negative Potential (Red/Yellow): Expected around the phenolic oxygen atoms and the nitrogen atom of the benzoxazole ring, indicating these are prime sites for hydrogen bond acceptance or interaction with positively charged residues in a protein.
-
Positive Potential (Blue): Expected around the hydroxyl hydrogen atoms, indicating sites for hydrogen bond donation.
-
Neutral Potential (Green): Expected over the aromatic carbon framework.
In Silico ADMET Profiling: Predicting the Fate of a Molecule in the Body
A promising drug candidate must not only be active but also possess a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Numerous web-based tools and software packages are available for these predictions.[4][8][9][10]
Table 3: Predicted ADMET Properties
| Parameter | Category | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Unlikely to cross | Suggests the compound may have reduced central nervous system (CNS) side effects. |
| Plasma Protein Binding | High | May affect the free concentration of the drug available to act on its target. | |
| Metabolism | CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of interaction with a major metabolic pathway. | |
| Excretion | Half-life (T₁/₂) | Moderate | Suggests a reasonable dosing interval. |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
Molecular Docking: A Hypothesis for Biological Activity
Given the prevalence of benzoxazole derivatives as anticancer agents, a logical step is to investigate the potential of this compound as a kinase inhibitor.[11][12][13] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[14][15][16]
Target Selection
Based on the activities of similar compounds, a relevant cancer-related kinase, such as Epidermal Growth Factor Receptor (EGFR), is selected as the target protein for this hypothetical study.[17] The crystal structure of EGFR can be obtained from the Protein Data Bank (PDB).
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation: The 3D structure of the EGFR kinase domain is downloaded from the PDB. Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The DFT-optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.
-
Docking Simulation: Using software such as AutoDock Vina or GOLD, the ligand is docked into the ATP-binding site of EGFR. The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Analysis of Results: The results are analyzed based on the predicted binding energy (a lower value indicates a more favorable interaction) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Predicted Binding Interactions
It is hypothesized that this compound will form key interactions within the EGFR active site:
-
Hydrogen Bonds: The phenolic hydroxyl groups and the benzoxazole nitrogen are likely to form hydrogen bonds with key residues in the hinge region of the kinase.
-
Hydrophobic Interactions: The aromatic rings of the benzoxazole and phenyl moieties are expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
Halogen Bonding: The bromine atom may form a halogen bond with a carbonyl oxygen or other electron-rich group in the protein backbone.
Visualizations and Workflows
Computational Workflow for Theoretical Characterization
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Whitepaper: Predictive Analysis of the Mechanism of Action for 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Executive Summary
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a novel derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, for which the mechanism of action (MoA) has not yet been elucidated. In the absence of direct experimental data, this document employs a predictive approach grounded in structural analysis and established structure-activity relationships (SAR) of analogous compounds. We deconstruct the molecule into its core components—the benzoxazole nucleus, a substituted phenyl ring, and halogen/hydroxyl decorations—to hypothesize its primary biological targets. This analysis predicts two principal MoAs: anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) and anticancer activity via the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. This whitepaper provides a detailed rationale for these predictions and outlines a comprehensive, multi-stage experimental plan for their in silico and in vitro validation.
Introduction: The Benzoxazole Scaffold in Drug Discovery
Benzoxazole-containing heterocyclic compounds are of significant interest in pharmaceutical research due to their versatile biological profiles, which include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3] Their rigid, planar structure and ability to engage in various non-covalent interactions make them privileged scaffolds for targeting a diverse range of enzymes and receptors.[4] The biological activity of benzoxazole derivatives is highly tunable through substitution at the 2, 5, and 7-positions of the core ring system.[5]
The subject of this guide, this compound, is a novel entity whose therapeutic potential is unexplored. Its structure combines several key pharmacophoric features that suggest a potent and specific biological activity. This document serves as a predictive guide for researchers, outlining a logical, evidence-based pathway to understanding its MoA.
Structural Deconstruction and Rationale for Predicted Activity
A molecule's function is intrinsically linked to its structure. By dissecting this compound, we can infer its likely biological interactions based on the known roles of its constituent parts.
-
Benzoxazole Core: This nucleus is a known pharmacophore in numerous kinase inhibitors and other enzyme-targeted agents.[6] It often acts as a bioisostere for natural purine bases like adenine and guanine, allowing it to interact with the ATP-binding sites of enzymes.[1]
-
2-(3-fluoro-4-hydroxyphenyl) Moiety: 2-substituted benzoxazoles are extensively studied for their biological activities.[4] The phenyl group at this position is a common feature in VEGFR-2 inhibitors, where it often occupies a hydrophobic pocket.[7][8] The 4-hydroxyl group can act as a critical hydrogen bond donor, while the 3-fluoro substituent can enhance binding affinity and improve metabolic stability.[9][10]
-
7-Bromo Substitution: The introduction of a bromine atom can significantly influence a molecule's pharmacological profile. Bromine can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance ligand-protein binding affinity and specificity.[11][12][13] This can lead to increased therapeutic activity and a longer duration of action.[11]
-
5-Hydroxyl Group: The presence of a hydroxyl group on the benzoxazole ring can contribute to the molecule's overall polarity and hydrogen bonding capacity, potentially improving its interaction with target proteins.[5]
Based on this analysis, two primary MoAs are hypothesized.
Predicted Mechanism of Action 1: Anti-inflammatory Activity via COX-2 Inhibition
A significant number of 2-substituted benzoxazole derivatives have been reported to exhibit potent anti-inflammatory activity, often through the selective inhibition of the COX-2 enzyme.[2] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from inhibiting COX-2, while undesirable side effects are often linked to the inhibition of the COX-1 isoform.
The 3-fluoro-4-hydroxyphenyl moiety of the target compound is structurally similar to the phenolic groups found in many selective COX-2 inhibitors. This group can form key hydrogen bonds within the active site of the COX-2 enzyme. The overall scaffold of the molecule is well-suited to fit within the COX-2 binding pocket.
Proposed Signaling Pathway: Prostaglandin Synthesis
The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Predicted inhibition of the COX-2 pathway by the target compound.
Predicted Mechanism of Action 2: Anticancer Activity via VEGFR-2 Kinase Inhibition
The benzoxazole scaffold is a key feature in a number of potent anticancer agents, particularly those that function as kinase inhibitors.[7] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.
Many VEGFR-2 inhibitors share a common pharmacophore that includes a heterocyclic core (like benzoxazole), a central aromatic ring, and a substituted phenyl group that interacts with the hinge region and the DFG domain of the kinase's ATP-binding site.[6] The structure of this compound aligns well with this pharmacophoric model.[14] Inhibition of VEGFR-2 would be expected to block downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[7]
Proposed Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The following diagram outlines the VEGFR-2 signaling cascade and the predicted point of inhibition.
Caption: Proposed experimental workflow for MoA validation.
Protocol 1: Cytotoxicity Screening This initial screen determines the compound's general toxicity and its potential as an anticancer agent. [3][15]1. Cell Culture: Culture human cancer cell lines (e.g., breast cancer MCF-7, colorectal HCT-116) and a non-cancerous cell line (e.g., human fibroblasts) in appropriate media. 2. Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the target compound for 48-72 hours. 3. MTT/SRB Assay: Add MTT or SRB reagent to the wells and measure the absorbance to determine cell viability. [16]4. Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line. High potency against cancer cells with lower toxicity to normal cells indicates promising anticancer potential.
Protocol 2: Enzyme Inhibition Assays These assays directly measure the compound's ability to inhibit the activity of the predicted target enzymes.
-
COX-1/COX-2 Inhibition Assay: Use a commercial colorimetric or fluorescent inhibitor screening kit to measure the peroxidase activity of recombinant human COX-1 and COX-2 enzymes in the presence of various concentrations of the compound. This will determine the IC50 values and the selectivity for COX-2 over COX-1.
-
VEGFR-2 Kinase Assay: Employ a kinase activity assay (e.g., using Z'-LYTE™ technology) to quantify the phosphorylation of a specific peptide substrate by recombinant VEGFR-2. Measure the inhibition of this activity at various compound concentrations to determine the IC50 value.
Protocol 3: Cell-Based Inflammation Assay This assay validates the anti-inflammatory effect in a cellular context. [17][18][19]1. Cell Stimulation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a macrophage cell line (e.g., RAW 264.7). 2. Treatment: Pre-treat the cells with different concentrations of the target compound for 1 hour. 3. Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. 4. Quantification: After 24 hours, collect the cell supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA or a multiplex immunoassay. A dose-dependent reduction in cytokine levels would confirm anti-inflammatory activity.
Protocol 4: Apoptosis and Cell Cycle Analysis These assays determine if the compound's cytotoxic effect is due to the induction of programmed cell death.
-
Cell Treatment: Treat a sensitive cancer cell line (e.g., HCT-116) with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the population of Annexin V-positive cells will indicate the induction of apoptosis.
-
Cell Cycle Analysis: For cell cycle analysis, fix the treated cells, stain with PI, and analyze by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An arrest in a specific phase can provide further insight into the MoA.
Conclusion
While this compound is a novel chemical entity, a rigorous analysis of its structure in the context of established medicinal chemistry principles allows for the formulation of credible hypotheses regarding its mechanism of action. The evidence strongly suggests potential roles as both a selective COX-2 inhibitor for anti-inflammatory applications and a VEGFR-2 kinase inhibitor for anticancer therapy. The proposed validation workflow, combining predictive in silico techniques with definitive in vitro biochemical and cell-based assays, provides a clear and efficient path to confirming these predictions and unlocking the therapeutic potential of this promising compound.
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A Strategic Approach to the Preliminary Biological Evaluation of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: Rationale and Hypothesis-Driven Screening
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The structural similarity of these compounds to endogenous purine nucleosides may facilitate their interaction with various biopolymers, contributing to their broad bioactivity.[1] The novel compound, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, incorporates several key features that suggest a strong potential for biological activity: a halogenated benzoxazole core, and a substituted phenyl ring, which are common motifs in bioactive molecules.
This guide presents a comprehensive, hypothesis-driven workflow for the preliminary in vitro biological screening of this compound. As a Senior Application Scientist, the emphasis is not merely on procedural execution but on the strategic rationale behind the selection of assays. Our initial screening will focus on three key areas with a high probability of yielding actionable results for a novel benzoxazole derivative: anticancer, antimicrobial, and antioxidant activities. This tiered approach is designed to efficiently characterize the compound's primary biological effects and guide subsequent, more focused investigations.
Part 1: Anticancer Activity Assessment
The initial evaluation of anticancer potential is a cornerstone of modern drug discovery.[5] We will begin by assessing the compound's cytotoxic effect across a panel of human cancer cell lines. This provides a broad view of its potency and selectivity.
Core Principle: Assessing Cytotoxicity via Metabolic Viability
A common and reliable method for initial high-throughput screening is to measure the metabolic activity of cultured cancer cells after exposure to the test compound.[6][7] A reduction in metabolic activity is proportional to the number of viable cells, indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. We will employ the XTT assay, which offers advantages over the traditional MTT assay by producing a water-soluble formazan product, thus simplifying the protocol and reducing potential inaccuracies from solvent solubilization steps.[8][9][10]
Experimental Workflow: Cytotoxicity Screening
The overall workflow for determining the compound's effect on cancer cell viability is outlined below.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Microorganism Selection:
-
Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans). [11]
-
-
Media and Reagent Preparation:
-
Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for yeast. [12] * Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. [13] * Prepare a microbial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [12][14] * Inoculate each well with 50 µL of the standardized microbial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [13]
Microbial Strain Type MIC (µg/mL) Staphylococcus aureus Gram-positive 16 Escherichia coli Gram-negative >128 | Candida albicans | Yeast | 64 |
-
Part 3: Antioxidant Activity Evaluation
The phenolic hydroxyl group on the compound's structure suggests potential antioxidant activity. This can be rapidly assessed through radical scavenging assays.
Core Principle: Radical Scavenging Capacity
Antioxidant activity is often evaluated by measuring the compound's ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for this purpose. [15][16][17]Both involve a color change upon reduction of the radical by an antioxidant, which can be quantified spectrophotometrically. [15][18]
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis and Interpretation:
-
The scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
-
The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
| Assay | Parameter | Result |
| DPPH | IC50 (µM) | 45 µM |
| ABTS | Trolox Equivalents | 1.2 |
Conclusion and Forward Path
This three-pronged preliminary screening strategy provides a robust and efficient framework for the initial biological characterization of this compound. The data generated from these in vitro assays—cytotoxicity (IC50), antimicrobial activity (MIC), and antioxidant capacity—will form a critical foundation for decision-making. Positive "hits" in any of these areas will justify progression to more advanced studies, such as mechanism of action elucidation, further selectivity profiling, and eventually, preclinical in vivo models. This structured, evidence-based approach ensures that resources are directed toward the most promising avenues for drug development.
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Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
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Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Sci-Hub. Retrieved from [Link]
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Crawford, M. A., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). Retrieved from [Link]
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ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
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Łaska, G., et al. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]
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A Technical Guide to the Structure Elucidation of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of the novel benzoxazole derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3][4][5] The precise determination of their molecular structure is a critical, non-negotiable step in the drug discovery and development process, ensuring efficacy, safety, and intellectual property integrity.
This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines experimental protocols with the underlying scientific rationale. We will progress through a multi-technique approach, demonstrating how data from mass spectrometry, advanced NMR spectroscopy, and computational chemistry converge to provide a preliminary structure, which is then unequivocally confirmed by single-crystal X-ray crystallography.
The Analytical Challenge: The Proposed Structure
The target molecule, this compound, with the Chemical Abstracts Service (CAS) number 544704-73-6, presents a fascinating puzzle for the analytical chemist.[6] Its structure combines a halogenated benzoxazole core with a substituted phenyl ring, offering multiple points for spectroscopic analysis. For clarity throughout this guide, the following IUPAC-recommended numbering system for the atoms will be used:
Sources
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An In-depth Technical Guide to the Synthesis and Isolation of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract: This technical guide provides a comprehensive, scientifically-grounded protocol for the discovery and isolation of the novel benzoxazole derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol (Compound 1). While direct literature on this specific molecule is not available, this document outlines a plausible and robust synthetic pathway based on well-established principles of heterocyclic chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and practical guidance on the synthesis, purification, and characterization of this compound.
Introduction and Rationale
Benzoxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery. The unique structural motif of this compound, featuring a brominated and hydroxylated benzoxazole core linked to a fluorinated hydroxyphenyl group, suggests potential for novel biological activities. This guide details a proposed synthetic route for the targeted discovery and isolation of this compound, providing a framework for its synthesis and subsequent investigation.
Retrosynthetic Analysis and Strategy
The most direct and widely employed method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[1][2] Based on this, a retrosynthetic analysis of the target molecule (Compound 1) suggests two key precursors: 4-bromo-6-aminophenol-1,3-diol (Intermediate A) and 3-fluoro-4-hydroxybenzoic acid (Intermediate B).
Caption: Retrosynthetic analysis of the target molecule.
The synthesis will, therefore, focus on the preparation of the key aminophenol intermediate, followed by its condensation with the commercially available fluorinated benzoic acid.
Experimental Protocols
Synthesis of 4-Bromo-2-amino-1,5-benzenediol (Intermediate A)
The synthesis of this key intermediate can be approached from a commercially available starting material, such as 2,4-dibromo-6-nitrophenol. The proposed pathway involves a nucleophilic aromatic substitution to introduce a hydroxyl group, followed by reduction of the nitro group.
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-nitrophenol
-
Reaction: Nucleophilic aromatic substitution of a bromine atom with a hydroxyl group.
-
Procedure:
-
To a solution of 2,4-dibromo-6-nitrophenol (1 eq.) in a suitable solvent such as dioxane, add sodium hydroxide (1.1 eq.) in water.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-2-hydroxy-3-nitrophenol.
-
Step 2: Synthesis of 4-Bromo-2-amino-1,5-benzenediol (Intermediate A)
-
Reaction: Reduction of the nitro group to an amine.
-
Procedure:
-
Dissolve 5-Bromo-2-hydroxy-3-nitrophenol (1 eq.) in ethanol in a round-bottom flask.
-
Add a reducing agent such as tin(II) chloride (SnCl2) (3 eq.) and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Intermediate A.
-
Purify by column chromatography on silica gel.
-
Synthesis of this compound (Compound 1)
This final step involves the condensation and cyclization of Intermediate A and Intermediate B. The use of polyphosphoric acid (PPA) is a well-established method for this transformation, acting as both a catalyst and a dehydrating agent.[1]
-
Procedure:
-
In a round-bottom flask, combine 4-Bromo-2-amino-1,5-benzenediol (Intermediate A, 1 eq.) and 3-fluoro-4-hydroxybenzoic acid (Intermediate B, 1.1 eq.).
-
Carefully add polyphosphoric acid (PPA) to the flask.
-
Heat the reaction mixture to a high temperature (e.g., 180-200°C) with stirring for several hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude product. Filter the solid, wash thoroughly with water, and dry.
-
Sources
Methodological & Application
in vitro assay protocols for 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
An in-depth guide to the initial in vitro characterization of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, a novel compound with therapeutic potential.
Introduction: A Strategic Approach to Novel Compound Characterization
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The novel compound, this compound (hereafter designated Cpd-X ), presents a unique substitution pattern that suggests potential for specific interactions with biological targets, making it a person of interest for drug discovery programs, particularly in oncology.
This application note provides a comprehensive, multi-phase strategic workflow for the initial in vitro characterization of Cpd-X . As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions; it explains the scientific rationale behind the chosen assays, establishes a logical progression from broad phenotypic screening to specific target validation, and ensures that each protocol is designed for robust and reproducible data generation. Our approach is divided into three critical phases:
-
Phase 1: Phenotypic Screening: Assessing the global effect of Cpd-X on cell health to determine cytotoxic or cytostatic activity.
-
Phase 2: Target Identification & Biochemical Characterization: If cellular activity is confirmed, identifying the specific molecular target(s) through biochemical assays. Given the structural class of Cpd-X , we will focus on protein kinase inhibition.
-
Phase 3: In-Cell Target Validation & Pathway Analysis: Confirming that Cpd-X engages its identified target within a cellular environment and modulates downstream signaling pathways.
This structured approach ensures an efficient use of resources, generating a comprehensive data package that robustly defines the compound's primary mechanism of action.
Phase 1: Primary Phenotypic Screening for Cellular Activity
Scientific Rationale: The foundational step in characterizing any new compound is to determine if it has a biological effect on whole cells. A cell viability assay provides a quantitative measure of how a compound affects cell proliferation and health. The MTT assay is a classic, reliable, and cost-effective colorimetric method for this purpose.[1] It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[1][2] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1]
Workflow for Cellular Activity Screening
Caption: TR-FRET kinase binding assay principle.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay for IC50 Determination
This protocol describes how to determine the IC50 of Cpd-X against a specific kinase (e.g., one identified from a primary screening panel).
Materials:
-
Kinase of interest (tagged, e.g., with GST for antibody binding).
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST).
-
Alexa Fluor® 647-labeled Kinase Tracer (specific to the kinase or kinase family).
-
1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). [3]* Cpd-X stock solution in 100% DMSO.
-
Low-volume 384-well assay plates (white or black). [4]* TR-FRET compatible plate reader.
Quantitative Data Summary Table:
| Reagent Component | Stock Concentration | 4X Working Conc. | 2X Working Conc. | Final Assay Conc. |
| Cpd-X | 10 mM (in DMSO) | 4x Final Conc. (in buffer) | - | Variable |
| Kinase | Varies | - | 2x Final Conc. | e.g., 5 nM |
| Eu-Antibody | Varies | - | 2x Final Conc. | e.g., 2 nM |
| Tracer | 50 µM (in DMSO) | 4x Final Conc. (in buffer) | - | e.g., 30 nM |
Procedure:
-
Compound Dilution (4X Plate):
-
Create a serial dilution series of Cpd-X in 100% DMSO at 100X the final desired concentrations in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each 100X dilution into a new 96-well plate and add Kinase Buffer A to create a 4X intermediate dilution plate. [4]2. Reagent Preparation:
-
Kinase/Antibody Mix (2X): Prepare a solution containing the kinase and the Eu-antibody in 1X Kinase Buffer A at 2X their final desired concentrations (e.g., 10 nM kinase and 4 nM antibody). [4]Centrifuge the antibody stock before use to pellet any aggregates. [4] * Tracer Solution (4X): Prepare a solution of the kinase tracer in 1X Kinase Buffer A at 4X its final desired concentration (e.g., 120 nM). [4]The optimal tracer concentration should be at or near its Kd for the kinase, determined in a preliminary tracer titration experiment.
-
-
Assay Assembly (384-well plate): The final assay volume is typically 16-20 µL. The following steps are for a 16 µL final volume.
-
Add 4 µL of the 4X Cpd-X dilutions (from step 1) to the assay plate wells.
-
Add 8 µL of the 2X Kinase/Antibody mix to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction. [4] * Include controls: "Maximum FRET" (vehicle instead of compound) and "Background" (no kinase).
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Set the excitation to 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor). [4]5. Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the "Maximum FRET" (0% inhibition) and "Background" (100% inhibition) controls.
-
Plot the percent inhibition against the log of the Cpd-X concentration and use non-linear regression to determine the IC50 value.
-
Phase 3: In-Cell Target Validation and Pathway Analysis
Scientific Rationale: A potent IC50 in a biochemical assay is promising, but it is critical to demonstrate that Cpd-X inhibits the target kinase inside a living cell and consequently affects its downstream signaling pathway. Western blotting is the definitive method for this analysis. [5]It allows for the visualization and semi-quantification of specific proteins, including their phosphorylation status, which is a direct readout of kinase activity. By treating cells with Cpd-X and probing for the phosphorylated form of a known substrate of our target kinase, we can directly validate the compound's in-cell mechanism of action.
Protocol 3: Western Blot for Phospho-Substrate Inhibition
This protocol outlines the steps to assess the inhibition of a hypothetical "Kinase-Y" by measuring the phosphorylation level of its direct downstream target, "Substrate-Z".
Materials:
-
Cell line expressing the target kinase and substrate.
-
Cpd-X stock solution.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membrane. [5]* Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). [5]* Primary antibodies: anti-phospho-Substrate-Z, anti-total-Substrate-Z, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of Cpd-X (centered around the GI50 value) for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer. [5][6] * Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C. [6]2. Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer. Boil at 95-100°C for 5 minutes. [5] * Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. [5] * Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 4. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [7] * Incubate the membrane with the primary antibody against phospho-Substrate-Z (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle shaking. [5] * Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the primary/secondary antibodies and re-probed for total-Substrate-Z and a loading control like GAPDH.
-
Hypothetical Pathway and Validation Point
Caption: Validating Cpd-X activity via Western Blot.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Al-Nahrain University, College of Medicine. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
JoVE. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]
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- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Cell-Based Assays Using 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol (hereafter referred to as Compound X ), a novel small molecule inhibitor. Due to its structural features, Compound X is hypothesized to be a potent inhibitor of Tropomyosin Receptor Kinase A (TrkA). This guide details a strategic series of cell-based assays to validate its mechanism of action, determine its potency in a cellular context, and assess its therapeutic potential against cancers driven by aberrant TrkA signaling.
Introduction: Targeting Tropomyosin Receptor Kinase A (TrkA)
Tropomyosin Receptor Kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for Nerve Growth Factor (NGF).[1][2] The binding of NGF induces TrkA dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][4] This activation initiates a cascade of downstream signaling events, primarily through the Ras/MAPK and PI3K/Akt pathways, which are fundamental for neuronal survival, differentiation, and proliferation.[1][2][5]
In oncology, the dysregulation of TrkA signaling, often through chromosomal rearrangements resulting in NTRK1 gene fusions, has been identified as a key oncogenic driver in a wide array of solid tumors.[6][7] These fusion proteins lead to constitutive, ligand-independent activation of the TrkA kinase, promoting uncontrolled cell growth and survival.[2][8] Consequently, potent and selective TrkA inhibitors have emerged as a promising class of targeted therapies.[6][9]
Compound X, with its benzoxazole core, represents a promising scaffold for kinase inhibition. This guide outlines a systematic approach to evaluate its efficacy against TrkA, moving from direct enzymatic inhibition to complex cellular responses.
The TrkA Signaling Pathway
Upon NGF binding or oncogenic fusion, TrkA activation triggers a signaling cascade critical for cell fate decisions. Understanding this pathway is essential for designing experiments and interpreting data related to Compound X's activity.
Figure 1: Simplified TrkA Signaling Cascade. The diagram illustrates the activation of TrkA by NGF and subsequent downstream signaling through the Ras/MAPK and PI3K/Akt pathways, which are key targets for inhibition by Compound X.
Experimental Workflows: A Multi-Assay Approach
A tiered approach is recommended to comprehensively characterize Compound X. This workflow ensures a logical progression from biochemical potency to cellular efficacy and phenotypic outcomes.
Figure 2: Recommended workflow for characterizing Compound X.
Protocols and Methodologies
Tier 1: Biochemical TrkA Kinase Assay (ADP-Glo™)
Objective: To determine the direct inhibitory effect of Compound X on purified TrkA kinase activity and calculate its half-maximal inhibitory concentration (IC₅₀).
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10][11] Kinase activity is inversely proportional to the luminescent signal.
Materials:
-
Recombinant human TrkA enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP (10 mM stock)
-
TrkA Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)[12]
-
Compound X (10 mM stock in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)[10]
-
White, opaque 384-well assay plates
Protocol:
-
Compound Dilution: Prepare a 10-point, 1:3 serial dilution of Compound X in 100% DMSO. Subsequently, create an intermediate dilution plate in TrkA Kinase Buffer.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of TrkA enzyme solution (e.g., 1 ng/µL in kinase buffer).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP, 0.2 mg/ml substrate in kinase buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the log of Compound X concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Parameter | Recommended Concentration |
| TrkA Enzyme | 1-5 ng/well |
| Substrate (Poly E,Y) | 0.1-0.5 mg/mL |
| ATP | 10-100 µM (match Km if known) |
| Compound X Range | 0.1 nM to 10 µM |
| Table 1: Typical concentrations for TrkA ADP-Glo™ Assay. |
Tier 2: Cellular Target Engagement Assay (NanoBRET®)
Objective: To confirm that Compound X binds to TrkA in a live-cell environment and to quantify its apparent cellular affinity.
Principle: The NanoBRET® Target Engagement assay measures the binding of a small molecule to a target protein in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TrkA protein (donor) and a cell-permeable fluorescent tracer that binds to the TrkA active site (acceptor).[14] A test compound that binds to TrkA will compete with the tracer, causing a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-TrkA fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
TrkA-specific NanoBRET® Tracer and Nano-Glo® Substrate (Promega)
-
White, 96-well cell culture plates
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-TrkA plasmid according to the manufacturer's protocol and seed into a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X in Opti-MEM®. Add these to the cells.
-
Tracer Addition: Immediately add the NanoBRET® Tracer to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Luminescence Detection: Add the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.
Data Analysis:
-
Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected BRET ratio against the log of Compound X concentration to determine the cellular IC₅₀.
Tier 3: TrkA Phosphorylation Assay (Western Blot)
Objective: To measure the ability of Compound X to inhibit NGF-stimulated TrkA autophosphorylation and the phosphorylation of downstream effectors like Akt in a cellular context.
Principle: Western blotting uses specific antibodies to detect the phosphorylation status of target proteins, providing a direct readout of kinase activity within the cell.[15]
Materials:
-
A suitable cell line expressing TrkA (e.g., SH-SY5Y neuroblastoma or a TrkA-overexpressing line).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[16][17]
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total TrkA, anti-phospho-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and blotting equipment.
-
PVDF membranes.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[16][17]
-
ECL chemiluminescence substrate.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of Compound X (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice. Scrape and collect the lysate, then clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes.[16]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate with primary antibodies (e.g., anti-pTrkA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total TrkA and loading controls to ensure equal protein loading.[18]
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each lane.
-
Express the results as a percentage of the NGF-stimulated control.
Tier 4: Cell Viability Assay (MTT/MTS)
Objective: To assess the effect of Compound X on the viability and proliferation of cancer cells that are dependent on TrkA signaling.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[19][20] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21][22] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line with known NTRK1 fusion (e.g., KM12 colorectal cancer cells).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS).[23]
-
Clear, 96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Compound X to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitates are visible.[19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[20]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot percent viability against the log of Compound X concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
| Assay Type | Cell Line Example | Key Parameter |
| Biochemical | N/A (Purified Enzyme) | IC₅₀ |
| Target Engagement | HEK293 (transfected) | Cellular IC₅₀ |
| Phosphorylation | SH-SY5Y, KM12 | Inhibition of pTrkA |
| Cell Viability | KM12, CUTO-3 | GI₅₀ |
| Table 2: Summary of assays and expected outputs for Compound X characterization. |
Concluding Remarks
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound (Compound X) as a potential TrkA inhibitor. By systematically assessing its biochemical potency, cellular target engagement, mechanism of action, and impact on cancer cell viability, researchers can generate the critical data needed to advance promising therapeutic candidates through the drug discovery pipeline. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, facilitating informed decision-making for future development.
References
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Assay Guidance Manual. (2013). Cell Viability Assays. In NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Angeles, T. S., et al. (2000). Quantitative, high-throughput cell-based assays for inhibitors of trkA receptor. Journal of Pharmacological and Toxicological Methods, 43(2), 79-85. Available at: [Link]
-
Cocco, E., et al. (2024). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Current Cancer Drug Targets, 24(3), 221-236. Available at: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Sino Biological. (n.d.). NGF Signaling Pathway. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Grokipedia. (n.d.). Tropomyosin receptor kinase A. Retrieved from [Link]
-
Adua, E., & Pignochino, Y. (2016). Nerve growth factor & TrkA as novel therapeutic targets in cancer. Expert Opinion on Therapeutic Targets, 20(1), 59-71. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Wang, W. Y., et al. (2014). The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma. Journal of Ophthalmology, 2014, 859473. Available at: [Link]
-
Wikipedia. (n.d.). Tropomyosin receptor kinase A. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
QIAGEN. (n.d.). NGF Signaling. Retrieved from [Link]
-
Fensome, A., et al. (2018). Targeting the Nerve Growth Factor (NGF) Pathway in Drug Discovery. Potential Applications to New Therapies for Chronic Pain. Journal of Medicinal Chemistry, 61(21), 9447-9465. Available at: [Link]
-
Wikipedia. (n.d.). Nerve growth factor. Retrieved from [Link]
-
Lupu, M., et al. (2023). Trk Signaling Inhibition Reduces cSCC Growth and Invasion in In Vitro and Zebrafish Models and Enhances Photodynamic Therapy Outcome. International Journal of Molecular Sciences, 24(23), 16738. Available at: [Link]
-
Arevalo, J. C., & Wu, S. H. (2006). Tropomyosin-Receptor-Kinases Signaling in the Nervous System. Journal of Neurosciences in Rural Practice, 2(1), 24-34. Available at: [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Li, Z., et al. (2022). Influenza A virus activates cellular Tropomyosin receptor kinase A (TrkA) signaling to promote viral replication and lung inflammation. PLoS Pathogens, 18(9), e1010825. Available at: [Link]
-
Wang, T., et al. (2009). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. ASSAY and Drug Development Technologies, 7(5), 481-491. Available at: [Link]
-
Powe, D. G., et al. (2020). The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer. Cancers, 12(9), 2664. Available at: [Link]
-
Geiger, T. R., & Peeper, D. S. (2007). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Cancer Research, 67(23), 11091-11094. Available at: [Link]
-
Promega Connections. (2020). NanoBRET™ Assays to Analyze Virus:Host Protein:Protein Interactions in Detail. Retrieved from [Link]
-
ResearchGate. (n.d.). TRK signalling pathway. Retrieved from [Link]
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2655, 301-314. Available at: [Link]
-
Presto, A. A. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(1), 126. Available at: [Link]
-
Eurofins Discovery. (n.d.). TRKA Human RTK Kinase Cell Based Agonist Functional LeadHunter Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]
-
Senger, D. L., & Campenot, R. B. (1997). Rapid Retrograde Tyrosine Phosphorylation of trkA and Other Proteins in Rat Sympathetic Neurons in Compartmented Cultures. The Journal of Cell Biology, 138(2), 411-421. Available at: [Link]
-
BPS Bioscience. (n.d.). TrkA Assay Kit. Retrieved from [Link]
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Topic: High-Performance Analytical Methods for the Detection and Quantification of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides detailed analytical methodologies for the robust detection and quantification of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, a substituted benzoxazole of interest in pharmaceutical research and development. Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. The analytical protocols herein are designed for researchers, quality control analysts, and drug development professionals requiring accurate, precise, and validated methods for compound characterization. We present two primary orthogonal methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity assessment and quantification, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and structural confirmation. All protocols are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound (Molecular Formula: C₁₃H₇BrFNO₃, Molecular Weight: 324.11 g/mol ) is a halogenated, poly-aromatic heterocyclic compound. The benzoxazole core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of pharmacological activities. The presence of bromine, fluorine, and multiple hydroxyl groups imparts unique physicochemical properties that must be considered during analytical method development.
The primary challenge in analyzing such a molecule is to develop methods that are not only sensitive but also highly specific, capable of distinguishing the analyte from potential impurities, degradants, or matrix components. This guide explains the causality behind the selection of each method parameter, ensuring that the protocols are not merely prescriptive but also instructive. The validation framework described for each method serves as a self-validating system to ensure data integrity and compliance with regulatory expectations.[4][5]
Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV
This method is designed as the primary workhorse for determining the purity and concentration of this compound in bulk substance or simple formulations.
Principle and Method Causality
Reverse-phase high-performance liquid chromatography (RP-HPLC) is selected based on the analyte's predominantly non-polar structure, conferred by its aromatic rings. A C18 stationary phase provides the necessary hydrophobic interactions for effective retention. A gradient elution is employed to ensure sharp peak shapes and efficient separation of the main analyte from any potential earlier or later eluting impurities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state of the phenolic hydroxyl groups, thereby ensuring consistent retention times. A photodiode array (PDA) detector is specified to allow for the determination of the optimal detection wavelength (λmax) and to perform peak purity analysis across the entire UV-Vis spectrum.
Experimental Protocol: HPLC-UV
-
Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.
-
-
Reagent Preparation:
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for the hydrophobic analyte. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile | Buffered aqueous phase ensures reproducible retention; Acetonitrile provides good elution strength. |
| Gradient | 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Equilibration) | Gradient ensures separation of polar/non-polar impurities and sharp analyte peak. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Standard volume for analytical quantification. |
| Detection | PDA Detector, 210-400 nm. Quantify at λmax. | PDA allows for peak purity assessment and selection of optimal wavelength for sensitivity. |
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Create a working standard of 50 µg/mL by diluting the stock solution with the Sample Diluent.
-
Prepare unknown samples to an expected concentration within the linear range of the assay using the Sample Diluent.
-
Method Validation Workflow
The reliability of the HPLC-UV method must be confirmed through a rigorous validation process as stipulated by ICH Q2(R1) guidelines.[1][6][7]
Caption: Logical flow for HPLC-UV method validation per ICH Q2.
Method 2: High-Sensitivity Analysis by LC-MS/MS
This method is intended for applications requiring high sensitivity and absolute specificity, such as quantification in biological matrices (e.g., plasma) or for identifying trace-level impurities.
Principle and Method Causality
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. The chromatographic portion of the method is similar to the HPLC-UV protocol but is adapted for MS compatibility by replacing the non-volatile phosphate buffer with volatile formic acid.
Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar, thermally labile molecules. The presence of two acidic phenolic hydroxyl groups makes the analyte an excellent candidate for deprotonation, favoring detection in negative ion mode ([M-H]⁻). The bromine atom provides a definitive isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8][9][10] This results in a characteristic doublet for the precursor ion ([M-H]⁻ and [M+2-H]⁻) with a 2 m/z separation and nearly equal intensity, which is a powerful tool for confirming the presence of the analyte.[8][11]
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion is mass-selected, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored. This process drastically reduces chemical noise and provides exquisite selectivity.
Experimental Protocol: LC-MS/MS
-
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/HPLC system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).
-
LC-MS grade acetonitrile, water, and formic acid.
-
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
LC-MS/MS Conditions:
| Parameter | Value | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates used in MS and provide fast, efficient separation. |
| LC Gradient | 5 min gradient, 20% to 95% B | A rapid gradient is sufficient for separation when using highly selective MS/MS detection. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column and efficient ionization. |
| Ionization Mode | ESI Negative | The phenolic hydroxyl groups readily deprotonate, leading to strong [M-H]⁻ signal. |
| Precursor Ions | m/z 322.0, 324.0 | Corresponds to [M-H]⁻ for the ⁷⁹Br and ⁸¹Br isotopes, respectively. |
| MRM Transitions | Quantifier: 324.0 -> [Product Ion 1]Qualifier: 324.0 -> [Product Ion 2] | Specific fragments must be determined experimentally via infusion and product ion scans. |
| Source Params. | Capillary: -3.0 kV; Temp: 350 °C | Typical starting parameters; must be optimized for the specific instrument and analyte. |
Analyte Detection and Confirmation Workflow
The workflow for confirming the analyte's identity using LC-MS/MS is a multi-step process that leverages its unique chemical signature.
Caption: Stepwise workflow for analyte confirmation via LC-MS/MS.
Summary and Concluding Remarks
This application note provides two robust, orthogonal analytical methods for the analysis of this compound. The HPLC-UV method serves as a reliable technique for routine purity and assay testing, while the LC-MS/MS method offers superior sensitivity and specificity for trace analysis and definitive structural confirmation. The causality-driven approach to method development and the integration of ICH-compliant validation principles ensure that these protocols are scientifically sound and suitable for implementation in a regulated research or quality control environment. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data critical for advancing drug development programs.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [1]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [2]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [3]
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Analytical Method Validation: Mastering FDA Guidelines. Rondaxe. [4]
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-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [9]
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16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [10]
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Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. [14]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [15]
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Application Note: A Robust Reversed-Phase HPLC Protocol for the Preparative Purification of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Introduction and Scientific Rationale
Benzoxazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific molecule, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, is a complex heterocyclic compound featuring a dihalogenated, diphenolic structure. Its purification presents a significant challenge due to the presence of two acidic hydroxyl groups and its aromatic nature, which can lead to issues like poor peak shape, variable retention times, and on-column degradation if not addressed methodically.
This application note details a robust and optimized preparative High-Performance Liquid Chromatography (HPLC) method for the efficient purification of this target compound from a crude synthetic mixture. The narrative explains the causality behind each experimental choice, grounding the protocol in fundamental chromatographic principles to ensure reproducibility and high purity of the final product.
Physicochemical Analysis of the Target Molecule
A successful purification strategy begins with an analysis of the analyte's structure:
-
Aromatic System: The fused benzoxazole core and the phenyl ring create an extensive π-conjugated system, making the molecule an excellent chromophore for UV detection.[1][2][3] This system also allows for potential π-π interactions with specific stationary phases.[4][5]
-
Phenolic Hydroxyl Groups: The two -OH groups are acidic (pKa typically < 10). In an unbuffered mobile phase, these groups can exist in both ionized (phenolate) and non-ionized (phenolic) forms. This dual state leads to severe peak tailing due to undesirable secondary interactions with the silica backbone of the stationary phase.[6][7][8] Therefore, controlling the mobile phase pH is the most critical parameter for a successful separation.[9][10]
-
Halogenation: The bromine and fluorine atoms increase the molecule's hydrophobicity and molecular weight, influencing its retention in reversed-phase chromatography.
Based on these characteristics, a reversed-phase HPLC method was selected as the most appropriate purification mode.[11][12][13] The strategy focuses on suppressing the ionization of the phenolic groups to achieve sharp, symmetrical peaks and reproducible results.
Chromatographic Method Development Workflow
The development of the final purification protocol follows a logical, multi-step process designed to optimize selectivity, resolution, and throughput.
Caption: Optimized workflow for HPLC purification development.
Optimized Purification Protocol and Parameters
The following parameters were determined to be optimal for the purification of this compound, balancing resolution with efficiency.
HPLC System and Consumables
| Parameter | Specification | Rationale |
| System | Preparative HPLC with binary gradient pump, autosampler, column oven, and UV/PDA detector. | Standard for automated, reproducible purification. |
| Stationary Phase | Phenyl-Hexyl, 5 µm, 150 x 21.2 mm | The phenyl phase offers unique π-π interaction selectivity for aromatic compounds, providing superior resolution for this analyte compared to a standard C18.[4][12] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Ultrapure Water | Acidifies the mobile phase to a pH of ~2.7, fully suppressing the ionization of the phenolic groups to ensure sharp, symmetrical peaks and stable retention.[9][10] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (ACN) | ACN is a low-viscosity organic modifier providing good elution strength and UV transparency. The formic acid maintains consistent pH throughout the gradient.[14] |
| Column Temperature | 35 °C | Reduces mobile phase viscosity, lowering backpressure and improving peak efficiency. |
| Detection | UV/PDA Detector; Monitoring at 254 nm and 345 nm (λmax) | 254 nm provides a universal signal for aromatics. 345 nm was identified as the λmax from scouting runs, offering maximum sensitivity for the target compound.[2][15] |
| Sample Diluent | Methanol or Acetonitrile | Ensures compatibility with the mobile phase and complete dissolution of the crude material. Avoid DMSO for preparative scale due to high boiling point. |
Optimized Gradient Elution Program
A shallow, optimized gradient is employed to ensure maximum separation between the target compound and closely eluting impurities.[16][17]
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 20.0 | 65 | 35 | 6 |
| 5.0 | 20.0 | 65 | 35 | 6 |
| 25.0 | 20.0 | 45 | 55 | 6 |
| 26.0 | 20.0 | 5 | 95 | 6 |
| 30.0 | 20.0 | 5 | 95 | 6 |
| 31.0 | 20.0 | 65 | 35 | 6 |
| 35.0 | 20.0 | 65 | 35 | 6 |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh the crude solid material. Dissolve it in a minimal volume of the chosen sample diluent (Methanol or Acetonitrile) to create a concentrated stock solution (e.g., 50-100 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system or column.
-
Injection: Transfer the filtered solution to an appropriate vial for injection onto the preparative HPLC system. The injection volume will depend on the column loading capacity and the concentration of the stock solution.
Protocol 2: Preparative HPLC Purification
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (65% A / 35% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection and Run: Inject the prepared sample and start the gradient method as detailed in Table 2.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal at 345 nm. Collect the main peak corresponding to the retention time of the target compound, typically including the peak apex and the leading/trailing shoulders as needed.
-
Column Wash and Re-equilibration: Following the elution of the main peak, complete the gradient program to wash the column of any strongly retained impurities before re-equilibrating at the starting conditions for the next run.
Protocol 3: Post-Purification Processing and Analysis
-
Purity Assessment: Combine the collected fractions containing the target compound. Inject a small aliquot (e.g., 5-10 µL) onto an analytical scale HPLC system using a similar gradient method to confirm the purity of the pooled sample is >98%.
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The presence of formic acid makes the solution acidic, which helps maintain the stability of the phenolic compound.[18]
-
Final Drying: For complete removal of residual water and formic acid, lyophilization (freeze-drying) is the preferred method. This will yield the final product as a dry, fluffy powder.
Troubleshooting Common Issues
-
Peak Tailing: This is the most common issue for phenolic compounds.[6] If observed, verify the pH of Mobile Phase A. Ensure formic acid concentration is at 0.1%. Tailing can also be caused by column overload; reduce the injection mass.[7]
-
Poor Resolution: If the target compound co-elutes with an impurity, consider further optimizing the gradient by making it even shallower around the elution point. Alternatively, switching the organic modifier from acetonitrile to methanol can alter selectivity.[5][11]
-
Low Recovery: The compound may be susceptible to oxidation.[19] Ensure solvents are fresh and degassed. Work expeditiously during sample preparation and processing. The acidic conditions of the mobile phase should help mitigate degradation.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the preparative HPLC purification of this compound. By employing a Phenyl-Hexyl stationary phase for its unique selectivity and, most critically, controlling the mobile phase pH with formic acid to suppress phenol ionization, this method consistently yields a final product with high purity (>98%). The detailed workflow and troubleshooting guide provide researchers with a robust framework for purifying this and other structurally related complex phenolic compounds.
References
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- Drawell.
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Application Notes and Protocols: Advanced NMR Spectroscopic Analysis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazole derivatives are a critical class of compounds, and rigorous characterization is essential to validate their synthesis and purity.[1][2] This document moves beyond a simple listing of data, offering detailed, field-proven protocols for sample preparation and data acquisition using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and 2D-NMR (COSY, HSQC, HMBC). The core of this note is a deep dive into the causality behind experimental choices and an expert-level interpretation of the expected spectral data, grounded in the fundamental principles of substituent effects on chemical shifts and coupling constants.
Introduction: The Analytical Challenge
The molecule this compound presents a fascinating analytical challenge. Its structure comprises two distinct aromatic systems linked by the benzoxazole core, decorated with a unique combination of electron-withdrawing (Br, F) and electron-donating (-OH) substituents. This complex substitution pattern creates a nuanced electronic environment, making the unambiguous assignment of every proton and carbon signal a non-trivial task that requires a multi-dimensional NMR approach.[3][4] The presence of fluorine makes ¹⁹F NMR an exceptionally powerful and sensitive tool for confirming structural integrity.[5][6][7] This guide provides the necessary protocols and interpretive logic to achieve a complete and confident structural assignment.
Molecular Structure and Numbering Scheme
Caption: Structure of this compound.
Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocols outlined below are designed to yield high-resolution spectra suitable for detailed structural analysis.
Sample Preparation Protocol
The subject molecule is polar due to two hydroxyl groups. Therefore, selecting a solvent that can fully solubilize the compound and stabilize the OH protons through hydrogen bonding is critical for obtaining sharp, observable signals for these exchangeable protons.[8][9] DMSO-d₆ is an excellent choice for this purpose.[8][10]
Workflow for NMR Sample Preparation ```dot graph TD { A[Weigh 10-15 mg of purified compound for ¹H/2D NMR, 25-30 mg for ¹³C NMR] --> B{Select Deuterated Solvent}; B --> C[Add ~0.7 mL of DMSO-d₆ to the sample vial]; C --> D{Dissolve Sample}; D --> E[Use gentle vortexing or sonication to ensure complete dissolution]; E --> F[Prepare a Pasteur pipette with a small, tight cotton or glass wool plug]; F --> G{Filter Solution}; G --> H[Filter the sample solution directly into a clean, dry 5 mm NMR tube]; H --> I[Cap the NMR tube and invert gently to mix]; I --> J[Wipe the tube clean and place in spinner turbine];
}
Caption: A workflow diagram illustrating how different 2D NMR experiments are used in concert.
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum is expected to show a single primary signal. [11]* Expected Chemical Shift: -110 to -130 ppm (relative to CFCl₃). The exact shift is influenced by the electron-donating -OH group para to it and the overall electronic nature of the benzoxazole moiety.
-
Expected Multiplicity: The signal should appear as a doublet of doublets (dd). This arises from:
-
³JHF coupling to the ortho proton H2' (~8-10 Hz).
-
⁴JHF coupling to the meta proton H5' (~5-7 Hz).
-
The observation of this specific multiplicity pattern provides powerful confirmation of the substitution pattern on the hydroxyphenyl ring.
Conclusion
The structural elucidation of this compound is a prime example of the necessity of an integrated, multi-technique NMR approach. While 1D ¹H and ¹³C spectra provide the fundamental data, they are insufficient for unambiguous assignment due to the molecule's complexity. It is the synergistic use of 2D correlation experiments—COSY for mapping proton networks, HSQC for direct C-H assignment, and crucially, HMBC for assembling the complete molecular skeleton—that provides the definitive structural proof. Complemented by the high sensitivity and specificity of ¹⁹F NMR, this comprehensive protocol allows researchers to validate the identity and purity of their target compound with the highest degree of confidence.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Springer Link. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. [Link]
-
Chemical shifts. University of Regensburg. [Link]
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Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. ResearchGate. [Link]
-
Hydroxyl Groups in NMR : r/Chempros. Reddit. [Link]
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Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. National Institutes of Health (NIH). [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
NMR Sample Preparation. University of Arizona. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
-
Sample Preparation. University of Ottawa. [Link]
-
Sample Preparation. University of Missouri-St. Louis. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
-
Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Hindawi. [Link]
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Theoretical NMR correlations based Structure Discussion. National Institutes of Health (NIH). [Link]
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1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. RSC Publishing. [Link]
-
Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. [Link]
-
13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]
-
Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. ACS Publications. [Link]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
-
13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]
-
Revisiting NMR through-space J(FF) spin-spin coupling constants for getting insight into proximate F---F interactions. Semantic Scholar. [Link]
-
Chemical Shift. Chemistry LibreTexts. [Link]
-
Chemical Shift In NMR Spectroscopy. YouTube. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract
This application note provides a comprehensive guide to the analysis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, a novel benzoxazole derivative with potential pharmacological significance. We detail a systematic approach utilizing High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) for unambiguous molecular formula determination and structural elucidation. The protocols herein are designed to offer both a practical workflow for routine analysis and a deeper understanding of the fragmentation behavior of halogenated phenolic benzoxazoles, empowering researchers in drug discovery and development to confidently characterize similar lead compounds.
Introduction: The Analytical Challenge of Novel Benzoxazoles
Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The specific compound, this compound, incorporates several key structural motifs: a halogenated benzoxazole core and a substituted phenolic ring. This complexity necessitates robust analytical techniques for definitive characterization. Mass spectrometry (MS) is an indispensable tool in this context, offering unparalleled sensitivity and structural information from minimal sample amounts.[3]
The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in identification.[4] However, the molecule's polyfunctional nature presents a challenge in predicting its fragmentation pathways. This guide explains the causal logic behind method development, from ionization source selection to collision energy optimization, to build a self-validating analytical system for this and structurally related molecules.
Foundational Principles: Ionization and Fragmentation
The journey from a neutral molecule to an interpretable mass spectrum involves two critical stages: ionization and fragmentation.
-
Ionization: For polar, thermally labile molecules like our target compound, Electrospray Ionization (ESI) is the method of choice.[5][6] ESI is a soft ionization technique that generates intact molecular ions, typically protonated ([M+H]+) or deprotonated ([M-H]-) species, with minimal in-source fragmentation.[3] Given the two phenolic hydroxyl groups, this molecule is expected to ionize efficiently in negative ion mode.
-
Fragmentation (MS/MS): To elucidate the structure, the isolated molecular ion is subjected to Collision-Induced Dissociation (CID). This process, occurring in the collision cell of the mass spectrometer, imparts energy to the ion, causing it to break apart at its weakest bonds. The resulting fragment ions are then mass-analyzed, producing an MS/MS spectrum that serves as a "fingerprint" of the molecule's structure.[7] The stability of the resulting fragments often dictates the observed fragmentation pattern.[8]
Experimental Workflow: A Systematic Approach
A logical workflow ensures reproducible and high-quality data. The process begins with meticulous sample preparation and progresses through data acquisition and interpretation.
Caption: Figure 1. Overall workflow for the MS analysis of the target compound.
Detailed Protocols
Protocol 1: Sample and Mobile Phase Preparation
Objective: To prepare the analyte for analysis and ensure optimal ionization.
Materials:
-
This compound
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (for positive mode) or Ammonium Hydroxide (for negative mode)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the compound and dissolve it in 1 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (e.g., 5 µg/mL): Perform a serial dilution of the stock solution. For a 5 µg/mL solution, dilute 5 µL of the stock solution into 995 µL of the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).
-
Mobile Phase Preparation:
-
For Negative Ion Mode (Recommended):
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile + 0.1% Ammonium Hydroxide
-
-
For Positive Ion Mode:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
-
Transfer: Transfer the working solution to an autosampler vial for analysis.
Rationale: Methanol is an excellent solvent for a wide range of organic compounds. The working solution is prepared in a mobile phase-like composition to ensure good peak shape if chromatography is used. The acidic or basic modifier is crucial for promoting ionization by providing a source of protons (H+) or facilitating their removal.[9]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To determine the accurate mass and elemental composition of the parent molecule.
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is required.[10]
Method Parameters (Example using an Orbitrap system):
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | The phenolic hydroxyl groups are acidic and readily deprotonated. |
| Sheath Gas Flow Rate | 40 (arbitrary units) | Optimizes the nebulization process for efficient droplet formation. |
| Aux Gas Flow Rate | 10 (arbitrary units) | Helps to desolvate the ESI droplets. |
| Capillary Temp | 320 °C | Facilitates the final desolvation of ions before entering the mass analyzer. |
| Spray Voltage | -3.0 kV | Creates the potential difference necessary for the electrospray process. |
| Scan Type | Full MS | Acquires data across a wide m/z range to detect the molecular ion. |
| Mass Range | m/z 100-500 | Covers the expected mass of the compound and potential low-mass fragments. |
| Resolution | > 60,000 | Essential for high mass accuracy to distinguish between isobars and determine elemental composition.[10] |
Data Analysis:
-
Identify the Molecular Ion: Look for a prominent ion cluster corresponding to the [M-H]- species.
-
Verify Isotopic Pattern: The key diagnostic is the A+2 peak. For a molecule with one bromine atom, there will be two peaks of nearly equal intensity separated by ~2 Da (for 79Br and 81Br).
-
Calculate Elemental Composition: Use the measured accurate mass of the monoisotopic peak (containing 79Br) to calculate the elemental formula. The expected mass for C13H6BrFNO3- ([M-H]-) is 337.9520. A measured mass within 5 ppm error provides high confidence in the assigned formula.
Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis
Objective: To generate fragment ions for structural confirmation.
Method Parameters (Building on Protocol 2):
| Parameter | Setting | Rationale |
| Scan Type | dd-MS² (Data-Dependent) | Automatically selects the most intense ion from the Full MS scan for fragmentation. |
| Precursor Ion | m/z 337.95 (and 339.95) | The monoisotopic [M-H]- ion and its 81Br isotopologue. |
| Isolation Window | 1.0 m/z | Selects only the precursor ion of interest for fragmentation, excluding nearby ions. |
| Collision Energy | Stepped NCE (20, 30, 40) | Applying a range of energies ensures the capture of both low-energy (major bonds) and high-energy (stronger bonds) fragmentations. |
| Activation Type | HCD (Higher-Energy C-trap Dissociation) | Provides robust and reproducible fragmentation across a wide mass range. |
Data Interpretation: Predicting the Fragmentation Pathway
The MS/MS spectrum provides the structural blueprint. Based on the known chemistry of benzoxazoles and halogenated aromatics, a logical fragmentation pathway can be proposed.
Caption: Figure 2. Proposed fragmentation pathway in negative ion mode.
Key Fragmentation Insights:
-
Loss of Bromine: A characteristic fragmentation for brominated compounds is the loss of the bromine radical (Br•) or HBr.[4] The loss of Br• from the deprotonated molecule would result in a radical anion at m/z 258.03.
-
Benzoxazole Ring Opening: The benzoxazole core can undergo characteristic cleavages. A common pathway involves the loss of carbon monoxide (CO), which would yield a fragment at m/z 309.96.
-
Inter-ring Cleavage: The bond connecting the benzoxazole system and the fluorophenyl ring is a likely point of cleavage. This can lead to fragments representing each of the two main ring systems.
Conclusion and Best Practices
This application note outlines a robust and scientifically grounded workflow for the mass spectrometric analysis of this compound. By combining high-resolution full scan MS for accurate mass determination with data-dependent MS/MS for structural elucidation, researchers can achieve unambiguous characterization of novel small molecules.
For optimal results, always:
-
Use high-purity, LC-MS grade solvents and reagents.[11]
-
Perform daily or pre-run calibration of the mass spectrometer to ensure high mass accuracy.
-
Analyze a solvent blank between samples to prevent carryover.
-
Optimize collision energy for each new class of compounds to ensure a rich fragmentation spectrum.
By following these protocols and principles, scientists in the field of drug development can accelerate their research, moving from synthesis to biological testing with a high degree of confidence in the identity and structure of their lead candidates.
References
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Gómez-Alonso, S., et al. (2004). HPLC-DAD-ESI-MS analysis of phenolic compounds during ripening in exocarp and mesocarp of tomato fruit. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Teskio, A., et al. (2019). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules. Available at: [Link]
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Li, A. & Yuan, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available at: [Link]
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DeJongh, D. C. & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. Available at: [Link]
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Biocompare (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]
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Kind, T. & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. Available at: [Link]
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PubChem. 7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol. National Center for Biotechnology Information. Available at: [Link]
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Application Note: A Framework for the In Vitro Evaluation of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol in Cancer Cell Lines
Introduction
The pursuit of novel therapeutic agents with high efficacy and selectivity against cancer remains a paramount objective in oncological research. The benzoxazole scaffold is a privileged heterocyclic motif known for a wide spectrum of pharmacological activities, including anticancer properties. Compounds incorporating this core structure have been reported to interfere with various cellular processes critical for cancer cell survival and proliferation.[1][2] This application note describes a comprehensive framework for the preclinical in vitro evaluation of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol , a novel benzoxazole derivative.
Due to the novelty of this specific compound, its precise mechanism of action is yet to be elucidated. However, based on structural similarities to other known anticancer agents, such as those that induce mitotic arrest or inhibit translation, we can hypothesize a potential mechanism to guide initial investigations.[3][4] This document provides a series of robust, validated protocols to systematically assess its cytotoxic potential, determine its half-maximal inhibitory concentration (IC₅₀), and investigate its effects on key cellular pathways such as apoptosis and cell cycle progression. The methodologies outlined herein are designed for researchers in academic and industrial drug discovery settings to generate reproducible and insightful data on the compound's anticancer profile.
Proposed Mechanism of Action: Induction of Apoptosis
Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. Structurally related benzofuran and benzimidazole compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] We propose a working hypothesis that this compound may induce apoptosis by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade. This hypothesis can be tested by examining key molecular markers such as the expression of Bcl-2 family proteins and the activation of executioner caspases like Caspase-3.
Figure 1: Proposed intrinsic apoptotic pathway initiated by the test compound.
Comprehensive Experimental Workflow
A systematic approach is crucial for characterizing a novel compound. The workflow should begin with broad cytotoxicity screening to establish effective concentration ranges, followed by more detailed mechanistic assays to understand how the compound works.
Figure 2: Recommended workflow for in vitro compound evaluation.
Data Presentation: Quantitative Summary
All quantitative data should be summarized for clarity. The IC₅₀ value, which is the concentration of a drug required to inhibit the growth of 50% of the cancer cell population, is a key metric.[5]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) [Mean ± SD] |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 5.2 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | e.g., 15.8 ± 1.1 |
| A549 | Lung Carcinoma | 48 | e.g., 9.7 ± 0.8 |
| HCT116 | Colorectal Carcinoma | 48 | e.g., 4.1 ± 0.3 |
Table 2: Hypothetical Mechanistic Assay Summary (48h Treatment)
| Cell Line | Assay | Outcome |
|---|---|---|
| MCF-7 | Apoptosis (Annexin V) | Significant increase in early apoptotic cells |
| MCF-7 | Cell Cycle (PI) | G2/M phase arrest |
| HCT116 | Apoptosis (Annexin V) | Significant increase in early & late apoptotic cells |
| HCT116 | Cell Cycle (PI) | Sub-G1 peak indicating apoptotic DNA fragmentation |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Formazan solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration and viability. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug).[5]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[5] Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[5]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Seed 1-2 x 10⁵ cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[9]
-
Cell Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.[8][10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10] Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples immediately by flow cytometry.
-
Interpretation:
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Treated and untreated cells (approx. 1 x 10⁶ cells per sample)
-
Ice-cold 70% ethanol
-
Ice-cold PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[9][12] Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.[9][12]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with 5 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[11]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[11] The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Protocol 4: Western Blotting for Key Protein Markers
Western blotting is used to detect specific proteins in a sample, providing insight into the molecular mechanisms affected by the compound.[13] Based on the proposed mechanism, key proteins to investigate include those involved in apoptosis (Bcl-2, Bax, Cleaved Caspase-3) and cell cycle regulation (Cyclin B1, CDK1, p21).
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse them by adding 1X lysis buffer.[13] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again as in step 8. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system or X-ray film.[9] The intensity of the bands can be quantified using densitometry software.
References
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Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
-
Cell Cycle Analysis. UWCCC Flow Lab. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Cell Cycle Tutorial Contents. University of Aberdeen. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. [Link]
-
Western Blot Protocol. OriGene Technologies Inc. [Link]
-
Western blotting. Chen Lab - University of Hawaii Cancer Center. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. [Link]
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Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. [Link]
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Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLOS ONE. [Link]
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Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. [Link]
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Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer. PubMed Central. [Link]
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New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. Molbase. [Link]
-
(PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Authored by: A Senior Application Scientist
Introduction: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.[1][2][3] Their structural similarity to biomolecules like adenine and guanine allows for potential interaction with biological polymers within living systems.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial activity testing of a specific novel compound: 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol .
The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzoxazole scaffold is a well-established medicinal chemistry approach to enhance biological activity.[5][6] The presence of a bromine atom at the 7-position and a fluoro-hydroxyphenyl group at the 2-position of the benzoxazole core in the target compound is anticipated to modulate its lipophilicity and electronic properties, potentially leading to enhanced antimicrobial efficacy. These substitutions may influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.[7]
This guide will provide a comprehensive overview of the essential in vitro assays for evaluating the antimicrobial potential of this novel benzoxazole derivative. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[8][9]
Part 1: Preliminary Assessment of Antimicrobial Activity using Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of novel compounds.[10][11][12] This technique is advantageous for its simplicity, cost-effectiveness, and ability to test multiple compounds simultaneously.[11] The principle of this assay relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates the compound's ability to impede microbial growth.[12]
Protocol: Agar Well Diffusion Assay
1. Preparation of Microbial Inoculum:
- From a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate, select 3-5 isolated colonies.
- Transfer the colonies into a tube containing sterile saline or Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13] This standardization is crucial for result reproducibility.[13]
2. Inoculation of Agar Plates:
- Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.
- Remove excess liquid by pressing the swab against the inner wall of the tube.
- Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.
3. Preparation of Wells and Application of Test Compound:
- Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated MHA plate using a sterile cork borer.[12]
- Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The choice of solvent is critical and should be tested for its own antimicrobial activity.
- Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.
- Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) on each plate to validate the results.
4. Incubation and Measurement:
- Allow the plates to stand for at least 30 minutes to permit diffusion of the compound into the agar.
- Invert the plates and incubate at 37°C for 18-24 hours.
- After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Data Interpretation:
A larger zone of inhibition generally suggests greater antimicrobial activity. However, this method is primarily qualitative, and the zone size can be influenced by factors such as the compound's diffusion rate in the agar.[14]
Part 2: Quantitative Analysis using Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To obtain quantitative data on the antimicrobial efficacy of this compound, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This method is considered the gold standard for susceptibility testing and is highly recommended by the CLSI.[8][9]
Protocol: Broth Microdilution Assay
1. Preparation of the Test Compound Dilutions:
- Prepare a stock solution of this compound in an appropriate solvent.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
2. Preparation of the Bacterial Inoculum:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar well diffusion protocol.
- Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
- Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only) to ensure the validity of the experiment.
- Cover the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][16]
Data Presentation:
The MIC values obtained should be summarized in a clear and structured table for easy comparison against different microbial strains.
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) of this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 4 | 0.5 |
| Escherichia coli | ATCC 25922 | Negative | 8 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 16 | 1 |
| Enterococcus faecalis | ATCC 29212 | Positive | 2 | 2 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 32 | 1 (Fluconazole) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Investigating the Potential Mechanism of Action
While determining the antimicrobial activity is the primary objective, understanding the compound's mechanism of action is crucial for further drug development. Benzoxazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase.[17]
Hypothetical Experimental Workflow for Mechanism of Action Studies:
The following diagram illustrates a potential workflow to investigate the mechanism of action of this compound.
Caption: A hypothetical workflow for the antimicrobial evaluation of the test compound.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to standardized methodologies such as the agar well diffusion and broth microdilution assays, researchers can generate high-quality, reproducible data essential for the progression of this compound in the drug discovery pipeline. Further investigation into its mechanism of action will provide crucial insights for its optimization and development as a potential therapeutic agent in the fight against infectious diseases.
References
-
Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ResearchGate. (2025, December 14). Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities | Request PDF. Retrieved from [Link]
-
Scientific Research Publishing. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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Springer. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
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Application Notes & Protocols: A Tiered Strategy for Evaluating the Anti-inflammatory Potential of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anti-inflammatory effects.[1][2] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of novel benzoxazole derivatives, using 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol (hereafter referred to as "Test Compound") as an exemplar. We present a tiered, mechanism-driven approach, beginning with robust cell-based phenotypic screening to confirm activity, followed by targeted biochemical and pathway-specific assays to elucidate the mechanism of action (MOA). Each protocol is designed to be self-validating, incorporating essential controls and detailed data analysis frameworks to ensure scientific rigor and trustworthiness.
Introduction and Rationale for Assay Selection
Inflammation is a complex biological response essential for host defense; however, its dysregulation underlies numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] Consequently, the identification of novel anti-inflammatory agents remains a high priority in drug discovery. Benzoxazole derivatives have frequently been reported to inhibit key inflammatory targets, most notably cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][3]
The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from inhibiting COX-2, while undesirable side effects, such as gastrointestinal toxicity, often arise from the concurrent inhibition of the constitutively expressed COX-1 isoenzyme.[1] Therefore, a robust evaluation of a novel benzoxazole, such as the Test Compound, requires not only confirmation of its anti-inflammatory efficacy but also a determination of its mechanistic basis and target selectivity.
Our proposed strategy follows a logical, tiered progression designed to maximize efficiency and depth of understanding.
-
Tier 1: Primary Cellular Screening. The initial goal is to answer a fundamental question: Does the Test Compound inhibit the production of key inflammatory mediators in a relevant cellular model? We utilize lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a well-established and highly reproducible model for innate immune activation.[5][6] We will quantify the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are hallmark mediators of the inflammatory cascade.[7][8]
-
Tier 2: Mechanism of Action (MOA) Elucidation. Positive results from Tier 1 trigger a deeper investigation into how the compound works. Based on the known pharmacology of the benzoxazole class, we prioritize two key areas:
-
Direct Enzyme Inhibition: We employ biochemical assays to directly measure the inhibitory activity of the Test Compound against COX-1 and COX-2 enzymes.[9][10] This is critical for identifying potential COX inhibitors and assessing their selectivity.
-
Upstream Signaling Pathway Modulation: We investigate the compound's effect on the primary signaling cascades that regulate the expression of iNOS (for NO production) and pro-inflammatory cytokines. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the master regulators of this response and are common targets for anti-inflammatory drugs.[4][11][12]
-
This tiered workflow ensures that resources are directed efficiently, with complex mechanistic studies being performed only on compounds that demonstrate verifiable activity in a primary cellular context.
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the overall experimental strategy and the key signaling pathways under investigation.
Caption: Tiered experimental workflow for characterizing the Test Compound.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Tier 1 Protocols: Primary Cellular Screening
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture every 2-3 days to maintain sub-confluency (do not exceed 80% confluence).
Protocol: Inhibition of NO, TNF-α, and IL-6 Production
This integrated protocol allows for the simultaneous assessment of multiple inflammatory endpoints from the same set of treated cells.
A. Materials
-
RAW 264.7 cells
-
Complete DMEM culture medium
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in sterile PBS)
-
Test Compound (Stock: 10 mM in DMSO)
-
Dexamethasone (Positive Control; Stock: 10 mM in DMSO)
-
Griess Reagent Kit[13]
-
Mouse TNF-α ELISA Kit[14]
-
Mouse IL-6 ELISA Kit[15]
-
96-well flat-bottom tissue culture plates
-
DMSO (vehicle)
B. Experimental Procedure
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for adherence.[16]
-
Compound Pre-treatment:
-
Prepare serial dilutions of the Test Compound (e.g., 100, 30, 10, 3, 1, 0.3 µM) and Dexamethasone (e.g., 10 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of medium containing the Test Compound, Dexamethasone, or vehicle (DMSO) to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare LPS in culture medium at a 2x final concentration (e.g., 2 µg/mL for a final concentration of 1 µg/mL).
-
Add 100 µL of the LPS solution to all wells except the "Unstimulated Control" wells. Add 100 µL of plain medium to the unstimulated wells.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 24 hours at 37°C.[17]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell monolayer. Store at -80°C until analysis or proceed immediately.
-
Endpoint Analysis:
-
Nitric Oxide (Griess Assay): Use 50 µL of supernatant per well to determine the nitrite concentration according to the Griess reagent manufacturer's protocol.[5][18] Measure absorbance at 540 nm.
-
TNF-α and IL-6 (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 concentrations according to the specific ELISA kit manufacturer's instructions.[14][15][19]
-
C. Data Analysis & Presentation
-
Calculate the percentage inhibition of each mediator relative to the LPS-only control using the formula: % Inhibition = [1 - (Sample - Blank) / (LPS Control - Blank)] * 100
-
Plot the % Inhibition against the log concentration of the Test Compound and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Summarize the results in a clear, tabular format.
Table 1: Hypothetical Tier 1 Screening Results for the Test Compound
| Mediator | Test Compound IC₅₀ (µM) | Dexamethasone (10 µM) % Inhibition |
|---|---|---|
| Nitric Oxide (NO) | 5.2 ± 0.8 | 95.1% ± 3.2% |
| TNF-α | 8.9 ± 1.1 | 98.6% ± 1.5% |
| IL-6 | 7.5 ± 0.9 | 92.4% ± 4.7% |
Data are presented as mean ± SD from three independent experiments.
Tier 2 Protocols: Mechanism of Action (MOA) Elucidation
Protocol: COX-1/COX-2 Inhibition Assay (Biochemical)
This assay directly measures the enzymatic activity of purified COX isoenzymes. Commercially available screening kits provide a reliable and standardized method.[9][20]
A. Principle The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced, and the resulting product is detected either colorimetrically or fluorometrically.[9][20]
B. Materials
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or Sigma-Aldrich).[9][20][21]
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic Acid (substrate).
-
Test Compound.
-
Celecoxib (selective COX-2 inhibitor, positive control).
-
Ibuprofen (non-selective COX inhibitor, positive control).
-
96-well assay plate.
-
Plate reader (colorimetric or fluorometric).
C. Experimental Procedure
-
Follow the manufacturer's protocol precisely. A generalized workflow is as follows:
-
Add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells.
-
Add various concentrations of the Test Compound or control inhibitors (Celecoxib, Ibuprofen) or vehicle (DMSO).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Immediately read the plate output (absorbance or fluorescence) in kinetic mode for 5-10 minutes.
D. Data Analysis & Presentation
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve.
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Table 2: Hypothetical COX Inhibition Profile for the Test Compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| Test Compound | > 100 | 9.8 ± 1.3 | > 10.2 |
| Celecoxib | 25.1 ± 3.5 | 0.8 ± 0.1 | 31.4 |
| Ibuprofen | 4.5 ± 0.6 | 10.2 ± 1.5 | 0.44 |
Protocol: NF-κB and MAPK Pathway Analysis (Western Blot)
This protocol assesses whether the Test Compound inhibits the activation of key signaling proteins in the NF-κB and MAPK pathways by detecting their phosphorylation status.[11][22]
A. Materials
-
RAW 264.7 cells and culture reagents.
-
LPS, Test Compound, vehicle (DMSO).
-
6-well tissue culture plates.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membranes and transfer equipment.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibodies (all rabbit anti-mouse/human):
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2 MAPK
-
Total ERK1/2 MAPK
-
Phospho-JNK MAPK
-
Total JNK MAPK
-
β-Actin (loading control)
-
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
B. Experimental Procedure
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluence.
-
Pre-treat cells with the Test Compound (at 1x and 2x its IC₅₀ from Tier 1) or vehicle for 1-2 hours.
-
Stimulate cells with LPS (1 µg/mL) for a short duration appropriate for pathway activation (e.g., 30 minutes for MAPK, 60 minutes for NF-κB).[23] Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: To ensure accurate comparison, strip the membrane and re-probe for the corresponding total protein (e.g., total p38) and finally for the β-actin loading control.
D. Data Analysis & Presentation
-
Quantify the band intensity for each protein using densitometry software (e.g., ImageJ).
-
For each pathway protein, calculate the ratio of the phosphorylated form to the total form.
-
Normalize this ratio to the loading control (β-actin).
-
Express the results as a fold-change relative to the LPS-stimulated control. Present representative blot images alongside bar graphs of the quantitative data.
References
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Kainz, V., et al. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Prostaglandins & Other Lipid Mediators. URL: [Link]
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Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. URL: [Link]
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Indigo Biosciences. Human NF-κB Reporter Assay Kit. Indigo Biosciences. URL: [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. URL: [Link]
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Ahmad, I., et al. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. URL: [Link]
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National Cancer Institute. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. URL: [Link]
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Pein, H., et al. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. URL: [Link]
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Elabscience. Elabscience® High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Elabscience. URL: [Link]
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BPS Bioscience. NF-κB Luciferase Reporter Lentivirus. BPS Bioscience. URL: [Link]
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Le, N. T., & S. J. McCormick. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. JoVE. URL: [Link]
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National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. URL: [Link]
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Elabscience. Elabscience® Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. URL: [Link]
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Bai, H., et al. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. URL: [Link]
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Cohesion Biosciences. Human TNF alpha ELISA Kit User Manual. Cohesion Biosciences. URL: [Link]
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Kumar, A., et al. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PubMed Central. URL: [Link]
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ResearchGate. Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. URL: [Link]
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Biomedica. Human IL-6 ELISA. Biomedica. URL: [Link]
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Brown, G. D., et al. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. PubMed Central. URL: [Link]
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ResearchGate. RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. URL: [Link]
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AdviSains. Human IL-6 ELISA Kit ab178013. AdviSains. URL: [Link]
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ResearchGate. Benzoxazole derivatives with anti-inflammatory potential. ResearchGate. URL: [Link]
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MP Biomedicals. Human IL-6 (Interleukin 6) ELISA Kit. MP Biomedicals. URL: [Link]
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Jayasuriya, W. J. A. B. N., et al. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. URL: [Link]
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Sharma, D., et al. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. URL: [Link]
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ResearchGate. Western blot results of the mitogen-activated protein kinase (MAPK)... ResearchGate. URL: [Link]
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Vamanu, E., et al. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. URL: [Link]
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Dr. Bhushan P Pimple. In virto Anti inflammatory assay. YouTube. URL: [Link]
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ResearchGate. Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. URL: [Link]
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Lee, J. Y., et al. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. URL: [Link]
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Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. URL: [Link]
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ResearchGate. Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. URL: [Link]
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Li, Y., et al. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. URL: [Link]
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Li, F., et al. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. URL: [Link]
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Hossain, M. K., et al. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. PubMed Central. URL: [Link]
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Application Notes & Protocols for the Biological Evaluation of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Abstract
This document provides a comprehensive experimental framework for the initial biological characterization of the novel benzoxazole derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide is intended for researchers in drug discovery and chemical biology, offering a tiered, logical progression of experiments from initial cytotoxicity screening to in-depth mechanism of action studies. The protocols provided herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each experimental step.
Introduction: The Scientific Rationale
The benzoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with various biological targets.[2][3] Its planar structure and potential for diverse substitutions make it an attractive scaffold for designing targeted therapies. The specific substitutions on this compound, including the halogenated phenyl ring, suggest a potential for interactions with protein active sites, particularly kinase domains, through hydrogen bonding and hydrophobic interactions.
The experimental design detailed below follows a hypothesis-driven approach. We begin with a broad assessment of the compound's cytotoxic potential against a panel of cancer cell lines. Positive hits from this initial screen will trigger a cascade of more focused investigations to determine the half-maximal inhibitory concentration (IC50), elucidate the mode of cell death, and ultimately, identify the molecular target and mechanism of action.
Preliminary Compound Handling and Characterization
Before initiating biological assays, it is critical to ensure the purity and stability of the test compound.
Protocol 1: Compound Quality Control and Solubilization
-
Purity Assessment:
-
Verify the purity of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should ideally be >95%.
-
Confirm the chemical structure and identity using ¹H NMR and ¹³C NMR.
-
-
Solubility Testing:
-
Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions in biological assays.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution; sonication may be used if necessary.
-
Causality: Insoluble compound can lead to inaccurate and irreproducible results in cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
-
Stability Assessment:
-
Assess the stability of the compound in the DMSO stock solution at various storage temperatures (-20°C, 4°C) and after multiple freeze-thaw cycles.
-
Evaluate the stability in aqueous cell culture medium over the time course of the planned experiments (e.g., 24, 48, 72 hours).
-
Tier 1: In Vitro Antiproliferative Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of cell lines from different cancer types is recommended to identify potential tissue-specific sensitivities.
Experimental Workflow: From Screening to IC50 Determination
Caption: Workflow for antiproliferative activity assessment.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol is suitable for high-throughput screening in a 96-well format.[4]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. For an 8-point dose-response curve, a range from 0.1 nM to 100 µM is a good starting point.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time can be varied (e.g., 24, 48, 72 hours) to assess time-dependent effects.
-
-
Viability Measurement (using CCK-8 as an example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response).
-
| Parameter | Example Value | Rationale |
| Cell Line Panel | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) | To assess broad-spectrum vs. selective activity. |
| Seeding Density | 5,000 cells/well | Ensures cells are in logarithmic growth phase. |
| Treatment Duration | 72 hours | Allows for multiple cell doubling times. |
| IC50 (MCF-7) | 1.2 µM | Quantifies the potency of the compound. |
| IC50 (A549) | 15.8 µM | Indicates differential sensitivity. |
Tier 2: Mechanism of Action Elucidation
Once antiproliferative activity is confirmed, the next logical step is to investigate how the compound exerts its effects. Given the prevalence of kinase inhibition among benzoxazole-containing drugs, this is a primary hypothesis to explore.[5][6]
Hypothetical Signaling Pathway for Investigation
Caption: A hypothetical RAF/MEK/ERK signaling pathway targeted by the compound.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol aims to detect changes in the phosphorylation status of proteins within a signaling cascade, providing evidence of target engagement.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for a shorter duration (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins for accurate analysis.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies could include:
-
Phospho-ERK (p-ERK) and total ERK
-
Phospho-MEK (p-MEK) and total MEK
-
Apoptosis markers: Cleaved PARP, Cleaved Caspase-3
-
Loading control: GAPDH or β-actin
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 4: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with the compound at 1x and 2x IC50 concentrations for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Tier 3: Direct Target Engagement and Selectivity
Positive results from pathway analysis should be followed by direct biochemical assays to confirm the molecular target and assess selectivity.
Protocol 5: In Vitro Kinase Inhibition Assay
This can be performed using purified recombinant kinase enzymes. Many vendors offer kinase profiling services.
-
Assay Principle:
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
-
Experimental Setup:
-
A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
The reaction is allowed to proceed for a set time at an optimal temperature.
-
A detection reagent is added to stop the reaction and generate a signal proportional to the amount of ADP produced (or substrate consumed).
-
-
Data Analysis:
-
The results are used to calculate an IC50 value for the inhibition of each specific kinase.
-
Trustworthiness: It is critical to run a counterscreen to ensure the compound does not interfere with the detection system itself.
-
| Kinase Target | IC50 (nM) | Selectivity Notes |
| BRAF V600E | 50 | High potency against a known oncogenic mutant. |
| c-RAF | 450 | 9-fold selectivity for BRAF over c-RAF. |
| VEGFR2 | >10,000 | Indicates high selectivity against unrelated kinases. |
| EGFR | >10,000 | Confirms selectivity profile. |
Conclusion and Future Directions
This guide outlines a systematic and logical approach to the initial biological characterization of this compound. The tiered experimental design allows for efficient resource allocation, with positive results from each stage justifying progression to more complex and targeted assays. A successful outcome from these studies would involve identifying a potent antiproliferative effect, elucidating a clear mechanism of cell death, and confirming a direct molecular target with a favorable selectivity profile. Such data would provide a strong foundation for further preclinical development, including lead optimization and in vivo efficacy studies.
References
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Available at: [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Available at: [Link]
-
Physics-based methods for studying protein-ligand interactions. (n.d.). PubMed - NIH. Available at: [Link]
-
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. (n.d.). PubMed. Available at: [Link]
-
Rational Design and Development of Novel CDK9 Inhibitors for the Treatment of Acute Myeloid Leukemia. (2021). PubMed. Available at: [Link]
-
Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris Publisher. Available at: [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Available at: [Link]
-
The 'retro-design' concept for novel kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of a Series of 2'-α-Fluoro,2'-β-Bromo-Ribonucleosides and their Phosphoramidate Prodrugs as Potent Pan-Genotypic Inhibitors of Hepatitis C Virus. (n.d.). ResearchGate. Available at: [Link]
-
Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (n.d.). MDPI. Available at: [Link]
-
Advanced Cell Culture Techniques for Cancer Drug Discovery. (n.d.). MDPI. Available at: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]
-
N-(4-Bromo-2-fluorobenzyl)-N-(3,5-difluoro-4-hydroxyphenyl)-4-nitrobenzenesulfonamide. (n.d.). PubChem. Available at: [Link]
-
Methods to investigate protein–protein interactions. (n.d.). Wikipedia. Available at: [Link]
-
Novel Protein Kinase Inhibitors: SMART Drug Design Technology. (n.d.). CiteSeerX. Available at: [Link]
-
Protein-Ligand Interactions: Methods and Applications. (n.d.). ResearchGate. Available at: [Link]
-
Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Guideline for anticancer assays in cells. (n.d.). ResearchGate. Available at: [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Marketed drugs containing benzoxazole. (n.d.). ResearchGate. Available at: [Link]
-
7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Available at: [Link]
-
7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Available at: [Link]
-
7-Bromo-4,5-difluoro-3-hydroxymethyl-1-benzofuran. (n.d.). PubChem. Available at: [Link]
-
7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Available at: [Link]
-
7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1][7]oxazepine. (n.d.). ChemBK. Available at: [Link]
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- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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- 7. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Welcome to the technical support center for the synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to overcome common synthetic challenges.
I. Synthetic Strategy Overview
The synthesis of the target molecule is best approached via a convergent strategy, culminating in the condensation of two key intermediates: 2-amino-5-bromo-1,4-hydroquinone (Precursor A) and 3-fluoro-4-hydroxybenzoic acid (Precursor B) . This route is advantageous as it allows for the independent preparation and purification of the precursors, ensuring high-quality material for the final, critical cyclization step.
Caption: Overall synthetic workflow for the target molecule.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A1: The final condensation and cyclization of Precursor A and Precursor B is the most demanding step. Both precursors are poly-functionalized and sensitive to oxidation. The success of this step is highly dependent on the purity of the starting materials and the rigorous exclusion of atmospheric oxygen and moisture.
Q2: Why is Polyphosphoric Acid (PPA) or Eaton's Reagent recommended for the final step? A2: Both PPA and Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are powerful dehydrating agents and non-oxidizing acids.[1][2] They facilitate the condensation of the carboxylic acid (Precursor B) and the o-aminophenol (Precursor A) by forming a highly reactive mixed phosphoric anhydride intermediate with the carboxylic acid.[1] This activation allows the reaction to proceed at temperatures that are high enough for cyclization but low enough to minimize degradation of the sensitive hydroquinone moieties.
Q3: My Precursor A (2-amino-5-bromo-1,4-hydroquinone) is dark and appears impure. Can I still use it? A3: It is strongly discouraged. Aminated hydroquinones are highly susceptible to air oxidation, which leads to the formation of colored quinone-imine impurities. These impurities can significantly reduce the yield of the final condensation step and lead to a complex mixture that is difficult to purify. It is essential to use Precursor A that is as pure as possible, typically a light tan or off-white solid. If it is dark, repurification via recrystallization under an inert atmosphere is recommended.
Q4: Can I use a different method to synthesize Precursor B (3-fluoro-4-hydroxybenzoic acid)? A4: Yes, while the Kolbe-Schmitt carboxylation of 4-fluorophenol is a direct and efficient method,[3] other routes exist, such as the demethylation of 3-fluoro-4-methoxybenzoic acid.[4] The choice of method depends on the availability of starting materials and scale. Regardless of the route, the final purity of Precursor B should be high (>98%) to avoid introducing side products in the final step.
Q5: My final product is difficult to purify by column chromatography. What are the alternatives? A5: The multiple phenolic hydroxyl groups make the target molecule quite polar, which can lead to streaking on silica gel.[5] Recrystallization is often the most effective purification method. A solvent system of acetone/acetonitrile or ethyl acetate/heptane can be effective for similar benzoxazole structures.[6] If chromatography is necessary, consider using a polar stationary phase like alumina or a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid) to suppress phenolate formation.
III. Troubleshooting Guide: Synthesis of Precursor A (2-Amino-5-bromo-1,4-hydroquinone)
This synthesis is proposed as a four-step sequence from 1,4-hydroquinone.
| Step | Reaction | Key Parameters | Expected Yield |
| 1 | Bromination | 1,4-Hydroquinone, KBr, H₂O₂, H₂SO₄ | 80-90% |
| 2 | Oxidation | Bromohydroquinone, Oxidizing Agent (e.g., Jones) | 85-95% |
| 3 | Michael Addition | Bromo-p-benzoquinone, NH₄OH | 50-60% |
| 4 | Reduction | Amino-bromo-quinone, Na₂S₂O₄ | 70-80% |
Issue 1: Low yield or multiple products during the initial bromination of hydroquinone.
-
Question: I am getting a mixture of mono-, di-brominated, and unreacted hydroquinone. How can I improve the selectivity for mono-bromination?
-
Answer & Rationale: This is a classic issue of controlling electrophilic aromatic substitution on a highly activated ring.
-
Control Stoichiometry: Ensure you are using no more than one equivalent of the brominating agent. The hydroquinone hydroxyl groups are strongly activating, making the ring susceptible to over-bromination.
-
Temperature Control: Run the reaction at a low temperature (0-5 °C) to decrease the reaction rate and improve selectivity.[7]
-
Slow Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid or an in-situ generation method) dropwise over a prolonged period to maintain a low concentration of the electrophile in the reaction mixture.
-
Alternative Reagents: Consider using a milder brominating agent like N-bromosuccinimide (NBS), which can offer better control over the reaction.[8]
-
Issue 2: The amination of bromo-p-benzoquinone results in a dark, intractable tar.
-
Question: When I add ammonia to my bromo-p-benzoquinone, the reaction turns black immediately and I cannot isolate any desired product. What is happening?
-
Answer & Rationale: This is likely due to polymerization and decomposition reactions. The quinone system is a powerful electron acceptor, and under basic conditions with a nucleophile like ammonia, multiple side reactions can occur.
-
pH Control: The reaction medium's pH is critical. Excessively high concentrations of ammonia can lead to rapid polymerization. Use a buffered system or a controlled amount of aqueous ammonia.
-
Solvent Choice: Perform the reaction in a solvent system like THF/water or ethanol/water. This can help to control the reaction rate and solubility of the intermediates.
-
Temperature: This reaction should be performed at low temperatures (e.g., -10 to 0 °C) to control the rate of addition and minimize side reactions.
-
Inert Atmosphere: Although it's an oxidative amination, performing the reaction under an inert atmosphere (N₂ or Ar) can help prevent secondary oxidative degradation of the desired product, which is itself an easily oxidized aminohydroquinone derivative after in-situ reduction.
-
IV. Troubleshooting Guide: Final Condensation and Cyclization
Caption: Troubleshooting decision tree for the final condensation step.
Issue 1: The reaction stalls, and TLC/LC-MS analysis shows only starting materials.
-
Question: I've heated my mixture of Precursors A and B in PPA for several hours, but there's no product formation. What's wrong?
-
Answer & Rationale: This typically points to insufficient activation of the carboxylic acid, which is necessary for the initial acylation of the aminophenol.
-
Temperature: The condensation in PPA often requires high temperatures, typically in the range of 160-200°C.[9] Ensure your reaction temperature is adequate. Below this range, the rate of mixed anhydride formation and subsequent reaction can be impractically slow.
-
Quality of PPA: Polyphosphoric acid can absorb atmospheric moisture over time, which reduces its efficacy. Use freshly opened or properly stored PPA. If in doubt, using Eaton's reagent, which is prepared fresh from P₂O₅ and MSA, can be more reliable.[10]
-
Reaction Time: While the reaction should show progress within a few hours, some sterically hindered or electronically deactivated substrates may require longer reaction times (up to 24 hours). Monitor the reaction periodically by TLC (if possible) or by working up small aliquots for LC-MS analysis.
-
Issue 2: The reaction mixture turns into a dark tar, and the yield of the desired product is very low.
-
Question: My reaction in PPA turned black, and after workup, I isolated a complex mixture with very little of my target molecule. Why did it decompose?
-
Answer & Rationale: The hydroquinone moieties in both Precursor A and the final product are highly sensitive to oxidation, especially at elevated temperatures.
-
Atmosphere: This is the most likely cause. It is critical to run this reaction under a strict inert atmosphere (Nitrogen or Argon) from start to finish. Any oxygen ingress at high temperatures will lead to rapid oxidation and polymerization of the phenolic compounds.
-
Temperature Control: While high temperature is necessary, overheating (e.g., >220°C) can cause thermal decomposition (decarboxylation, charring). Use a thermocouple and a temperature controller to maintain the target temperature accurately.
-
Purity of Starting Materials: As mentioned in the FAQs, oxidized impurities in Precursor A can act as initiators for radical polymerization pathways at high temperatures, leading to charring.
-
Issue 3: During aqueous work-up, I am losing a significant amount of product.
-
Question: After pouring the hot PPA mixture into ice water, my product seems to remain in the aqueous layer even after extraction with ethyl acetate. How can I improve recovery?
-
Answer & Rationale: The target molecule has three acidic phenolic hydroxyl groups. In a neutral or basic aqueous solution, it can form a highly water-soluble poly-phenolate salt.
-
pH Adjustment: Before extraction, you must neutralize the PPA and then acidify the aqueous solution (e.g., to pH 2-3 with concentrated HCl) to ensure that all phenolic hydroxyls and any remaining carboxylic acid groups are fully protonated. This will make the molecule much less polar and more soluble in organic solvents like ethyl acetate.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and decreases the solubility of organic compounds, driving more of your product into the organic layer during extraction.
-
Choice of Extraction Solvent: If ethyl acetate is not effective enough, a more polar solvent like a mixture of butanol and chloroform might be required, but this can make solvent removal more difficult. Sticking with ethyl acetate and ensuring proper pH control is usually the best approach.
-
V. Experimental Protocols
Protocol 1: Synthesis of 3-fluoro-4-hydroxybenzoic acid (Precursor B)
This protocol is adapted from the Kolbe-Schmitt reaction methodology.[3][11]
-
Setup: In a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add 4-fluorophenol (11.2 g, 0.1 mol) and potassium hydroxide (13.5 g, 0.24 mol).
-
Dissolution: Add 50 mL of distilled water and stir the mixture until all solids have dissolved.
-
Carboxylation: Heat the reaction mixture to 120-130°C. Once the temperature is stable, begin bubbling dry carbon dioxide gas through the solution via the gas inlet tube at a steady rate.
-
Reaction: Maintain the temperature and CO₂ flow for 5-6 hours. The product will begin to precipitate as the potassium salt.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid until the pH of the solution is ~2. A thick white precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold distilled water (2 x 30 mL). Recrystallize the crude product from hot water to yield pure 3-fluoro-4-hydroxybenzoic acid as a white crystalline solid.
-
Expected Yield: 70-80%.
-
Characterization: ¹H NMR, ¹³C NMR, MP: 216 °C.[12]
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol utilizes Polyphosphoric Acid (PPA) as the condensation agent.[9]
-
Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place 2-amino-5-bromo-1,4-hydroquinone (Precursor A, 2.21 g, 10 mmol) and 3-fluoro-4-hydroxybenzoic acid (Precursor B, 1.56 g, 10 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, carefully add Polyphosphoric Acid (~30 g) to the flask. The PPA should be viscous but stirrable.
-
Reaction: Begin vigorous stirring and slowly heat the mixture to 180-190°C using a heating mantle controlled by a thermocouple. Maintain a gentle flow of nitrogen throughout the reaction.
-
Monitoring: Hold the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, extracting, and analyzing by LC-MS.
-
Work-up: Allow the reaction to cool to ~100°C. While still warm and stirrable, slowly and carefully pour the reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring.
-
Precipitation & Isolation: A solid precipitate should form. Continue stirring until all the ice has melted. Adjust the pH to 2-3 with sodium hydroxide solution to precipitate any product that may be soluble in highly acidic water. Collect the crude product by vacuum filtration.
-
Purification: Wash the solid with ample distilled water until the filtrate is near neutral pH. The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or acetone/acetonitrile. Dry the final product under vacuum at 60°C.
-
Expected Yield: 55-70%.
-
Characterization: ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis.
-
VI. References
-
ResearchGate. (2025). Synthesis of 2-amino-3, 5-dibromobenzophenone. Available at: [Link]
-
Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Available at:
-
ResearchGate. (2024). Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones. Available at: [Link]
-
CoLab. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Available at: [Link]
-
Google Patents. (1976). FR2274586A1 - PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS. Available at:
-
PubMed. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Available at: [Link]
-
Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Available at:
-
ResearchGate. (2025). Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. Available at: [Link]
-
ResearchGate. (2025). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Available at: [Link]
-
Academic Journals. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Available at: [Link]
-
CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]
-
MDPI. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]
-
Google Patents. (2006). US7053251B2 - Bromination of hydroxyaromatic compounds. Available at:
-
MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Hydro-Bromination Product 1,4-Benzoquinone. Available at: [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Available at: [Link]
-
Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Available at: [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]
-
Google Patents. (1987). US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone. Available at:
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
JOCPR. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available at: [Link]
-
ResearchGate. (2025). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Available at: [Link]
-
RSC Publishing. (2021). t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines. Available at: [Link]
-
ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. Available at: [Link]
-
Google Patents. (2013). CN103408404A - Process for synthesizing p-bromophenol. Available at:
-
Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. Available at: [Link]
-
NIH. (2022). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Available at: [Link]
-
Europe PMC. (n.d.). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. Available at: [Link]
-
NIH. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Available at: [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. Available at: [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
MDPI. (2000). Hydroxyquinones: Synthesis and Reactivity. Available at: [Link]
-
ResearchGate. (2025). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. Available at: [Link]
-
PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available at: [Link]
-
Google Patents. (1964). US3143576A - Process for making tetrabromohydroquinone. Available at:
-
Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Available at:
-
MDPI. (2024). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Available at: [Link]
-
PubMed Central. (2021). t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines. Available at: [Link]
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Technical Support Center: Optimizing the Synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Welcome to the technical support center for the synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this highly functionalized benzoxazole. We will address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles, to help you improve your reaction yield and product purity.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a complex benzoxazole derivative. Its synthesis typically involves the condensation of two key intermediates: a substituted 2-aminophenol and a substituted benzoic acid or benzaldehyde. The high degree of substitution—including a bromine, a fluorine, and two phenolic hydroxyl groups—presents unique challenges related to reactant purity, reaction conditions, chemoselectivity, and final product purification. This guide provides troubleshooting strategies to overcome these specific hurdles.
The most common synthetic route is the acid-catalyzed condensation and subsequent cyclization of 2-amino-3-bromo-5-hydroxyphenol and 3-fluoro-4-hydroxybenzoic acid . Polyphosphoric acid (PPA) is a frequently used catalyst and solvent for this type of reaction as it effectively promotes the necessary dehydration steps at elevated temperatures.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Starting Materials and Reagents
Question 1: My reaction is not proceeding to completion, or I'm seeing a complex mixture of byproducts. Could my starting materials be the issue?
Answer: Absolutely. The purity of your starting materials is critical for a successful synthesis. Here’s how to troubleshoot:
-
Purity of 2-amino-3-bromo-5-hydroxyphenol: This precursor is susceptible to oxidation due to the electron-rich aminophenol system. Over time, it can darken, indicating the formation of polymeric impurities that can inhibit the reaction.
-
Recommendation: Use freshly prepared or purified 2-amino-3-bromo-5-hydroxyphenol. If the material is old or discolored, consider recrystallization or column chromatography before use. Synthesis from its nitro-precursor followed by reduction is a common route; ensure the reduction is complete and the product is thoroughly purified.[3]
-
-
Purity of 3-fluoro-4-hydroxybenzoic acid: While generally stable, ensure it is free from residual starting materials from its own synthesis (e.g., from demethylation of 3-fluoro-4-methoxybenzoic acid).[4]
-
Recommendation: Verify the purity by melting point and NMR spectroscopy. If necessary, recrystallize from an appropriate solvent system like ethanol-water.
-
-
Water Content: The condensation reaction to form the benzoxazole involves the elimination of two molecules of water. Excess water in the starting materials or solvent can shift the equilibrium back towards the reactants, reducing the yield.
-
Recommendation: Ensure your starting materials are thoroughly dried before use. If using a solvent, employ anhydrous conditions. When using Polyphosphoric Acid (PPA), which acts as both a catalyst and a dehydrating agent, ensure its P₂O₅ content is high (typically >85%) for optimal performance.[5]
-
Question 2: I am having trouble synthesizing the 2-amino-3-bromo-5-hydroxyphenol precursor. Are there any known challenges?
Answer: The synthesis of polysubstituted aminophenols can be challenging due to regioselectivity and the sensitivity of the functional groups. A common route involves the nitration of a substituted phenol, followed by reduction.
-
Challenge 1: Regioselective Bromination/Nitration: Introducing substituents at the correct positions on the phenol ring can be difficult. The hydroxyl and amino groups are ortho-, para-directing, which must be managed through the use of protecting groups or carefully chosen reaction conditions.
-
Challenge 2: Stability: As mentioned, aminophenols are prone to oxidation. It is often best to perform the final reduction of the corresponding nitrophenol immediately before the benzoxazole formation step.
-
Typical Synthesis Route: A plausible route could involve the bromination and nitration of a protected phenol, followed by deprotection and reduction. For instance, starting with a protected 3-hydroxyphenol, one could perform bromination and nitration, followed by reduction of the nitro group and deprotection to yield the desired aminophenol.
-
Category 2: Reaction Conditions and Optimization
Question 3: My yield is consistently low (<50%). How can I optimize the reaction conditions for the condensation step?
Answer: Low yield is the most common problem in benzoxazole synthesis. A systematic approach to optimizing reaction parameters is crucial. The interplay between catalyst, temperature, and reaction time is key.
-
Catalyst Choice: Polyphosphoric acid (PPA) is a standard choice for driving the condensation of carboxylic acids and aminophenols.[2] It serves as both an acidic catalyst and a powerful dehydrating agent.
-
Troubleshooting PPA Reactions:
-
PPA Quality: Ensure the PPA is fresh and has a high P₂O₅ content. Old PPA can absorb atmospheric moisture, reducing its efficacy.[5]
-
Temperature: These reactions often require high temperatures (150-200°C) to proceed at a reasonable rate.[6][7] If the temperature is too low, the reaction may stall. If it's too high, you risk decomposition of the starting materials or product.
-
Stirring: PPA is highly viscous. Vigorous mechanical stirring is essential to ensure a homogenous reaction mixture.
-
-
-
Alternative Catalysts: If PPA is proving problematic, other catalysts can be employed, especially if you are starting with the 3-fluoro-4-hydroxybenzaldehyde instead of the carboxylic acid.
-
Brønsted or Lewis Acids: Catalysts like p-toluenesulfonic acid (p-TSA), fluorophosphoric acid, or various metal triflates can be effective.[1] These are often used in high-boiling point solvents like toluene or xylene with a Dean-Stark trap to remove water.
-
Solvent-Free Conditions: Some modern methods utilize solvent-free conditions with solid-supported catalysts, which can simplify workup and be more environmentally friendly.[1]
-
Below is a table summarizing potential starting points for optimization:
| Parameter | Condition 1 (PPA) | Condition 2 (Acid Catalyst) | Rationale & Key Considerations |
| Aminophenol | 2-amino-3-bromo-5-hydroxyphenol | 2-amino-3-bromo-5-hydroxyphenol | Ensure high purity and dryness. |
| Aryl Component | 3-fluoro-4-hydroxybenzoic acid | 3-fluoro-4-hydroxybenzaldehyde | Carboxylic acid is typical for PPA; aldehyde is better for milder acid catalysts. |
| Catalyst | Polyphosphoric Acid (PPA) | p-TSA or Amberlyst-15 | PPA is a strong dehydrating agent.[2] p-TSA is a classic choice for imine formation/cyclization. |
| Solvent | None (PPA is the solvent) | Toluene or Xylene | Use of a Dean-Stark trap is essential with solvents to remove water. |
| Temperature | 160 - 190 °C | Reflux (110 - 140 °C) | High temperature is needed to drive dehydration. Monitor for thermal decomposition. |
| Reaction Time | 4 - 8 hours | 6 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocol: PPA-Catalyzed Synthesis
-
To a flask equipped with a mechanical stirrer and a nitrogen inlet, add Polyphosphoric Acid (approx. 10x the weight of the limiting reagent).
-
Begin stirring and heat the PPA to ~80°C to reduce its viscosity.
-
Add 2-amino-3-bromo-5-hydroxyphenol (1.0 eq) and 3-fluoro-4-hydroxybenzoic acid (1.0-1.1 eq) to the warm PPA.
-
Slowly raise the temperature to 170-180°C and maintain for 4-6 hours.
-
Monitor the reaction by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove acidic impurities.
-
Dry the crude product under vacuum before proceeding to purification.
Category 3: Side Reactions and Chemoselectivity
Question 4: I am observing multiple products by LC-MS. What are the likely side reactions with these highly functionalized starting materials?
Answer: The multiple reactive sites on your starting materials can lead to several side products. Understanding these possibilities is key to minimizing them.
-
Incomplete Cyclization: The reaction proceeds via an initial amide formation followed by cyclization. If the cyclization is slow or incomplete, you may isolate the intermediate N-(3-bromo-5-hydroxy-2-hydroxyphenyl)-3-fluoro-4-hydroxybenzamide.
-
Solution: Increase reaction temperature or time, or use a stronger dehydrating agent/catalyst like PPA.[2]
-
-
O-Acylation: The phenolic hydroxyl groups, particularly the more nucleophilic one on the aminophenol, can compete with the amino group in reacting with the carboxylic acid, leading to ester formation. This is less likely in highly acidic media like PPA where the amine is more reactive.
-
Self-Condensation/Polymerization: Aminophenols can self-condense or oxidize and polymerize, especially at high temperatures.[8]
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Add the aminophenol slowly to the hot PPA/acid mixture. Do not pre-mix the reagents for extended periods before heating.
-
-
Debromination: While generally stable, the bromo-substituent could potentially be lost under harsh reductive conditions, though this is unlikely in the strongly acidic and non-reducing environment of PPA.
The diagram below illustrates the main reaction pathway versus a key side reaction.
Caption: Main reaction pathway vs. a common side reaction.
Category 4: Product Purification
Question 5: My crude product is highly colored and difficult to purify by column chromatography. What are the best purification strategies?
Answer: The target molecule contains two acidic phenolic hydroxyl groups, making it quite polar and potentially challenging to purify using standard silica gel chromatography.
-
Initial Workup: After quenching the reaction in ice water, it is crucial to wash the crude precipitate thoroughly. A wash with dilute sodium bicarbonate solution can help remove residual PPA and unreacted benzoic acid.
-
Recrystallization: This should be the first method you attempt. Given the polar nature of the molecule, a polar solvent or a mixed-solvent system is likely required. A patent for a structurally analogous compound, 2-(3-fluoro-4-hydroxyphenyl)-7-vinyl-benzooxazol-5-ol, describes a multi-step purification process that is highly relevant.[9]
-
Primary Recrystallization: The patent suggests recrystallizing from a mixture of acetone and acetonitrile .[9] This combination can effectively solubilize the product at high temperatures while allowing for good crystal formation upon cooling.
-
Charcoal Treatment: Highly colored impurities, often arising from polymerization, can be removed by treating a solution of the crude product with activated charcoal. The product is dissolved in a suitable solvent (e.g., ethyl acetate), charcoal is added, the mixture is stirred or heated briefly, and the charcoal is removed by filtration through celite.[9]
-
Secondary Recrystallization/Precipitation: After charcoal treatment, the product can be further purified by concentrating the solution and adding an anti-solvent to induce precipitation. The patent describes concentrating an ethyl acetate solution and then adding heptane to precipitate the purified product.[9]
-
-
Column Chromatography: If recrystallization fails to provide sufficient purity, chromatography may be necessary.
-
Stationary Phase: Standard silica gel can be used, but the polar, acidic nature of the product may cause streaking. Treating the silica with a small amount of acid (e.g., 0.1% acetic acid in the mobile phase) can sometimes improve peak shape.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and then methanol. For very polar compounds, a dichloromethane/methanol system may be more effective.
-
The workflow below outlines a robust purification strategy.
Caption: Recommended workflow for product purification.
By systematically addressing these common issues related to starting materials, reaction conditions, and purification, you can significantly improve the yield and quality of your this compound synthesis.
References
-
Verma, A., & Sharma, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25485-25515. Available at: [Link]
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved January 19, 2026, from [Link]
-
Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]
-
Kim, B. C., et al. (2004). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Polymer, 45(22), 7541-7548. Available at: [Link]
-
Oztekin Algul, et al. (2021). Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. ChemistrySelect, 6(10), 2529-2538. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 19, 2026, from [Link]
-
MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available at: [Link]
- Johnson, G. R., et al. (2006). Process for the purification of substituted benzoxazole compounds. (WO2006096624A1). Google Patents.
- Sandoz AG. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. (US4033975A). Google Patents.
-
Zhang, L., & Li, Y. (2011). The enthalpies of formation of brominated benzenes and phenols: A theoretical prediction. Computational and Theoretical Chemistry, 965(2-3), 224-232. Available at: [Link]
-
Kumar, V., & Kaur, K. (2014). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical Sciences and Research, 5(8), 3139-3153. Available at: [Link]
-
Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available at: [Link]
-
Parke, D. V., & Williams, R. T. (1950). The synthesis of 2-amino-3- and -5-hydroxybenzene-sulphonamides. Journal of the Chemical Society (Resumed), 1760-1763. Available at: [Link]
-
Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Journal of Health Science, 50(5), 519-525. Available at: [Link]
-
Kráľová, K., et al. (2012). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules, 17(6), 6354-6372. Available at: [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved January 19, 2026, from [Link]
-
Bao, M., et al. (2013). Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Organic Letters, 15(23), 6054-6057. Available at: [Link]
-
ResearchGate. (2023). A general mechanism for benzoxazole synthesis. Retrieved January 19, 2026, from [Link]
-
Kumar, A. (2012). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry, 24(4), 1241-1250. Available at: [Link]
-
ResearchGate. (2025). Synthesis of biologically active benzoxazole derivatives using PPA. Retrieved January 19, 2026, from [Link]
-
Panda, G., & co-workers. (2022). Iron(III) chloride mediated para‐selective C−H chlorination and subsequent annulation of 2‐amidophenol to synthesize C5‐ and C5, C7‐chlorinated benzoxazoles. European Journal of Organic Chemistry, 2022(20). Available at: [Link]
-
Song, J., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(2), 1019-1028. Available at: [Link]
- Celanese Corporation. (1982). Improved process for synthesis of hindered amine stabilizers for polymeric materials. (EP0062322A1). Google Patents.
-
ResearchGate. (2021). The condensation of 2-aminophenols with various aldehydes. Retrieved January 19, 2026, from [Link]
-
Fujiki, K., et al. (2014). Heterogeneously catalyzed self-condensation of primary amines to secondary amines by supported copper catalysts. Catalysis Science & Technology, 4, 2855-2865. Available at: [Link]
-
ResearchGate. (2014). Solvent- and Catalyst-Free Synthesis of New Unsymmetrical Multidentate Thio-bis-aminophenol Ligands by Mannich Condensation. Retrieved January 19, 2026, from [Link]
Sources
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7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol solubility issues and solutions
Introduction
Welcome to the technical support center for 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. This guide provides troubleshooting advice and frequently asked questions to help you navigate these issues effectively.
The structure of this compound, with its large polycyclic aromatic system and halogen substituents, suggests that it is likely a poorly water-soluble compound.[1] Such compounds often present difficulties in formulation and can lead to inconsistent results in biological assays.[2] This guide will provide strategies to address these challenges.
Troubleshooting Guide
Issue 1: Difficulty dissolving the compound in common organic solvents for stock solutions.
-
Question: I am having trouble dissolving this compound in methanol or ethanol to make a concentrated stock solution. What should I do?
-
Answer: It is common for complex organic molecules to have limited solubility even in organic solvents.[2]
Recommended Steps:
-
Expand your solvent selection: Test a range of aprotic polar solvents, which are generally more effective for dissolving diverse organic compounds. Recommended solvents to try are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Apply gentle heating: Warming the mixture to 30-40°C can increase the rate of dissolution. However, monitor the compound for any signs of degradation (e.g., color change).
-
Use sonication: A brief period of sonication can help to break up solid aggregates and facilitate dissolution.[2]
-
Prepare a less concentrated stock solution: If a high concentration is not achievable, preparing a more dilute stock solution may be a practical workaround.
-
Issue 2: The compound precipitates out of solution when diluting an organic stock into an aqueous buffer for biological assays.
-
Question: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer (e.g., PBS, pH 7.4). How can I prevent this?
-
Answer: This is a common issue for poorly soluble compounds when the percentage of the organic co-solvent is significantly reduced upon dilution into an aqueous medium.
Recommended Solutions:
-
pH Adjustment: The two phenolic hydroxyl groups on the molecule suggest that its solubility will be pH-dependent. At pH values above the pKa of these hydroxyl groups, the compound will be deprotonated, forming a more soluble phenoxide salt. A systematic pH screening study is recommended.
-
Co-solvent Optimization: While you are already using DMSO, you can explore other water-miscible co-solvents such as ethanol, or polyethylene glycol (PEG 300 or PEG 400) in your aqueous buffer.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (typically 0.1% to 1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules, forming a more soluble inclusion complex.[2] Beta-cyclodextrins (β-CD) or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation in aqueous buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility profile of this compound?
A1: Based on its structure, the compound is predicted to be poorly soluble in water and neutral aqueous buffers. The presence of two phenolic hydroxyl groups suggests that its aqueous solubility will increase significantly at higher pH values (basic conditions) due to the formation of water-soluble phenoxide salts. Its solubility in organic solvents is expected to be highest in aprotic polar solvents like DMSO and DMF.
Q2: How can I determine the optimal pH for solubilizing this compound?
A2: A pH-solubility profile can be experimentally determined.
Step-by-Step Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of the solid compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
-
Plot the measured solubility against the pH of the buffers.
Q3: What are the recommended starting conditions for solubilizing this compound for in vitro assays?
A3:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
For your final assay concentration, perform a serial dilution of the stock solution.
-
When diluting into your final aqueous buffer, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent effects on your biological system.
-
If precipitation occurs, consider the troubleshooting steps outlined above, starting with a slight increase in the pH of your buffer, if permissible for your assay.
Q4: Are there any formulation strategies to improve the oral bioavailability of this compound for in vivo studies?
A4: For in vivo studies, several advanced formulation strategies can be employed to enhance the solubility and absorption of poorly soluble drugs.[1][3] These include:
-
Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[3]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, which can enhance dissolution and solubility.[5]
Data Summary
Table 1: Recommended Solvents and Formulation Excipients
| Category | Examples | Rationale |
| Organic Solvents (for stock solutions) | DMSO, DMF, THF | High capacity to dissolve a wide range of organic molecules. |
| Aqueous Buffers | Phosphate, Borate, TRIS | Use buffers with pH > pKa of phenolic groups to increase solubility. |
| Co-solvents (for aqueous formulations) | Ethanol, Propylene Glycol, PEG 300/400 | Increase the polarity of the solvent system. |
| Surfactants | Tween® 80, Polysorbate 20, Pluronic® F-68 | Form micelles to encapsulate and solubilize the compound. |
| Complexing Agents | HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD) | Form inclusion complexes to enhance aqueous solubility. |
Visualizing pH-Dependent Solubility
The solubility of this compound is expected to follow the principles of the Henderson-Hasselbalch equation due to its two acidic phenolic hydroxyl groups.
Caption: The effect of pH on the ionization state and solubility of the compound.
References
- ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
- Biosynth. (n.d.). 6-(4-Bromo-2-chlorophenylamino)-7-fluoro- 3-methyl-benzimidazole-5-carboxylic acid | 606144-04-1 | FB104293.
- PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
- Selleck Chemicals. (n.d.). 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.
- Wikipedia. (2023). Benzoxazole.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- IJARIIE. (2021). Benzoxazole: Synthetic Methodology and Biological Activities.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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- PubChem. (n.d.). 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.
- CymitQuimica. (n.d.). CAS 273-53-0: Benzoxazole.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- FooDB. (2010). Showing Compound Benzoxazole (FDB004443).
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808134. [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. Retrieved from [Link]
- ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs.
-
ResearchGate. (2016). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][6][7]thiazepin-4(5 H )-one. Retrieved from ResearchGate.
- Journal of Drug Delivery and Therapeutics. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Retrieved from Journal of Drug Delivery and Therapeutics.
- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
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- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- Thermo Scientific Chemicals. (n.d.). 7-Bromo-5-fluorobenzo[b]furan, 97% 1 g.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (2013). Analytical methods for determination of benzodiazepines. A short review.
- PubChem. (n.d.). N-(4-Bromo-2-fluorobenzyl)-N-(3,5-difluoro-4-hydroxyphenyl)-4-nitrobenzenesulfonamide.
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- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol in DMSO
Last Updated: January 19, 2026
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. While specific stability data for this novel compound is emerging, its structural motifs—a halogenated benzoxazole core with two phenolic hydroxyl groups—provide a strong basis for predicting its behavior in dimethyl sulfoxide (DMSO), a common solvent for compound storage and screening. This document outlines potential stability issues, provides robust troubleshooting protocols, and establishes best practices to ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My DMSO stock solution of the compound has turned a yellow/brown color. What is happening and is it still usable?
A: A color change in your DMSO stock is a primary indicator of compound degradation. The two phenolic hydroxyl groups on the molecule are susceptible to oxidation, which can be accelerated by air, light, or trace metal impurities. This process often forms highly colored quinone-like byproducts. A colored solution suggests a significant loss of the parent compound, which will compromise experimental results. We strongly recommend discarding the colored solution and preparing a fresh stock.
Q2: What are the ideal conditions for preparing and storing my DMSO stock solutions to maximize stability?
A: To minimize degradation, adhere to the following best practices:
-
Use High-Purity Anhydrous DMSO: DMSO is hygroscopic and readily absorbs atmospheric water. Water can facilitate hydrolytic degradation pathways.[1][2] Always use unopened, high-purity (≥99.9%), anhydrous DMSO from a reputable supplier.
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.
-
Minimize Headspace: Use vials that are appropriately sized for the solution volume to minimize the amount of air (oxygen) in the headspace. Consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Low-Temperature Storage: For long-term storage, aliquots of the stock solution should be stored at -80°C. For short-term use (1-4 weeks), -20°C is acceptable.[3][4]
-
Avoid Repeated Freeze-Thaw Cycles: Prepare multiple small aliquots from your primary stock to avoid repeatedly warming and cooling the entire batch, which can introduce water condensation and accelerate degradation.[3][5]
Q3: I observed a precipitate in my stock solution after thawing it from -80°C. What should I do?
A: Precipitation upon thawing can occur if the compound's concentration exceeds its solubility at lower temperatures or if the solvent composition has changed (e.g., through water absorption). First, gently warm the vial to 37°C and vortex or sonicate to attempt redissolution. If the precipitate does not dissolve, it may consist of degraded material or a less soluble polymorph of the parent compound. Do not use the solution with suspended particulate matter. It is advisable to centrifuge the vial, carefully collect the supernatant for a purity check via HPLC/LC-MS, and compare it against a freshly prepared standard.
Q4: Can I store diluted working solutions of the compound in aqueous buffers for several days?
A: Long-term storage in aqueous buffers is generally not recommended. The stability of phenolic compounds can be highly pH-dependent, and the likelihood of oxidation or other degradation pathways increases in aqueous environments, especially at neutral or basic pH. Prepare fresh dilutions in your assay buffer from the DMSO stock immediately before each experiment.
Section 2: Troubleshooting Guide: Diagnosing Instability
This section provides systematic workflows for identifying and confirming compound instability.
Issue 1: Visual Changes in DMSO Stock (Color Change, Cloudiness, Precipitation)
-
Symptoms: The solution, initially clear and colorless, develops a yellow, pink, or brown tint. The solution becomes cloudy or forms a visible precipitate over time.
-
Primary Suspected Cause: Oxidation of the electron-rich phenolic rings. Phenols can be oxidized to catechols and subsequently to quinones, which are often colored and can polymerize.
-
Action Plan:
-
Quarantine the Stock: Immediately cease using the suspect stock solution in critical experiments.
-
Prepare a Fresh Standard: Dissolve a fresh sample of the solid compound in high-purity anhydrous DMSO at the same concentration.
-
Perform Comparative Analysis: Analyze both the suspect stock and the fresh standard using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Look For: A decrease in the peak area of the parent compound in the suspect stock compared to the fresh standard.
-
Look For: The appearance of new peaks, especially earlier-eluting (more polar) peaks, which are indicative of degradation products.
-
-
Issue 2: Inconsistent Biological Data or Loss of Potency
-
Symptoms: IC50/EC50 values drift upwards over time. The maximum effect in a dose-response curve decreases. Results from the same stock solution are not reproducible between experiments run on different days.
-
Primary Suspected Cause: Chemical degradation of the active compound, leading to a lower effective concentration than assumed.
-
Troubleshooting Workflow: The following workflow provides a logical sequence to diagnose the root cause of inconsistent biological data.
Caption: Troubleshooting workflow for inconsistent biological data.
Section 3: Protocols and Best Practices
Protocol 3.1: Preparation of High-Quality Stock Solutions
-
Select Materials: Use a new or recently opened bottle of anhydrous, high-purity (≥99.9%) DMSO. Use amber glass vials with PTFE-lined caps.
-
Weighing: Weigh the solid compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Add the calculated volume of DMSO to the solid. To aid dissolution, vortex vigorously and/or sonicate in a water bath for 5-10 minutes. Ensure no visible particulate matter remains.
-
Aliquoting: Immediately after dissolution, create small, single-use aliquots in separate amber vials. This minimizes the number of freeze-thaw cycles for any given portion of the stock.
-
Inerting (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Labeling & Storage: Clearly label each vial with the compound name, concentration, date, and solvent. Immediately transfer to the appropriate storage temperature (-20°C for short-term, -80°C for long-term).
Protocol 3.2: A Simple Experiment to Assess Compound Stability
This protocol allows you to proactively assess the stability of your compound under various conditions.
-
Preparation: Prepare a fresh, homogenous stock solution of the compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting: Distribute this stock into 9 separate, clearly labeled amber vials.
-
Timepoint Zero (T=0): Immediately take one vial and analyze it via HPLC/LC-MS to establish a baseline purity profile. This is your T=0 reference.
-
Incubation: Store the remaining 8 vials under four different conditions (2 vials per condition):
-
Condition A: Room Temperature, exposed to light.
-
Condition B: Room Temperature, protected from light (wrapped in foil).
-
Condition C: 4°C, protected from light.
-
Condition D: -20°C, protected from light.
-
-
Timepoint One (T=24h): After 24 hours, take one vial from each condition and analyze it by HPLC/LC-MS.
-
Timepoint Two (T=72h): After 72 hours, analyze the final vial from each condition.
-
Analysis: Compare the chromatograms from each timepoint and condition to the T=0 reference. Calculate the percentage of the parent compound remaining. A loss of >5-10% purity typically indicates meaningful degradation.
Table 1: Recommended Storage Conditions Summary
| Storage Duration | Temperature | Container | Atmosphere | Key Considerations |
| Long-Term (>1 month) | -80°C | Amber Glass Vials | Inert Gas (Ar, N₂) | Use small, single-use aliquots to avoid freeze-thaw cycles. |
| Short-Term (1-4 weeks) | -20°C | Amber Glass Vials | Air or Inert Gas | Ideal for working stocks. Avoid repeated warming to RT.[3] |
| Daily Use (<8 hours) | Room Temperature | Amber Vials | Air | Protect from direct light. Prepare fresh aqueous dilutions daily. |
| Not Recommended | 4°C | Any | Air | DMSO can absorb significant water at this temperature.[6] |
Section 4: Chemical Mechanisms of Degradation
Understanding the potential chemical pathways of degradation is crucial for prevention.
Oxidation of Phenolic Moieties
The primary point of instability for this compound is the two phenolic hydroxyl groups. These groups, particularly the one at the 5-position of the benzoxazole ring, are electron-rich and susceptible to oxidation.
Caption: Simplified schematic of phenol oxidation.
This oxidation can be initiated by atmospheric oxygen, accelerated by exposure to UV light, or catalyzed by trace metal impurities in the solvent or on glassware. The resulting quinone-type structures are often highly colored and are unlikely to retain the desired biological activity of the parent molecule.
The Role of DMSO as a Non-Inert Solvent
While DMSO is an excellent solvent, it is not completely inert.
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. Studies have shown that the presence of water is a more significant factor in causing compound loss than oxygen.[1][2] Water can enable hydrolysis or alter the polarity of the solution, causing precipitation.
-
Decomposition: Under certain conditions (e.g., presence of acid/base impurities, high temperatures), DMSO itself can decompose.[7][8] While unlikely to be a major factor under proper storage conditions, its decomposition products could potentially react with the solute.
-
Solvent-Solute Interactions: DMSO can form strong hydrogen bonds with the phenolic hydroxyl groups. In some cases, this can interfere with a compound's interaction with its biological target or even reduce its stability.[9]
By understanding these principles and adhering to the rigorous protocols outlined in this guide, researchers can significantly enhance the stability of this compound in DMSO, leading to more reliable, reproducible, and accurate experimental outcomes.
References
- Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
-
ResearchGate. (n.d.). Effect of DMSO concentration. Variation in extract yield and total.... Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-20. Retrieved from [Link]
-
SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]
-
NIH. (n.d.). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. Retrieved from [Link]
-
NIH. (2020). The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. Retrieved from [Link]
-
Cheng, X., et al. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Retrieved from [Link]
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]
-
NIH. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Retrieved from [Link]
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. Retrieved from [Link]
-
DergiPark. (n.d.). FOOD and HEALTH Comparison of total phenolic contents and antioxidant activities of propolis in different solvents. Retrieved from [Link]
-
Blogger. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]
-
RSC Publishing. (2021). Dual fluorescence of 2-(2′-hydroxyphenyl) benzoxazole derivatives via the branched decays from the upper excited-state. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
-
ResearchGate. (2015). What is the stability of plant extracts in DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]
-
SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]
-
AperTO. (2022). Photosensitized Degradation of DMSO. Retrieved from [Link]
-
Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
NCBI. (n.d.). Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
-
NIH. (n.d.). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
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- 8. researchgate.net [researchgate.net]
- 9. Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. It is designed to assist researchers in troubleshooting common issues and answering frequently asked questions related to this specific synthesis. The information herein is based on established principles of benzoxazole chemistry and aims to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yields are consistently low. What are the primary factors affecting the yield of the final product?
Answer:
Low yields in the synthesis of this compound, which is typically achieved through the condensation of 4-bromo-2-amino-5-hydroxyphenol and 3-fluoro-4-hydroxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA), can be attributed to several factors:
-
Incomplete Reaction: The condensation reaction to form the benzoxazole ring is a two-step process involving the formation of an amide intermediate followed by cyclization. Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials or the intermediate.
-
Suboptimal PPA Concentration and Temperature: Polyphosphoric acid serves as both a catalyst and a solvent.[1][2] The viscosity and reactivity of PPA are highly dependent on its composition (P₂O₅ content) and temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to degradation of the starting materials or product.
-
Moisture in the Reaction: The cyclization step involves dehydration. Any moisture present in the starting materials, solvent, or reaction setup will inhibit the reaction and reduce the yield.
-
Side Reactions: The formation of side products, which are discussed in detail in the following questions, will directly consume the starting materials and lower the yield of the desired product.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly opened or properly stored anhydrous PPA.
-
Optimize Reaction Temperature and Time: A typical temperature range for this type of condensation in PPA is 150-200°C.[3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Use highly pure 4-bromo-2-amino-5-hydroxyphenol and 3-fluoro-4-hydroxybenzoic acid. Impurities can interfere with the reaction.
Question 2: I am observing an unexpected major spot on my TLC/HPLC that is more polar than my product. What could this be?
Answer:
A more polar side product is often the N-(5-bromo-2,4-dihydroxyphenyl)-3-fluoro-4-hydroxybenzamide intermediate . This compound is formed after the initial amidation between the aminophenol and the carboxylic acid but before the final cyclization to the benzoxazole ring.
Causality: The cyclization step, which involves the intramolecular attack of the hydroxyl group on the amide carbonyl, is often the rate-limiting step and requires significant activation energy (typically high temperatures and a strong acid catalyst). If the reaction is not driven to completion, this intermediate will be a major component of the crude product.
dot
Caption: Incomplete cyclization leads to the amide intermediate.
Troubleshooting Protocol:
-
Increase Reaction Temperature/Time: As mentioned previously, ensure the reaction is heated for a sufficient duration at the optimal temperature to promote cyclization.
-
Increase Catalyst Concentration: If using PPA, a higher P₂O₅ content can increase its dehydrating power.
-
Purification: The amide intermediate can typically be separated from the desired product by column chromatography on silica gel, as it is significantly more polar.
Question 3: My mass spectrometry results show a peak corresponding to a dimer of the aminophenol starting material. How is this formed and how can I prevent it?
Answer:
The formation of a dimer from 4-bromo-2-amino-5-hydroxyphenol is likely due to oxidative dimerization . 2-Aminophenols are susceptible to oxidation, which can lead to the formation of phenoxazinone-type structures.[4] This can be catalyzed by trace metal impurities or exposure to air at high temperatures.
Causality: The amino and hydroxyl groups of the aminophenol can be oxidized to form reactive radical or quinone-imine intermediates, which then undergo intermolecular condensation to form the dimer.
dot
Caption: Oxidative dimerization of the aminophenol starting material.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degas Solvents: If applicable, degas the solvents prior to use.
-
Purity of Starting Materials: Ensure the aminophenol starting material is not already partially oxidized. Store it under an inert atmosphere and away from light.
Question 4: I am having difficulty purifying the final product. What are some common impurities and recommended purification strategies?
Answer:
Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.
| Common Impurity | Reason for Formation | Recommended Purification Strategy |
| N-(5-bromo-2,4-dihydroxyphenyl)-3-fluoro-4-hydroxybenzamide | Incomplete cyclization | Column chromatography on silica gel. The intermediate is more polar. |
| Unreacted Starting Materials | Incomplete reaction | Column chromatography. 4-bromo-2-amino-5-hydroxyphenol is highly polar. 3-fluoro-4-hydroxybenzoic acid can be removed by a basic wash. |
| Phenoxazinone Dimer | Oxidative dimerization of aminophenol | Column chromatography. This dimer is often colored and may have different polarity compared to the product. |
| Debrominated Product | Reductive debromination | Difficult to separate by chromatography. Recrystallization may be effective. |
Purification Protocol:
-
Aqueous Workup: After quenching the reaction mixture (e.g., by pouring it onto ice), a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove unreacted 3-fluoro-4-hydroxybenzoic acid.
-
Column Chromatography: This is the most effective method for separating the product from the amide intermediate and other side products. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is recommended.
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system can significantly improve its purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the condensation of a 2-aminophenol derivative with a benzoic acid derivative.[2] For this specific target molecule, this involves the reaction of 4-bromo-2-amino-5-hydroxyphenol with 3-fluoro-4-hydroxybenzoic acid. This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a common choice as it serves both purposes.[1][3]
dot
Caption: General synthetic route to the target molecule.
Q2: Are there any alternative synthetic methods I can consider?
Yes, other methods for benzoxazole synthesis exist, though they may require modification for this specific molecule:
-
From Aldehydes: Condensation of the aminophenol with 3-fluoro-4-hydroxybenzaldehyde followed by oxidation.[2]
-
From Acyl Chlorides: Reaction of the aminophenol with 3-fluoro-4-hydroxybenzoyl chloride. This reaction may proceed under milder conditions but requires the preparation of the acyl chloride.
Q3: How can I confirm the structure of my final product and identify any impurities?
A combination of spectroscopic and analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the molecular weights of side products.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for impurity identification.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the disappearance of starting material functional groups (e.g., the carboxylic acid C=O stretch).
Q4: What are the safety precautions I should take during this synthesis?
-
Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. It is also highly viscous and can be difficult to handle. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
High Temperatures: The reaction is typically run at high temperatures, posing a risk of thermal burns.
-
Starting Materials: The toxicological properties of the specific starting materials and product may not be fully characterized. Handle all chemicals with care.
References
-
Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu2O2]2+ Core. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. (2004). ResearchGate. Retrieved January 19, 2026, from [Link]
-
How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Purification of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Welcome to the technical support center for the purification of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this complex heterocyclic compound. The insights provided herein are a synthesis of established chemical principles and field-proven experience in the purification of analogous benzoxazole and halogenated phenolic structures.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its molecular structure. The presence of two phenolic hydroxyl groups imparts significant polarity and potential for hydrogen bonding, influencing its solubility. The halogen substituents (bromine and fluorine) and the benzoxazole core can contribute to specific types of impurities and potential degradation pathways under certain conditions.
This guide provides a structured approach to troubleshooting common issues, offering detailed protocols and the scientific rationale behind each step to empower you to achieve the desired purity of your target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How can I effectively purify it?
Answer:
A dark, oily crude product often indicates the presence of polymeric impurities, residual starting materials, or byproducts from the synthesis. A multi-step purification strategy is recommended.
Initial Work-up:
-
Solvent Trituration: Begin by triturating the oily residue with a non-polar solvent like hexanes or diethyl ether. This will help to remove non-polar impurities.
-
Dissolution and Filtration: Attempt to dissolve the remaining material in a suitable polar solvent like ethyl acetate or acetone. Insoluble polymeric materials can then be removed by filtration.
Primary Purification Method: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[1] Given the polar nature of your target compound due to the two hydroxyl groups, a normal-phase silica gel chromatography is appropriate.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1), gradually increasing the proportion of ethyl acetate. For highly polar impurities, adding a small percentage of methanol to the ethyl acetate may be necessary in the final stages.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column. This "dry loading" technique often results in better separation than loading the sample in a solution.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
Causality behind Experimental Choices: The gradual increase in solvent polarity allows for the sequential elution of compounds based on their affinity for the silica gel.[1] Non-polar impurities will elute first with the low-polarity mobile phase, followed by your moderately polar product as the eluent becomes more polar. Highly polar impurities will remain on the column until a highly polar mobile phase is used.
Question 2: I'm observing significant peak tailing during HPLC analysis of my purified product. What could be the cause and how can I resolve it?
Answer:
Peak tailing in HPLC, particularly with phenolic compounds, can be attributed to several factors, including interactions with the stationary phase and the presence of acidic protons.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Step |
| Secondary Interactions with Silica | The acidic phenolic hydroxyl groups can interact strongly with residual silanol groups on the C18 stationary phase, leading to tailing. | Add a small amount of a competitive acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce their interaction with your analyte. |
| Metal Chelation | The hydroxyl groups on your compound can chelate with trace metal ions in the HPLC system (e.g., from stainless steel components), causing peak distortion. | Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 50 µM) in your mobile phase. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. | Dilute your sample and re-inject. |
Question 3: My final product shows low stability and appears to degrade upon storage. How can I improve its stability?
Answer:
Phenolic compounds can be susceptible to oxidation, especially in the presence of light and air. The benzoxazole core may also be sensitive to harsh pH conditions.
Stabilization Strategies:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Protect it from light by using amber vials.
-
Antioxidant Addition: If the compound is to be used in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
pH Control: Avoid strongly acidic or basic conditions during work-up and storage, as this can promote hydrolysis of the benzoxazole ring.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: Finding the ideal recrystallization solvent often requires some experimentation. Given the polar nature of the molecule, polar protic solvents are a good starting point. Ethanol is a commonly used solvent for recrystallizing benzoxazole derivatives.[3][4][5] A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/hexanes, can also be effective.[6] The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Q2: What are the expected byproducts from the synthesis of this molecule that I should be aware of during purification?
A2: The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. Potential impurities could include:
-
Unreacted Starting Materials: The 2-aminophenol and the 3-fluoro-4-hydroxybenzoic acid precursors.
-
Partially Reacted Intermediates: Amide intermediates that have not undergone cyclization to form the benzoxazole ring.
-
Side Products: Products from side reactions such as over-bromination or other substitutions on the aromatic rings.
These impurities will have different polarities and can usually be separated by column chromatography.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my compound?
A3: While GC can be used for the analysis of some phenolic compounds, it is generally not the preferred method for a molecule of this complexity and polarity without derivatization.[2] The high boiling point and the presence of polar hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet. HPLC is the more suitable chromatographic technique for this compound.[2]
Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
Sources
troubleshooting inconsistent results with 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Technical Support Center: 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific benzoxazole derivative. Inconsistent experimental results can be a significant roadblock to progress. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and best practices in laboratory science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and storage of this compound.
Q1: What are the key structural features of this compound that I should be aware of?
A1: Understanding the molecule's structure is fundamental to predicting its behavior. Key features include:
-
Benzoxazole Core: A rigid, heterocyclic scaffold known for its diverse biological activities but which can also contribute to poor aqueous solubility.[1]
-
Phenolic Hydroxyl Groups (-OH): Two hydroxyl groups are present, one on the benzoxazole ring (at position 5) and one on the phenyl ring (at position 4). These groups are potential sites for hydrogen bonding, salt formation, and metabolic modification. They are also susceptible to oxidation, which can lead to compound degradation.[2]
-
Halogen Atoms (Br and F): The bromine and fluorine atoms significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. The electron-withdrawing nature of halogens can impact the acidity of the nearby phenolic protons.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: Due to the presence of phenolic hydroxyl groups which are prone to oxidation, proper storage is critical. We recommend the following:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, at -20°C. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
In Solution: Stock solutions, typically prepared in DMSO or methanol, should be aliquoted into single-use volumes and stored at -80°C.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation and cause the compound to fall out of solution.
Q3: What is the best way to prepare a stock solution? I'm having solubility issues.
A3: Poor aqueous solubility is a common characteristic of complex aromatic compounds.
-
Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[3][4]
-
Protocol: To prepare a stock solution, add the solvent directly to the vial of pre-weighed solid. Gentle warming (to 37°C) and vortexing can aid dissolution. Ensure the compound is fully dissolved before making serial dilutions.
-
Aqueous Buffers: When diluting from a DMSO stock into an aqueous buffer for your experiment, it is critical to do so immediately before use. Add the DMSO stock to the buffer while vortexing to minimize precipitation. Be aware of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity (typically kept below 0.5%).
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₁₃H₇BrFNO₃ | N/A |
| Molecular Weight | 324.10 g/mol | N/A |
| XLogP3 | ~3.5-4.0 (Estimated) | [5] |
| Hydrogen Bond Donors | 2 (from -OH groups) | [5] |
| Hydrogen Bond Acceptors | 4 (from O and N atoms) | [5] |
| Recommended Solvents | DMSO, Methanol (for stock solutions) | [4] |
Part 2: Troubleshooting Guide for Synthesis & Purification
Inconsistencies often begin during synthesis. This section provides a logical framework for diagnosing and solving common synthetic challenges.
Q4: My synthesis reaction has stalled or is giving a very low yield. What steps should I take?
A4: A stalled or low-yielding reaction is a multi-factorial problem. A systematic approach is the most effective way to identify the root cause.[6]
Step-by-Step Troubleshooting Protocol:
-
Confirm Starting Material Integrity: Re-verify the purity and identity of your starting materials (e.g., the aminophenol and benzoic acid precursors) using techniques like NMR or LC-MS. Impurities can inhibit the reaction.
-
Check Stoichiometry: Meticulously re-calculate and re-weigh your reactants. An incorrect molar ratio is a common source of error. Sometimes, using a slight excess of one reactant can drive the reaction to completion.[6]
-
Evaluate Reaction Conditions:
-
Temperature: The cyclization step to form the benzoxazole ring often requires significant heat to overcome the activation energy. If monitoring by TLC shows unreacted starting material, consider incrementally increasing the reaction temperature.[6]
-
Atmosphere: The phenolic hydroxyl groups can be sensitive to oxidation at high temperatures. If you are not already, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side products.[7]
-
-
Assess Catalyst Activity: If your synthesis uses a catalyst (e.g., an acid catalyst for condensation), ensure it is active. Some catalysts are hygroscopic or degrade over time. Using a fresh batch or a different catalyst may be necessary.[7]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | Drug Metabolite | 62659-65-8 | Invivochem [invivochem.com]
- 4. 7-broMo-5-(2-fluoro-phenyl)-3-hydroxy-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS#: 62659-65-8 [m.chemicalbook.com]
- 5. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide | C13H9BrFNO3 | CID 107722208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Welcome to the technical support center for the synthesis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying logic and field-proven insights to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The typical synthetic route involves the condensation of 4-Bromo-6-aminophenol-1,3-diol with 3-Fluoro-4-hydroxybenzoic acid (or an activated derivative) followed by cyclization.
Issue 1: Low Reaction Yield
Question: My reaction yield for the benzoxazole formation is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in benzoxazole synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Catalyst: The choice and loading of the catalyst are critical for facilitating the condensation and cyclization steps.[1] If you are using a Brønsted or Lewis acid catalyst, its activity might be insufficient for your specific substituted precursors.
-
Recommendation: Screen a panel of catalysts. While traditional acids work, consider alternatives like samarium triflate for milder conditions or heterogeneous catalysts that can simplify removal on a larger scale.[2] In some cases, increasing catalyst loading from a standard 5 mol% up to 20 mol% can significantly boost yield, though this must be balanced with cost and downstream purification considerations.[1]
-
-
Improper Solvent: The solvent influences reactant solubility and can participate in the reaction mechanism.
-
Recommendation: Ensure your solvent is anhydrous if the reaction is sensitive to moisture. Solvents like ethanol are often effective, but for higher-boiling point requirements, consider DMF.[1][3] Greener solvents like water are also being explored and can be effective with the right catalyst system.[1][2]
-
-
Incorrect Reaction Temperature: Temperature control is a delicate balance.
-
Too Low: The reaction may be sluggish, leading to incomplete conversion.
-
Too High: This can cause decomposition of reactants, intermediates, or the final product.
-
Recommendation: The optimal temperature depends heavily on the specific substrates and catalyst.[4] Conduct a temperature optimization study, for example, in 10°C increments from 70°C to 130°C, while monitoring reaction progress by TLC or HPLC.[1]
-
-
Insufficient Reaction Time: Complex cyclizations may require extended reaction times to reach completion.
Issue 2: Significant Impurity Formation
Question: I am observing a major byproduct that is difficult to separate from my desired product. How can I identify and minimize it?
Answer: Impurity generation is a major hurdle in scaling up, complicating purification and reducing overall process efficiency.
-
Stable Schiff Base Intermediate: A common byproduct is the Schiff base formed between the o-aminophenol and the carboxylic acid's carbonyl group (if activated as an aldehyde equivalent).[1] This intermediate can sometimes be very stable and may not efficiently cyclize to the desired benzoxazole.
-
Recommendation: To promote cyclization, you can increase the reaction temperature, which provides the necessary activation energy.[1] Alternatively, introducing a mild oxidizing agent can facilitate the final ring-closing dehydration step. The choice of catalyst is also key; some Lewis acids are more effective than others at promoting this specific cyclization step.[1]
-
-
Side Reactions from Starting Materials: The substituents on your aromatic rings (bromo, fluoro, hydroxyl groups) can lead to undesired side reactions under harsh conditions.
-
Purification Strategy: Effective purification is essential to isolate the target compound.
-
Recommendation: Standard methods include washing the crude product with a cold solvent like ethanol to remove soluble impurities, followed by recrystallization.[1] For more challenging separations, column chromatography using a silica gel stationary phase with a hexane and ethyl acetate mobile phase is a common and effective technique.[1]
-
Issue 3: Reaction Stalls Before Completion
Question: My reaction starts well but seems to stop before all the starting material is consumed. What should I do?
Answer: A stalled reaction indicates that a limiting factor has been reached.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the starting materials or solvent.
-
Recommendation: Ensure high-purity, anhydrous reagents and solvents. If catalyst deactivation is suspected, a second charge of the catalyst mid-reaction may help push it to completion.
-
-
Equilibrium Limitations: The reaction may be reversible and have reached equilibrium.
-
Recommendation: To drive the reaction forward, consider removing a byproduct. The condensation step to form the benzoxazole releases water. On a larger scale, using a Dean-Stark apparatus or performing the reaction in the presence of a dehydrating agent can be effective.
-
-
Poor Mixing at Scale: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Pockets of poor mixing can lead to localized concentration gradients and temperature differences, effectively stalling the reaction in those zones.
-
Recommendation: Evaluate your reactor's mixing efficiency. The use of overhead mechanical stirrers with appropriate impeller designs (e.g., anchor or turbine) is critical for large-volume reactions to maintain homogeneity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for forming the benzoxazole ring in this synthesis?
A1: The synthesis of 2-substituted benzoxazoles typically proceeds through a cascade reaction. First, the carbonyl group of the 3-fluoro-4-hydroxybenzoic acid is activated. The amino group of the 4-Bromo-6-aminophenol-1,3-diol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and a final dehydration (elimination of a water molecule) to form the stable, aromatic benzoxazole ring system.[6][7]
Caption: Generalized mechanism for benzoxazole synthesis.
Q2: What are the key considerations when moving from a lab-scale (milligram) to a pilot-scale (kilogram) synthesis?
A2: Scaling up a chemical synthesis is not merely about using larger flasks and more reagents. Key physicochemical and engineering principles must be addressed:
| Parameter | Lab-Scale Consideration | Pilot/Production-Scale Challenge & Solution |
| Heat Transfer | Flask is heated/cooled externally; surface-area-to-volume ratio is high. | Ratio decreases dramatically. Exothermic reactions can run away; endothermic reactions are hard to drive. Solution: Use jacketed reactors with precise temperature control and consider staged reagent addition to manage exotherms. |
| Mixing | Magnetic stir bar provides adequate mixing. | Inefficient mixing leads to non-uniform temperature and concentration, causing side reactions and low yields. Solution: Employ overhead mechanical stirrers with optimized impeller designs. |
| Reagent Addition | Reagents often added all at once or via syringe pump. | Rate of addition is critical for safety and selectivity. Solution: Use calibrated dosing pumps for controlled, slow addition of key reagents. |
| Work-up & Isolation | Simple liquid-liquid extraction in a separatory funnel; filtration of small solids. | Handling large volumes of solvents is hazardous and inefficient. Solution: Use larger, baffled extraction vessels and industrial centrifuges or filter presses for solid isolation. |
| Purification | Column chromatography is feasible. | Large-scale chromatography is expensive and complex. Solution: Focus on optimizing the reaction to crystallize the product directly from the reaction mixture with high purity, minimizing the need for chromatography. |
A "scaling out" approach, where a reaction is run in a continuous flow reactor for an extended period, can be an effective alternative to traditional batch "scaling up," offering better control over reaction parameters.[8][9]
Q3: Are there greener or more sustainable approaches for this synthesis?
A3: Yes, there is significant interest in developing more sustainable synthetic methods for benzoxazoles.[1] Key strategies include:
-
Green Solvents: Using environmentally benign solvents like water or ethanol instead of chlorinated solvents or DMF.[1][2]
-
Catalyst Choice: Employing heterogeneous catalysts that can be easily recovered by filtration and reused, reducing waste and cost.[1]
-
Solvent-Free Conditions: Some benzoxazole syntheses can be performed neat (without solvent), often with microwave irradiation to accelerate the reaction, which dramatically reduces solvent waste.[4]
Q4: How should I set up a generalized experimental protocol for optimization?
A4: The following protocol provides a robust starting point for synthesizing this compound. Researchers should optimize conditions for their specific needs.[1]
Caption: Experimental workflow for synthesis and purification.
Detailed Protocol Steps:
-
Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 4-Bromo-6-aminophenol-1,3-diol (1.0 eq), 3-Fluoro-4-hydroxybenzoic acid (1.1 eq), and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% of a Lewis acid) to the stirred mixture.
-
Reaction: Heat the mixture to the target temperature (e.g., reflux) and maintain stirring. Monitor the reaction's progress every hour using TLC or HPLC until the starting aminophenol is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to ambient temperature. The crude product may precipitate upon cooling.
-
Isolation & Purification: Isolate the solid product by filtration. Wash the filter cake with cold ethanol to remove residual starting materials and soluble impurities.[1] If required, further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[1]
-
Drying: Dry the purified product under vacuum to a constant weight.
References
-
Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available from: [Link]
-
Vargová, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]
-
Li, H., et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available from: [Link]
-
MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available from: [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Available from: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
-
Wiley Online Library. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Available from: [Link]
-
SlideShare. (n.d.). Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. Available from: [Link]
-
Molbase. (n.d.). Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. Available from: [Link]
-
ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Available from: [Link]
-
PubMed. (2010). Scaling out by microwave-assisted, continuous flow organic synthesis (MACOS): multi-gram synthesis of bromo- and fluoro-benzofused sultams benzthiaoxazepine-1,1-dioxides. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaling out by microwave-assisted, continuous flow organic synthesis (MACOS): multi-gram synthesis of bromo- and fluoro-benzofused sultams benzthiaoxazepine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the potential degradation pathways of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. Given the absence of specific degradation studies for this exact molecule in the current literature, this guide synthesizes information from related chemical structures, including benzoxazoles, brominated aromatic compounds, and phenols, to propose likely degradation routes and provide robust troubleshooting protocols for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolytic Degradation: The benzoxazole ring is susceptible to hydrolysis, which can lead to ring-opening.[1] This process can be catalyzed by both acidic and basic conditions, resulting in the formation of an o-aminophenol derivative and a benzoic acid derivative.
-
Oxidative Degradation: The phenol groups in the molecule are prone to oxidation.[3][4][5] Oxidizing agents can convert the hydroxyl groups into quinone-type structures, which may undergo further reactions or polymerization.
-
Photodegradation: Aromatic bromine compounds are known to be susceptible to photodecomposition.[2][6][7] Upon exposure to light, particularly UV radiation, the carbon-bromine bond can cleave, leading to debromination.[2]
Q2: How can I design a forced degradation study for this compound?
A2: A systematic forced degradation study should be conducted to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[8][9][10] The study should include exposure of the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions.[8]
Q3: What are the key challenges I might face when analyzing the degradation samples?
A3: Common challenges include:
-
Co-elution of degradants: The degradation products may have similar polarities, leading to co-elution in chromatographic methods. Method development will be crucial to achieve adequate separation.
-
Identification of unknown impurities: Structure elucidation of novel degradation products will require advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]
-
Mass balance issues: In some cases, the sum of the assay of the parent compound and the known degradants may not equal 100%. This could be due to the formation of non-chromophoric or volatile degradation products, or irreversible adsorption to container surfaces.
Q4: What initial analytical techniques are recommended for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[14] Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[11][12][15]
Troubleshooting Guides
Troubleshooting Poor Chromatographic Resolution
| Symptom | Potential Cause | Suggested Solution |
| Peak tailing of the parent compound or degradants | Secondary interactions with the stationary phase, especially with the phenolic hydroxyl groups. | - Use a column with end-capping. - Adjust the mobile phase pH to suppress the ionization of phenolic groups (e.g., add a small amount of acid like formic acid or trifluoroacetic acid). |
| Co-elution of multiple degradation products | Insufficient selectivity of the stationary phase or mobile phase. | - Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). - Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol or vice versa, adjust the gradient slope). |
| Broad peaks for early eluting compounds | Incompatible injection solvent. | - Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
Troubleshooting Degradant Identification
| Symptom | Potential Cause | Suggested Solution |
| Ambiguous mass spectral fragmentation | Insufficient fragmentation energy or complex fragmentation pattern. | - Perform MS/MS experiments with varying collision energies. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.[12] |
| Inability to distinguish between isomers | Mass spectrometry alone cannot differentiate between isomeric degradation products. | - Isolate the degradants using preparative HPLC and perform 1D and 2D NMR analysis for definitive structure elucidation.[13][16] |
| No detectable mass for a suspected degradant | The compound may not ionize well under the chosen ESI conditions. | - Try different ionization sources (e.g., APCI, APPI). - Adjust the mobile phase pH to promote ionization. |
Proposed Degradation Pathways
The following diagrams illustrate the scientifically plausible degradation pathways for this compound based on the known reactivity of its functional moieties.
Caption: Proposed hydrolytic degradation of the benzoxazole ring.
Caption: Proposed oxidative degradation of the phenolic moieties.
Caption: Proposed photolytic debromination pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Keep both solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid compound in a calibrated oven at 80°C for 48 hours.
-
Analyze the sample at the end of the study.
-
Data Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm.
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject a mixture of the stressed samples to evaluate the separation of the degradation products from the parent peak and from each other.
-
Optimize the gradient, mobile phase composition, and column temperature to achieve adequate resolution (Rs > 1.5) for all significant peaks.
-
Validate the final method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
References
-
Jackson, et al. (1972). Ring cleavage of the benzoxazole ring under mild conditions. ResearchGate. [Link]
-
The Journal of Organic Chemistry. (2022). Metal-Free Oxidative Annulation of Phenols and Amines: A General Synthesis of Benzoxazoles. ACS Publications. [Link]
-
MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
-
E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
Asian Journal of Chemistry. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Semantic Scholar. [Link]
-
MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]
-
YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. [Link]
-
YouTube. (2018). Oxidation of phenol. YouTube. [Link]
-
PubMed. (n.d.). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. [Link]
-
ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Substituted Benzoxazoles: Evaluating 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol in the Context of Its Peers
For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged heterocyclic structure, renowned for its wide spectrum of pharmacological activities.[1][2] This guide delves into a comparative analysis of benzoxazole derivatives, with a specific focus on the potential profile of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. While direct experimental data for this specific molecule is not extensively available in public literature, we can construct a robust predictive profile by examining the structure-activity relationships (SAR) of closely related analogues. This guide will synthesize existing data on halogenated and hydroxyphenyl-substituted benzoxazoles to project the performance of our target compound and provide context against other derivatives.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole nucleus, an aromatic system composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The versatility of the benzoxazole scaffold lies in the accessibility of its 2, 5, and 7 positions for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties.[4]
Profiling this compound: A Hypothetical Assessment
Based on established SAR principles for the benzoxazole class, we can deconstruct this compound to anticipate its biological potential.
-
The 2-Aryl Substituent: The presence of a 2-aryl group is a common feature in bioactive benzoxazoles, often contributing to their efficacy.[4] The 3-fluoro-4-hydroxyphenyl moiety is of particular interest. The hydroxyl group can participate in hydrogen bonding, a key interaction with biological targets, while the fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability and binding affinity due to its high electronegativity.[5]
-
The 7-Bromo and 5-Hydroxy Substituents: Halogenation, particularly at the 5 and 7-positions of the benzoxazole ring, has been shown to modulate the biological activity of these compounds.[4][6] A bromine atom at the 7-position is expected to increase lipophilicity, potentially enhancing cell membrane permeability. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, influencing the molecule's interaction with target proteins. Studies have indicated that substitution at the 5-position with a halogen or hydroxyl group can lead to enhanced antiproliferative activity.[4]
Comparative Performance Analysis of Benzoxazole Derivatives
To contextualize the potential of this compound, we will compare its predicted characteristics with known benzoxazole derivatives exhibiting anticancer and antimicrobial activities.
Anticancer Activity
The antiproliferative effects of benzoxazole derivatives have been widely studied against various cancer cell lines.[7] The substitution pattern on both the benzoxazole core and the 2-phenyl ring plays a critical role in their potency.
| Compound/Derivative Class | Substitution Pattern | Observed Activity (IC50) | Cell Line(s) | Reference |
| 5-Chloro/Bromo-2-Arylbenzoxazoles | Halogen at C5, various aryl groups at C2 | Potent antiproliferative activity | Various cancer cell lines | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazoles | Methoxy and N,N-diethyl/morpholine groups on the phenyl ring | High activity | NCI-H460 (lung carcinoma) | [4] |
| Predicted: this compound | Br at C7, OH at C5, 3-fluoro-4-hydroxyphenyl at C2 | Potentially significant antiproliferative activity | Broad-spectrum cancer cell lines | Hypothetical |
Based on the SAR data, the combination of a 7-bromo and a 5-hydroxy group on the benzoxazole ring, coupled with a 2-(3-fluoro-4-hydroxyphenyl) substituent, suggests a strong potential for anticancer activity. The halogen and hydroxyl groups on the core are known to enhance this activity, and the substituted phenyl ring can further modulate the compound's interaction with biological targets.
Antimicrobial Activity
Benzoxazole derivatives have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[7]
| Compound/Derivative Class | Substitution Pattern | Observed Activity (MIC) | Bacterial Strain(s) | Reference |
| 2-Arylbenzoxazoles with N,N-diethylethoxy substituent | N,N-diethylethoxy group on the phenyl ring | 8 µg/mL | Enterococcus faecalis | [4] |
| 2-Arylbenzoxazoles with 4-(piperidinethoxy)phenyl unit | Piperidinethoxy group on the phenyl ring | 0.25 µg/mL | Pseudomonas aeruginosa | [4] |
| Predicted: this compound | Br at C7, OH at C5, 3-fluoro-4-hydroxyphenyl at C2 | Potential for moderate to good antimicrobial activity | Broad-spectrum bacteria | Hypothetical |
The antimicrobial potential of our target compound is also noteworthy. The lipophilicity conferred by the bromine atom and the hydrogen-bonding capabilities of the hydroxyl groups could contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Experimental Methodologies
To empirically validate the predicted activities of novel benzoxazole derivatives like this compound, standardized experimental protocols are essential.
Synthesis of 2-Arylbenzoxazole Derivatives
A general and efficient method for the synthesis of 2-arylbenzoxazole derivatives involves the condensation of an appropriately substituted 2-aminophenol with a substituted benzoic acid or its derivative.
Caption: General synthetic scheme for 2-arylbenzoxazole derivatives.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the substituted 2-aminophenol (1 equivalent) and the substituted benzoic acid (1.2 equivalents).
-
Addition of Condensing Agent: Add a suitable condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).
-
Heating: Heat the reaction mixture at an elevated temperature (typically 120-180 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-cold water or a basic solution (e.g., NaHCO₃) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 2-arylbenzoxazole derivative.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
While direct experimental validation for this compound is pending, the analysis of structure-activity relationships within the benzoxazole class provides a strong foundation for predicting its biological profile. The strategic placement of bromo, fluoro, and hydroxyl functional groups suggests a high potential for potent anticancer and antimicrobial activities.
Future research should focus on the synthesis of this target molecule and its comprehensive in vitro and in vivo evaluation. Such studies will not only confirm its predicted efficacy but also contribute valuable data to the broader understanding of benzoxazole pharmacology, paving the way for the development of novel therapeutics.
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comparing efficacy of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol analogs
An In-Depth Comparative Guide to the Efficacy of 2-Arylbenzoxazole Analogs
As a privileged scaffold in medicinal chemistry, the 2-arylbenzoxazole core is the foundation for a diverse range of therapeutic agents. This guide provides a comparative analysis of the efficacy of analogs based on the 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol structure. While direct experimental data on this specific molecule is limited in public literature, we will synthesize data from closely related analogs to establish a robust structure-activity relationship (SAR) framework. This analysis is designed to empower researchers, scientists, and drug development professionals in the rational design of next-generation benzoxazole-based therapeutics.
We will explore the nuances of how substitutions on both the benzoxazole core and the 2-aryl ring modulate biological activity, with a focus on anticancer and antimicrobial efficacy. The experimental protocols detailed herein are presented not merely as instructions, but as self-validating systems, with the causality behind each step explained to ensure technical and conceptual clarity.
Part 1: The 2-Arylbenzoxazole Scaffold: A Versatile Pharmacophore
The benzoxazole ring system, fused to a phenyl group at the 2-position, is a cornerstone of many biologically active compounds. Its rigid, planar structure allows for effective interaction with various biological targets, including enzymes and receptors. The specific substitutions on this core dictate the compound's potency, selectivity, and overall pharmacological profile.[1]
The parent structure for our analysis, this compound, possesses several key features that are ripe for analog development: a bromine atom at position 7, a hydroxyl group at position 5, and fluoro and hydroxyl groups on the 2-phenyl ring. Understanding how modifications at these positions impact efficacy is critical for targeted drug design.
Antimicrobial Efficacy
Benzoxazoles also show significant potential as antimicrobial agents, often by inhibiting essential bacterial enzymes like DNA gyrase. [2]Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
-
Influence of Substituents : The antimicrobial spectrum is heavily influenced by substitutions on the 2-aryl ring. The presence of a chlorine or nitro group at the para-position of the 2-phenyl ring often confers good activity against both Gram-positive and Gram-negative bacteria. [2]
| Compound Class | Substitution Pattern | B. subtilis (G+) | E. coli (G-) | C. albicans (Fungus) | Reference |
| Analog E | 2-Aryl (Unsubstituted) | >100 | >100 | >100 | [3] |
| Analog F | 2-Aryl (4-Cl) | 1.14 x 10⁻³ µM | 1.40 x 10⁻³ µM | - | [3] |
| Analog G | 2-Aryl (4-NO₂) | Good Activity | Good Activity | - | |
| Analog H | Heteroaryl Analog | Potent | Moderate | 0.34 x 10⁻³ µM | [4] |
Note: Data is compiled from multiple sources on various benzoxazole derivatives to show general trends. Specific values can vary significantly based on the full structure.
Part 3: Key Experimental Protocols for Efficacy Evaluation
To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This colorimetric assay is widely used to determine cytotoxicity by measuring cell density based on the binding of the SRB dye to basic amino acids of cellular proteins. [5][3] Causality : The SRB assay is chosen for its reliability and its basis in measuring total cellular protein content, which provides a stable endpoint that correlates well with cell number. The use of trichloroacetic acid (TCA) is critical for fixing cells and precipitating proteins, ensuring that the dye only binds to attached, viable cells.
Protocol:
-
Cell Plating : Seed cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Add serial dilutions of the benzoxazole analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.
-
Cell Fixation : Discard the supernatant and add 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing : Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining : Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement : Read the absorbance at 510 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. Causality : This protocol is the gold standard for susceptibility testing. It establishes a concentration gradient to precisely identify the lowest concentration of the drug that inhibits microbial growth, providing a quantitative measure of potency. The use of specific growth media like Nutrient Broth for bacteria and Sabouraud Dextrose Broth for fungi ensures optimal growth conditions for the test organisms. [4] Protocol:
-
Preparation : Dissolve the benzoxazole analogs in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using the appropriate sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculation : Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls : Include a positive control (broth with inoculum, no compound) to verify growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ofloxacin) should be run in parallel.
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48 hours for fungi.
-
Determination of MIC : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by reading the optical density with a plate reader.
Conclusion
The 2-arylbenzoxazole scaffold represents a highly adaptable platform for the development of potent therapeutic agents. This guide synthesizes available data to draw critical structure-activity relationships that can guide future research. The efficacy of analogs based on the this compound framework is profoundly influenced by the electronic and steric properties of substituents on both the benzoxazole and 2-aryl rings. Analogs with 5-chloro or 5-methyl substitutions on the benzoxazole core, combined with strategic modifications on the 2-phenyl ring, show significant promise as anticancer agents, particularly as inhibitors of the VEGFR-2 pathway. [5][6]Similarly, substitutions on the 2-phenyl ring are key to tuning the antimicrobial spectrum and potency. [2]By employing the robust experimental protocols detailed here, researchers can effectively screen and optimize new analogs, paving the way for the discovery of novel, highly effective therapeutics.
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Comparative Structure-Activity Relationship (SAR) Guide: 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol as a Kinase Inhibitor Scaffold
Introduction
The 2-phenylbenzo[d]oxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and synthetic tractability make it an ideal foundation for developing targeted therapeutic agents. This guide focuses on a specific, highly functionalized derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol (hereafter referred to as the "Lead Compound"), to explore its structure-activity relationship (SAR).
Based on extensive literature precedent for this chemical class, we will analyze the Lead Compound in the context of its potential as a protein tyrosine kinase inhibitor, a critical target class in oncology.[5] Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) will be used as a representative target, as many benzoxazole derivatives have been designed and evaluated for its inhibition.[6][7][8] This guide provides a comparative analysis of key structural modifications to elucidate the role of each substituent, supported by predictive insights and detailed protocols for experimental validation.
Core Structure-Activity Relationship Analysis
The potent biological activity of a molecule like our Lead Compound is not accidental; it is the result of a precise arrangement of functional groups that govern its interaction with a biological target. We can dissect the molecule into three key regions to understand this relationship: Region A (the substituted benzoxazole core), Region B (the substituted phenyl ring), and the Oxazole Linker .
Caption: Key regions of the Lead Compound for SAR analysis.
Region A: The Benzoxazole Core
The substitutions on the fused benzene ring are critical for anchoring the molecule within the target's binding pocket and modulating its physicochemical properties.
-
The 7-Bromo Group: The presence of a halogen at position 7 is a deliberate strategic choice. Studies on related benzoxazolylalanine derivatives have shown that introducing a bromine atom at this position can significantly increase biological activity.[1]
-
Rationale: Bromine is a large, polarizable atom capable of forming a halogen bond—a highly directional, non-covalent interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein's active site. This can provide a strong, specific anchoring point that is absent in unsubstituted analogs.
-
-
The 5-Hydroxyl Group: The phenol at position 5 serves as a crucial hydrogen bond donor and/or acceptor. Its precise role depends on the topology of the kinase hinge region or other nearby residues. Replacing it with a methoxy group (a hydrogen bond acceptor only) or removing it entirely would be key experiments to probe its importance.
Region B: The 2-Phenyl Ring
The substituents on the phenyl ring at the 2-position are often responsible for conferring target specificity and potency.
-
The 4'-Hydroxyl Group: This is arguably one of the most important features. In many kinase inhibitors, a phenol in this position interacts directly with key residues in the ATP-binding pocket, often forming a critical hydrogen bond that is essential for high-affinity binding. Its removal would likely lead to a dramatic loss in potency.
-
The 3'-Fluoro Group: The incorporation of fluorine is a common tactic in modern medicinal chemistry.[9][10] Its role here is likely multifaceted:
-
Electronic Modulation: As the most electronegative element, fluorine is a strong electron-withdrawing group. This lowers the pKa of the adjacent 4'-hydroxyl group, making it a stronger hydrogen bond donor at physiological pH.
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the compound's half-life.
-
Specific Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.[11] Studies of other benzoxazole kinase inhibitors have shown that a p-fluorophenyl moiety can be superior to an unsubstituted phenyl ring.[6]
-
Comparative Analysis of Virtual Analogs
To contextualize the SAR, the following table outlines a series of proposed analogs and predicts their activity trend relative to the Lead Compound based on the principles discussed above. This matrix serves as a guide for a subsequent synthesis and screening campaign.
| Compound ID | Modification from Lead Compound | Rationale for Modification | Predicted Activity Trend (vs. Lead) | Supporting Citation |
| Lead | 7-Br, 5-OH, 3'-F, 4'-OH | (Reference Compound) | - | - |
| A1 | 7-H (Bromo removed) | To evaluate the contribution of the halogen bond. | Significantly Decreased | [1] |
| A2 | 7-Cl (Bromo to Chloro) | To test a smaller halogen bond donor. | Likely Maintained or Slightly Decreased | - |
| A3 | 5-H (Hydroxyl removed) | To determine the importance of the 5-OH interaction. | Likely Decreased | - |
| A4 | 5-OCH₃ (Hydroxyl to Methoxy) | To differentiate between H-bond donating and accepting roles. | Likely Decreased | - |
| B1 | 4'-H (Hydroxyl removed) | To confirm the essential nature of the key H-bond interaction. | Dramatically Decreased | - |
| B2 | 3'-H (Fluoro removed) | To quantify the potency enhancement from fluorine's electronic effect. | Decreased | [9][10] |
| B3 | 3'-Cl (Fluoro to Chloro) | To assess the effect of a larger, less electronegative halogen. | Potentially Decreased | - |
Experimental Validation Framework
A robust SAR campaign requires rigorous and reproducible experimental data. The following protocols describe the primary assays necessary to validate the predicted SAR for this compound series in the context of VEGFR-2 inhibition.
Experimental Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Causality: The principle is to immobilize a substrate for VEGFR-2 and then detect its phosphorylation using a specific antibody. A decrease in the detected signal in the presence of the test compound indicates inhibition of the kinase's enzymatic activity.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a poly(Glu, Tyr) 4:1 substrate solution overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate. This step is critical to minimize background signal.
-
Compound Addition: Add 10 µL of the test compounds (serially diluted in assay buffer, typically containing DMSO) to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Reaction Initiation: Add a solution containing recombinant human VEGFR-2 kinase domain and ATP to all wells except the "no enzyme" control. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate for 60 minutes at 30°C to allow the phosphorylation reaction to proceed.
-
Detection:
-
Wash the plate thoroughly to stop the reaction and remove ATP/enzyme.
-
Add a primary antibody solution (e.g., HRP-conjugated anti-phosphotyrosine antibody) and incubate for 60 minutes at room temperature.
-
Wash the plate again to remove unbound primary antibody.
-
Add a chromogenic substrate for HRP (e.g., TMB). The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
-
Data Acquisition: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Experimental Protocol 2: Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic or cytostatic effect of the compounds on a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which express VEGFR-2).[12][13]
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide establishes a clear, literature-supported framework for understanding the structure-activity relationship of this compound. The analysis predicts that the 7-bromo and 4'-hydroxyl groups are likely indispensable for high-potency activity, primarily through halogen and hydrogen bonding, respectively. The 3'-fluoro and 5-hydroxyl groups are predicted to be important secondary contributors that fine-tune the electronic properties and binding interactions of the scaffold.
The immediate next step is the chemical synthesis of the proposed analogs and their systematic evaluation using the detailed biochemical and cell-based assays. This will generate the quantitative data needed to confirm or refine the predictive SAR model. Promising compounds with potent VEGFR-2 inhibition and cellular activity can then be advanced into further studies, including kinase selectivity profiling, ADME/Tox assessment, and ultimately, in vivo efficacy models.
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Desai, S., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. [Link]
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Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
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Al-Ostath, R. A., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. PubMed. [Link]
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Validating the Anticancer Potential of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol: A Comparative Guide
In the relentless pursuit of novel and more effective cancer therapeutics, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of a novel benzoxazole derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. We will delve into a series of well-established in vitro and in vivo experimental protocols, offering not just procedural steps, but the scientific rationale behind each choice. Furthermore, we will objectively compare the hypothesized potential of our target compound with established anticancer agents, providing a clear perspective on its therapeutic promise for researchers, scientists, and drug development professionals.
Introduction to the Candidate: A Structure-Activity Relationship Perspective
While direct experimental data for this compound is not yet available in public literature, we can infer its potential anticancer activity based on extensive structure-activity relationship (SAR) studies of analogous 2-arylbenzoxazole derivatives. The core benzoxazole ring system is a known pharmacophore that can interact with various biological targets in cancer cells.
The substituents on our target molecule are strategically placed to potentially enhance its anticancer efficacy:
-
2-(3-fluoro-4-hydroxyphenyl) group: The presence of a hydroxyl group on the phenyl ring is often associated with significant biological activity. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
-
7-Bromo and 5-ol substitutions on the benzoxazole core: Halogenation, particularly bromination, at the 7-position and a hydroxyl group at the 5-position have been shown in related structures to modulate cytotoxic activity.[3] The 5-hydroxyl group, in particular, may contribute to the molecule's lipophilicity and cellular uptake.[3]
Based on these structural features and the known anticancer properties of similar benzoxazoles, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms: inhibition of key signaling pathways (such as VEGFR-2), induction of apoptosis, or cell cycle arrest.[4][5] This guide outlines the necessary experimental steps to test these hypotheses.
A Roadmap for Anticancer Activity Validation
Our experimental approach is designed as a hierarchical screening process, beginning with broad cytotoxicity assessments and progressively moving towards more specific mechanistic and in vivo studies. This ensures a thorough and resource-efficient evaluation of the compound's potential.
Part 1: In Vitro Efficacy Assessment
The initial phase of validation focuses on cell-based assays to determine the compound's cytotoxic and antimetastatic potential against a panel of human cancer cell lines. We recommend using cell lines from diverse cancer types, such as breast (MCF-7), lung (A549), and colon (HCT-116), to assess the breadth of activity.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of anticancer drug screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation. This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Assessing Anti-Metastatic Potential: Migration and Invasion Assays
Cancer metastasis is a major cause of mortality. Therefore, evaluating a compound's ability to inhibit cancer cell migration and invasion is critical.
This straightforward assay assesses the ability of a compound to inhibit the collective migration of a sheet of cells.
Detailed Protocol:
-
Cell Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay).
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
This assay provides a more quantitative measure of cell motility. For the invasion assay, the transwell insert is coated with a basement membrane matrix (e.g., Matrigel), which cells must degrade to migrate through.
Detailed Protocol:
-
Chamber Setup: Place transwell inserts (8 µm pore size) into a 24-well plate. For the invasion assay, coat the inserts with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Comparative Analysis of In Vitro Activity
To contextualize the potential of this compound, its hypothetical IC50 values will be compared against those of standard-of-care anticancer drugs.
| Compound | Cancer Cell Line | Hypothesized IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| This compound | MCF-7 (Breast) | 1-5 | Doxorubicin | 0.5 - 2 |
| A549 (Lung) | 2-10 | Paclitaxel | 0.01 - 0.1 | |
| HCT-116 (Colon) | 1-7 | 5-Fluorouracil | 5 - 20 |
Note: The hypothesized IC50 values for the target compound are based on the reported activities of structurally similar benzoxazole derivatives and are for illustrative purposes. Actual experimental values are required for definitive comparison.
Part 2: Unraveling the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Based on the SAR analysis, we will investigate two potential mechanisms: inhibition of key signaling pathways and induction of apoptosis.
Targeting Key Signaling Pathways
Many benzoxazole derivatives have been shown to target protein kinases involved in cancer cell proliferation and survival.[6] We will investigate the effect of our compound on the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP) pathways, which are frequently dysregulated in cancer.
Experimental Approaches:
-
Western Blotting: To assess the phosphorylation status of key proteins in the EGFR pathway (e.g., EGFR, ERK) and markers of DNA damage (e.g., γH2AX) in the PARP pathway after treatment with the compound.
-
Kinase Inhibition Assays: To directly measure the inhibitory effect of the compound on the enzymatic activity of EGFR and PARP.
Part 3: In Vivo Validation in a Xenograft Model
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential. The use of human tumor xenografts in immunocompromised mice is a standard preclinical model for this purpose.[7]
Subcutaneous Xenograft Tumor Model
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., Paclitaxel). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Comparative Analysis of In Vivo Efficacy
The antitumor efficacy of our target compound will be compared to that of a standard chemotherapeutic agent in the xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| This compound (25 mg/kg) | 800 ± 150 | 47% |
| This compound (50 mg/kg) | 450 ± 100 | 70% |
| Paclitaxel (10 mg/kg) | 300 ± 80 | 80% |
Note: The presented data is hypothetical and for illustrative purposes. Actual experimental results are necessary for a valid comparison.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the comprehensive validation of the anticancer activity of this compound. By systematically progressing from broad in vitro screening to specific mechanistic studies and culminating in in vivo efficacy trials, researchers can generate the critical data necessary to assess the therapeutic potential of this novel benzoxazole derivative. The comparative analysis with established anticancer drugs offers a benchmark for its potential clinical utility. Promising results from this validation pipeline would warrant further preclinical development, including detailed pharmacokinetic and toxicology studies, to pave the way for its potential entry into clinical trials.
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- Ghoshal, T., & Patel, J. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94.
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Mohammed, I., et al. (2022). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3]oxazin-3(4H). Pharmaceuticals, 15(6), 734.
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A Comparative Guide to the Bioactivity of 2-Arylbenzoxazoles for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the bioactivity of selected 2-arylbenzoxazole derivatives, with a focus on their potential as anticancer agents. Due to the absence of publicly available bioactivity data for the specific compound 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, this document will focus on representative, well-characterized compounds from the same structural class to illustrate the process of bioactivity cross-validation.
We will delve into the cytotoxic profiles of three distinct 2-arylbenzoxazole derivatives, presenting supporting experimental data and methodologies. This guide is designed to be a practical resource, offering insights into the structure-activity relationships that govern the efficacy of these compounds and providing a framework for their evaluation.
Comparative Bioactivity of Selected 2-Arylbenzoxazoles
The therapeutic potential of a compound is quantitatively assessed through its bioactivity, often expressed as the half-maximal inhibitory concentration (IC50) in anticancer studies. A lower IC50 value indicates greater potency. Below is a comparison of the cytotoxic activity of three 2-arylbenzoxazole derivatives against human cancer cell lines, synthesized from published research.
| Compound | Structure | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Primary Compound: 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | A benzoxazole with a 3-benzyloxyphenyl substituent at the 2-position and an acetic acid group at the 5-position. | MCF-7 (Breast Cancer) | Promising Cytotoxicity | Doxorubicin | Not specified in study |
| Alternative 1: 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | A benzoxazole with a 4-methoxyphenyl substituent at the 2-position and an acetic acid group at the 5-position. | MCF-7 (Breast Cancer) | Promising Cytotoxicity | Doxorubicin | Not specified in study |
| Alternative 2: 5-chlorotolylbenzoxazole | A benzoxazole derivative with a 5-chloro-tolyl substituent. | Not specified | 22.3 (as a DNA topoisomerase II inhibitor) | Etoposide | 18.8 |
Table 1: Comparative in vitro cytotoxicity of selected 2-arylbenzoxazole derivatives. The data is compiled from multiple sources to illustrate the bioactivity landscape of this compound class.[2][4]
Cross-Validation Workflow for Bioactive Compounds
The validation of a compound's bioactivity is a critical process in drug discovery, ensuring the reliability and reproducibility of experimental findings. A systematic workflow is essential for progressing a compound from a preliminary "hit" to a validated "lead."
Caption: A generalized workflow for the cross-validation of bioactive compounds.
Plausible Mechanism of Action: Topoisomerase II Inhibition
Several 2-arylbenzoxazole derivatives have been shown to exert their anticancer effects through the inhibition of DNA topoisomerase II.[2] This enzyme plays a crucial role in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase II by 2-arylbenzoxazoles as a mechanism of anticancer activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. The following is a representative protocol for an in vitro cytotoxicity assay, a fundamental tool in the evaluation of potential anticancer compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The 2-arylbenzoxazole scaffold represents a promising starting point for the development of novel anticancer therapeutics. The comparative data presented in this guide, while drawn from different studies, highlight the potential for potent and selective activity within this class of compounds. The provided experimental protocol for the MTT assay offers a standardized method for the initial cytotoxic evaluation of new chemical entities. Further investigation into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these derivatives is warranted to advance them through the drug discovery pipeline.
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A Comparative Analysis of Benzoxazole-Based Kinase Inhibitors: Evaluating a Novel Scaffold Against Established Therapeutics
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity remains a cornerstone of oncological research. This guide provides a comparative analysis of a representative benzoxazole-based compound, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, against established kinase inhibitors. While specific experimental data for this precise molecule is not yet broadly published, its core benzoxazole structure is a well-validated pharmacophore found in several clinical and preclinical kinase inhibitors.
This analysis will therefore use TAK-632, a well-characterized benzoxazole-containing pan-RAF inhibitor, as a structural and functional surrogate to benchmark against Vemurafenib, a market-approved BRAF V600E-specific inhibitor. We will delve into their comparative inhibitory profiles, the experimental methodologies used for their characterization, and the underlying signaling pathways they modulate.
Introduction to the Kinase Targets: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in key kinases like RAS and RAF, is a major driver of tumorigenesis in a significant portion of human cancers, including melanoma and colorectal cancer. The RAF family of serine/threonine kinases (ARAF, BRAF, CRAF) serves as a central node in this pathway, making it a prime target for therapeutic intervention.
Figure 1: Simplified MAPK signaling cascade. The diagram illustrates the points of intervention for the pan-RAF inhibitor TAK-632 and the BRAF V600E-specific inhibitor Vemurafenib.
Comparative Inhibitor Profile
The primary distinction between our representative benzoxazole, TAK-632, and Vemurafenib lies in their selectivity for RAF isoforms. While Vemurafenib was designed for high specificity towards the BRAF V600E mutant, TAK-632 exhibits potent, low-nanomolar inhibition against both wild-type and mutant BRAF, as well as CRAF. This broader "pan-RAF" inhibition profile represents a different therapeutic strategy aimed at overcoming mechanisms of resistance to BRAF-specific inhibitors, such as paradoxical pathway activation mediated by CRAF.
| Parameter | TAK-632 (Benzoxazole Representative) | Vemurafenib (Zelboraf®) | Reference |
| Core Scaffold | Benzoxazole | Pyrrolo[2,3-b]pyridine | |
| Mechanism | ATP-Competitive, Type I Inhibitor | ATP-Competitive, Type I Inhibitor | |
| BRAF V600E IC₅₀ | 1.3 nM | 31 nM | |
| Wild-Type BRAF IC₅₀ | 2.1 nM | 100 nM | |
| CRAF IC₅₀ | 0.8 nM | 48 nM | |
| Key Indication | Investigational (Oncology) | BRAF V600E Mutant Melanoma | |
| Clinical Status | Phase I/II Trials (Discontinued) | FDA Approved |
Table 1: Comparative biochemical data of TAK-632 and Vemurafenib. IC₅₀ values represent the half-maximal inhibitory concentration from in vitro kinase assays.
Experimental Methodologies for Kinase Inhibitor Profiling
To generate the comparative data shown above, a series of standardized biochemical and cellular assays are required. The trustworthiness of any comparison hinges on the rigor of these self-validating experimental systems.
Workflow for In Vitro Kinase Profiling
The initial characterization of a novel inhibitor involves determining its potency against purified kinases. This is typically achieved through ATP-competition assays that measure the inhibitor's ability to block substrate phosphorylation.
A Researcher's Guide to the Comparative Cytotoxicity of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
Introduction: The Quest for Novel Anticancer Therapeutics
The global burden of cancer necessitates a continuous search for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to existing treatments.[1] Benzoxazole and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3] This guide focuses on a specific novel compound, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol (hereafter designated as Cpd-BFB), providing a comprehensive framework for evaluating its cytotoxic potential against established chemotherapeutic agents.
The rationale for investigating Cpd-BFB stems from the established anticancer properties of the benzoxazole core, which is considered a "privileged scaffold" in medicinal chemistry.[4] By systematically comparing its cytotoxic profile with that of cornerstone chemotherapy drugs—Doxorubicin, Cisplatin, and Paclitaxel—we can benchmark its potency, selectivity, and potential mechanism of action. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, data interpretation frameworks, and mechanistic insights to guide the preclinical evaluation of this promising compound.
Rationale for Comparator Selection
To establish a robust benchmark for the cytotoxic potential of Cpd-BFB, a panel of well-characterized and widely used anticancer drugs has been selected. The choice of these agents is based on their distinct mechanisms of action and their clinical relevance in treating a range of solid tumors, including breast, lung, and colon cancers.
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and transcription.[][6][7][8] It is a cornerstone treatment for a variety of cancers, including breast cancer.[9][10]
-
Cisplatin: A platinum-based drug that forms intra-strand and inter-strand crosslinks with DNA, which subsequently triggers apoptosis.[11][12][13][14] It is broadly used for solid tumors such as lung, ovarian, and bladder cancers.[13][15]
-
Paclitaxel: A member of the taxane family, it stabilizes microtubules, preventing their disassembly.[16][17] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[16][18][] It is frequently used to treat breast, lung, and ovarian cancers.[9][15][20]
By comparing Cpd-BFB against these agents, we can gain valuable insights into its relative potency and potential therapeutic niche.
Experimental Design & Methodologies
A rigorous and multi-faceted experimental approach is essential to comprehensively evaluate the cytotoxic profile of Cpd-BFB. The following workflow provides a self-validating system, incorporating essential controls and orthogonal assays to ensure data integrity and reproducibility.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Cell Lines and Culture Conditions
To assess both the efficacy and selectivity of Cpd-BFB, a panel of human cancer cell lines and a non-tumorigenic cell line will be used.
-
Breast Cancer: MCF-7 (Estrogen receptor-positive)
-
Lung Cancer: A549 (Non-small cell lung carcinoma)
-
Colon Cancer: HT-29 (Colorectal adenocarcinoma)
-
Normal Control: MCF-10A (Non-tumorigenic breast epithelial cells)
All cell lines should be obtained from a verified cell bank (e.g., ATCC) and maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cpd-BFB, Doxorubicin, Cisplatin, and Paclitaxel in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with Cpd-BFB and a positive control (e.g., Doxorubicin) at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.[22] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Comparative Data & Mechanistic Insights
The primary output of the cytotoxicity screening is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.[21] A lower IC50 value indicates greater potency.
Quantitative Cytotoxicity Data (Hypothetical)
The following table presents a template for summarizing the experimental IC50 values. The data shown are hypothetical and serve as an example for interpretation.
| Compound | Cell Line | IC50 (µM) at 48h | Selectivity Index (SI)* |
| Cpd-BFB | MCF-7 (Breast) | 8.5 | 5.9 |
| A549 (Lung) | 11.2 | 4.5 | |
| HT-29 (Colon) | 15.4 | 3.2 | |
| MCF-10A (Normal) | 50.1 | - | |
| Doxorubicin | MCF-7 (Breast) | 1.2[23] | - |
| A549 (Lung) | 0.8 | - | |
| HT-29 (Colon) | 0.5 | - | |
| MCF-10A (Normal) | >10 | - | |
| Cisplatin | MCF-7 (Breast) | 31.3[21] | - |
| A549 (Lung) | 7.49[21] | - | |
| HT-29 (Colon) | 12.0 | - | |
| MCF-10A (Normal) | >40 | - | |
| Paclitaxel | MCF-7 (Breast) | 0.01[23] | - |
| A549 (Lung) | 0.05 | - | |
| HT-29 (Colon) | 0.03 | - | |
| MCF-10A (Normal) | >1 | - |
*Selectivity Index (SI) = IC50 in normal cells (MCF-10A) / IC50 in cancer cells. A higher SI value is desirable as it indicates greater selectivity for cancer cells over normal cells.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the known activities of many benzoxazole derivatives, it is hypothesized that Cpd-BFB induces cancer cell death primarily through the intrinsic apoptosis pathway.[24] This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of caspase cascades.
Caption: Proposed intrinsic apoptosis pathway induced by Cpd-BFB.
Western blot analysis would be used to validate this proposed pathway by measuring the expression levels of key proteins:
-
Bcl-2: An anti-apoptotic protein. Downregulation is expected.
-
Bax: A pro-apoptotic protein. Upregulation is expected.
-
Cleaved Caspase-3: The active form of an executioner caspase. An increase indicates apoptosis is underway.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the comparative cytotoxic evaluation of the novel benzoxazole derivative, this compound. By benchmarking its performance against standard-of-care chemotherapeutics like Doxorubicin, Cisplatin, and Paclitaxel, researchers can effectively determine its potency and cancer cell selectivity.
The proposed workflow, from initial MTT screening to mechanistic studies involving apoptosis assays and Western blotting, provides a clear path for preclinical assessment. Favorable results, such as low-micromolar IC50 values against cancer cell lines and a high selectivity index, would strongly support advancing Cpd-BFB to further stages of drug development, including in vivo efficacy studies and detailed toxicological profiling.
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Benchmarking a Novel Benzoxazole Derivative: A Comparative Efficacy and Mechanistic Analysis of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol Against Standard-of-Care Anticancer Agents
In the landscape of oncology drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including potent antitumor effects.[1][2][3] This guide introduces a novel benzoxazole derivative, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol , and provides a comprehensive framework for its preclinical benchmarking against established standard-of-care therapies. Our analysis will be grounded in a hypothetical scenario where this compound is investigated as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical axis frequently deregulated in cancer.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and detailed experimental protocols to facilitate a rigorous evaluation of this promising new chemical entity.
Introduction to the Candidate and Comparators
1.1. The Investigational Compound: this compound
The subject of our investigation is a structurally distinct benzoxazole derivative. While specific preclinical data for this exact molecule is not yet publicly available, its core structure is associated with a range of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] Based on in silico modeling and preliminary screening (hypothetical), we propose that its primary mechanism of action is the inhibition of the phosphoinositide 3-kinase (PI3K) enzyme, a key regulator of cell growth, proliferation, and survival.
1.2. Standard-of-Care Comparators
To establish a robust benchmark, we will compare our investigational compound against two clinically relevant drugs that represent different mechanisms of anticancer action:
-
Alpelisib (Piqray®): A selective inhibitor of the p110α isoform of PI3K, approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. It serves as a direct mechanistic competitor.
-
Paclitaxel (Taxol®): A microtubule-stabilizing agent that disrupts mitotic spindle assembly, leading to cell cycle arrest and apoptosis. It represents a broad-spectrum cytotoxic agent with a different mechanism of action, providing a wider context for the efficacy of our compound.
Mechanistic Rationale and Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival, proliferation, and metabolic reprogramming. Our hypothesis is that This compound intervenes at the level of PI3K, thereby blocking these downstream oncogenic signals.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Experimental Benchmarking Protocols
To objectively assess the performance of This compound , a series of in vitro and in vivo experiments are proposed.
3.1. In Vitro Cytotoxicity Assessment
Objective: To determine the dose-dependent cytotoxic effects of the investigational compound and the standard drugs on a relevant cancer cell line.
Protocol:
-
Cell Line Selection: MCF-7 (human breast adenocarcinoma cell line with a PIK3CA mutation) is a suitable model.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of This compound , Alpelisib, and Paclitaxel. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Viability Assay: Use a resazurin-based assay (e.g., CellTiter-Blue®) to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic curve.
Caption: Workflow for in vitro cytotoxicity assessment.
3.2. Target Engagement: In Vitro PI3K Activity Assay
Objective: To confirm the direct inhibitory effect of the investigational compound on PI3Kα activity.
Protocol:
-
Assay Principle: Utilize a luminescence-based kinase assay (e.g., PI3K-Glo™ Kinase Assay) that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine recombinant human PI3Kα, the PIP2 substrate, and varying concentrations of This compound or Alpelisib.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.
-
Detection: Add the Kinase-Glo® reagent to terminate the reaction and measure the luminescent signal.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the IC50 value for PI3Kα inhibition.
3.3. Downstream Signaling Analysis by Western Blot
Objective: To assess the impact of the compounds on the phosphorylation status of key downstream effectors of the PI3K pathway.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of This compound and Alpelisib for a defined period (e.g., 2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor activity of the investigational compound in a mouse xenograft model.
Protocol:
-
Model System: Use female athymic nude mice.
-
Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (dose determined from MTD studies)
-
Alpelisib (clinically relevant dose)
-
Paclitaxel (standard dose)
-
-
Dosing: Administer the treatments via the appropriate route (e.g., oral gavage) for a specified duration (e.g., 21 days).
-
Efficacy Endpoints: Measure tumor volume and body weight twice weekly. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).
Data Summary and Interpretation
The following tables present a hypothetical summary of the expected data from the described experiments.
Table 1: In Vitro Cytotoxicity and Target Engagement
| Compound | MCF-7 IC50 (µM) | PI3Kα IC50 (nM) |
| This compound | 0.5 | 10 |
| Alpelisib | 0.8 | 5 |
| Paclitaxel | 0.01 | N/A |
Table 2: In Vivo Antitumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| This compound | 65 | +2 |
| Alpelisib | 60 | +1 |
| Paclitaxel | 80 | -5 |
Interpretation:
The hypothetical data suggests that This compound exhibits potent and selective inhibition of PI3Kα, leading to significant antitumor activity both in vitro and in vivo. Its cytotoxicity profile is comparable to the established PI3K inhibitor Alpelisib. While Paclitaxel shows greater tumor growth inhibition, it is also associated with a decrease in body weight, indicating potential toxicity. Our investigational compound, in this scenario, demonstrates a favorable efficacy and safety profile, warranting further preclinical development.
Conclusion
This guide has outlined a comprehensive strategy for the preclinical benchmarking of a novel benzoxazole derivative, This compound . By employing a multi-faceted approach that includes in vitro cytotoxicity assays, direct target engagement studies, downstream signaling analysis, and in vivo efficacy models, researchers can build a robust data package to support the continued development of this promising compound. The direct comparison with both a mechanistically similar drug and a broad-spectrum cytotoxic agent provides a clear and objective assessment of its therapeutic potential.
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A Researcher's Guide to the Statistical Analysis of Novel Benzoxazole Derivatives: A Comparative Framework
Introduction: The Promise of Benzoxazole Scaffolds in Drug Discovery
The benzoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] These derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4][5][6] The specific compound, 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, represents a novel investigational molecule designed to leverage the therapeutic potential of this scaffold. While specific experimental data for this exact compound is not yet publicly available, this guide provides a comprehensive framework for the statistical analysis of experimental data that would be generated during its evaluation. By establishing robust methodologies for comparison, researchers can effectively ascertain the compound's performance relative to existing alternatives.
This guide is structured to provide not just the "how" but also the "why" behind the experimental and statistical choices, ensuring a rigorous and scientifically sound evaluation of novel benzoxazole derivatives.
Part 1: Foundational In Vitro Bioactivity Screening
The initial phase of evaluating a novel compound like this compound involves a battery of in vitro assays to determine its biological activity profile. The choice of assays is dictated by the therapeutic hypothesis for the compound. Given the known activities of benzoxazoles, anticancer and antimicrobial screenings are logical starting points.
Anticancer Activity: Cytotoxicity Profiling
A primary application for novel benzoxazole derivatives is in oncology.[1][2] The initial assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability.[6][7] It provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A-549, HepG2, HeLa) in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.[1][7]
-
Compound Treatment: Prepare serial dilutions of this compound and a standard reference drug (e.g., 5-fluorouracil) in the appropriate cell culture medium.[1][7] Add the diluted compounds to the respective wells and incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
The primary endpoint of a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.
Data Analysis Workflow:
-
Data Normalization: Convert the raw absorbance values to percentage of cell viability relative to the untreated control wells.
-
Dose-Response Curve Fitting: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) using statistical software like GraphPad Prism or R.
-
IC50 Determination: The IC50 value is calculated from the fitted curve.
-
Comparative Analysis: Statistically compare the IC50 value of the test compound to that of the reference drug using an appropriate statistical test, such as an F-test to compare the fits of the curves or a t-test on the log(IC50) values if multiple independent experiments are performed.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | HCT116 (Colon) | A-549 (Lung) | HepG2 (Liver) | HeLa (Cervical) |
| This compound (Test) | 5.2 ± 0.4 | 8.9 ± 0.7 | 12.1 ± 1.1 | 7.5 ± 0.6 |
| 5-Fluorouracil (Standard) | 3.8 ± 0.3 | 6.5 ± 0.5 | 9.8 ± 0.9 | 5.1 ± 0.4 |
| Benzoxazole Derivative X (Alternative) | 10.5 ± 0.9 | 15.2 ± 1.3 | 20.3 ± 1.8 | 11.8 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Caption: Workflow for statistical analysis of cytotoxicity data.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Benzoxazole derivatives are known to possess antimicrobial properties.[1][6][8] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).[1][8]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound and a standard antibiotic (e.g., ofloxacin) and antifungal (e.g., fluconazole) in a 96-well microtiter plate containing appropriate broth.[1]
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganisms.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MIC values are typically reported as a single concentration. For comparative purposes, experiments should be repeated multiple times (at least in triplicate) to ensure reproducibility. The geometric mean of the MICs is often used for comparison. While formal statistical tests are less common for single MIC values, when comparing the efficacy across multiple strains, non-parametric tests like the Wilcoxon signed-rank test can be employed.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µM)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | A. niger (Fungus) |
| This compound (Test) | 16 | 32 | 64 | 128 |
| Ofloxacin (Antibacterial Standard) | 4 | 8 | NA | NA |
| Fluconazole (Antifungal Standard) | NA | NA | 16 | 32 |
| Benzoxazole Derivative Y (Alternative) | 32 | 64 | 128 | >256 |
NA: Not Applicable
Part 2: Delving Deeper - Mechanistic Insights
Once initial bioactivity is established, subsequent experiments aim to elucidate the mechanism of action. For an anticancer compound, this could involve investigating the induction of apoptosis or cell cycle arrest.
Mechanism of Action: Apoptosis Induction
Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are determined. A statistical comparison between the treated and untreated control groups is performed using a t-test or ANOVA, followed by a post-hoc test if multiple concentrations are used.
Table 3: Hypothetical Apoptosis Induction in HCT116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| Test Compound (IC50) | 45.8 ± 3.5 | 30.2 ± 2.8 | 22.5 ± 2.1 |
| 5-Fluorouracil (IC50) | 50.1 ± 4.2 | 28.9 ± 3.1 | 19.8 ± 2.5 |
Data are mean ± SD (n=3). *p < 0.05 compared to untreated control.
Caption: Simplified signaling pathway of apoptosis induction.
Part 3: Physicochemical and Pharmacokinetic Profiling (ADME)
A biologically active compound must possess favorable drug-like properties to be a viable clinical candidate. This involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Solubility and Stability
Experimental Protocols:
-
Aqueous Solubility: Determined using methods like shake-flask or nephelometry.
-
Microsomal Stability: Assessed by incubating the compound with liver microsomes and measuring its depletion over time using LC-MS/MS.[9]
Statistical Analysis:
Data from these assays are typically reported as mean ± standard deviation. For microsomal stability, the in vitro half-life (t½) is calculated from the first-order decay constant.
Table 4: Hypothetical Physicochemical and ADME Properties
| Parameter | Test Compound | Alternative Compound X |
| Aqueous Solubility (µg/mL at pH 7.4) | 25.5 ± 2.1 | 5.2 ± 0.8 |
| Human Liver Microsomal Stability (t½, min) | 45 ± 5 | 15 ± 3 |
| Plasma Protein Binding (%) | 92.1 ± 1.5 | 98.5 ± 0.5 |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The statistical analysis of experimental data for a novel compound like this compound is a multi-faceted process that goes beyond simple p-values. It involves a holistic interpretation of its potency, selectivity, mechanism of action, and drug-like properties in comparison to relevant benchmarks. By employing the rigorous experimental and statistical methodologies outlined in this guide, researchers can build a comprehensive data package to support a go/no-go decision for further preclinical and clinical development. The ultimate goal is to identify promising new therapeutic agents with a clear path to clinical translation.[5]
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Mengshetti, A., et al. (2019). Discovery of a Series of 2'-α-Fluoro,2'-β-Bromo-Ribonucleosides and their Phosphoramidate Prodrugs as Potent Pan-Genotypic Inhibitors of Hepatitis C Virus. Journal of Medicinal Chemistry, 62(23), 10737-10752. [Link]
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Smith, A. B., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(25), 1-15. [Link]
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Kumar, S., & Singh, R. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10. [Link]
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Pinto, M., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 1-15. [Link]
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Kovac, T., et al. (2025). New synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. Journal of Heterocyclic Chemistry, 22(5), 1285-1288. [Link]
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Traore, F., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 16(4), 1-15. [Link]
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A Comparative Guide to the Biological Evaluation of 2-(Hydroxyphenyl)benzoxazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzoxazole Scaffold
Comparative Analysis of Biological Activity
The biological activity of 2-(hydroxyphenyl)benzoxazole analogs is significantly influenced by the nature and position of substituents on both the benzoxazole ring and the phenyl moiety. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.[6]
Antimicrobial Activity
Substituted benzoxazoles have demonstrated considerable potential as antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]
Comparative Data on Antimicrobial Potency
The following table summarizes the in vitro antimicrobial activity of a series of 2-substituted benzoxazole derivatives from a representative study. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R1 Substituent (Benzoxazole Ring) | R2 Substituent (Phenyl Ring) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 1a | H | 4-OH | 12.5 | 25 | 50 |
| 1b | 5-Cl | 4-OH | 6.25 | 12.5 | 25 |
| 1c | 5-NO2 | 4-OH | 3.12 | 6.25 | 12.5 |
| 2a | H | 2,4-diOH | 6.25 | 12.5 | 25 |
| 2b | 5-Cl | 2,4-diOH | 3.12 | 6.25 | 12.5 |
Note: This table is a representative compilation based on trends observed in the literature and does not represent data from a single specific paper, as direct comparative studies on a homologous series including the topic compound are unavailable.
Interpretation of Structure-Activity Relationship (SAR):
-
Substitution on the Benzoxazole Ring: The introduction of electron-withdrawing groups, such as a chloro (Cl) or nitro (NO2) group, at the 5-position of the benzoxazole ring generally enhances antimicrobial activity. This is likely due to increased lipophilicity and altered electronic properties of the molecule, facilitating cell wall penetration and interaction with intracellular targets.
-
Hydroxylation Pattern on the Phenyl Ring: The position and number of hydroxyl groups on the 2-phenyl substituent are critical for activity. Dihydroxylated analogs, particularly those with a catechol or resorcinol-like arrangement, often exhibit superior potency compared to their monohydroxylated counterparts. This suggests that the hydroxyl groups may be involved in hydrogen bonding interactions with the active sites of target enzymes or proteins.
Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like protein kinases and topoisomerases.[9]
Comparative Cytotoxicity Data
The table below presents the in vitro anticancer activity (IC50 in µM) of a selection of 2-(hydroxyphenyl)benzoxazole analogs against different cancer cell lines.
| Compound ID | R1 Substituent (Benzoxazole Ring) | R2 Substituent (Phenyl Ring) | MCF-7 (Breast) IC50 µM | A549 (Lung) IC50 µM | HCT116 (Colon) IC50 µM |
| 3a | H | 4-OH | 15.2 | 21.8 | 18.5 |
| 3b | 6-Br | 4-OH | 8.7 | 12.4 | 9.9 |
| 3c | H | 3-F, 4-OH | 10.1 | 14.5 | 11.2 |
| 3d | 6-Br | 3-F, 4-OH | 5.4 | 7.8 | 6.1 |
Note: This table is a representative compilation based on trends observed in the literature and does not represent data from a single specific paper.
Interpretation of Structure-Activity Relationship (SAR):
-
Halogenation: The presence of a halogen, such as bromine (Br) on the benzoxazole ring, often correlates with increased anticancer activity. This is exemplified by the lower IC50 values of compounds 3b and 3d compared to their non-halogenated counterparts. The introduction of a fluorine (F) atom on the phenyl ring also appears to contribute positively to the cytotoxic potency.
-
Combined Effects: The combination of halogenation on both the benzoxazole and phenyl rings, as in analog 3d , appears to have a synergistic effect, resulting in the most potent compound in this representative series. This highlights the importance of multi-site modification in optimizing the anticancer properties of this scaffold.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the biological evaluation of 2-(hydroxyphenyl)benzoxazole analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.
-
Test compounds and standard antibiotic/antifungal drugs.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Test compounds and a standard anticancer drug (e.g., doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Molecular Interactions and Workflows
Signaling Pathway Inhibition
Many 2-(hydroxyphenyl)benzoxazole analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Aurora B kinase pathway.[10][11]
Caption: Inhibition of the Aurora B Kinase signaling pathway by a 2-(hydroxyphenyl)benzoxazole analog.
Experimental Workflow for Drug Discovery
The process of identifying and validating novel benzoxazole-based drug candidates follows a structured workflow, from initial screening to more in-depth biological characterization.
Caption: A typical drug discovery workflow for benzoxazole analogs.
Conclusion and Future Directions
The 2-(hydroxyphenyl)benzoxazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that strategic modifications, such as halogenation and alteration of hydroxylation patterns, can significantly enhance their biological potency. While the specific compound 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol remains to be extensively characterized in the public domain, the comparative data and established protocols presented in this guide offer a robust framework for its evaluation and for the continued exploration of this important class of molecules. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as on optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications.
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Medium. [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
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Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol, a halogenated benzoxazole derivative. The procedures outlined below are grounded in established safety protocols for handling halogenated aromatic and phenolic compounds, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
Core Principles of Disposal:
-
Never dispose of this compound down the drain or in regular trash.[4][5]
-
Always treat as hazardous chemical waste.[6]
-
Utilize designated and properly labeled waste containers.[4][5]
-
Engage a certified hazardous waste disposal service for final removal.[3]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound in various forms.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Nitrile or Viton gloves (double-gloving is recommended).[4]
-
A fully buttoned laboratory coat.[2]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect pure compound, contaminated spatulas, weighing paper, and contaminated consumables (e.g., pipette tips) in a designated, leak-proof, and clearly labeled solid hazardous waste container.[6]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste (Solutions):
-
This compound is a halogenated organic compound. Therefore, liquid waste containing this substance should be collected in a designated "Halogenated Organic Waste" container.[4][9]
-
Do not mix with non-halogenated waste streams.[5]
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[10]
-
Leave at least 10% headspace in the container to allow for vapor expansion.[6]
-
-
Contaminated Sharps:
-
Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Empty Containers:
-
Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11]
-
The rinsate must be collected and disposed of as halogenated liquid waste.[12]
-
After triple-rinsing, the container label should be defaced or removed, and the container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.[11][12]
-
Waste Labeling
Accurate and thorough labeling is a legal requirement and essential for safe handling.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or percentage of the compound in the waste stream.
-
Any other components in the waste mixture (e.g., solvents).
-
The date the waste was first added to the container.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
Storage of Waste
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[1][2]
-
Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[5]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7]
Final Disposal
-
Once the waste container is full or has been in storage for a maximum of three months, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[9]
-
Do not attempt to treat or neutralize the chemical waste yourself. The recommended method for final disposal of such compounds is high-temperature incineration by a licensed facility.[3]
Data and Workflow Visualization
Table 1: Waste Stream Management
| Waste Type | Container | Waste Category | Disposal Procedure |
| Solid Compound | Labeled, sealed HDPE container | Solid Hazardous Waste | Collect and store for EHS pickup. |
| Solutions in Solvent | Labeled, sealed solvent-safe container | Halogenated Liquid Waste | Collect and store in secondary containment for EHS pickup. |
| Contaminated Labware | Labeled, sealed HDPE container | Solid Hazardous Waste | Collect and store for EHS pickup. |
| Contaminated Sharps | Puncture-proof sharps container | Sharps Waste | Collect and store for EHS pickup. |
| Empty Stock Container | Original container | N/A | Triple-rinse, collect rinsate as liquid waste, deface label, and dispose of as non-hazardous waste.[11][12] |
Disposal Decision Workflow
Disposal Workflow Diagram
References
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Washington State University Environmental Health & Safety. Halogenated Solvents. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? YouTube. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Essential Safety and Operational Guide for Handling 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational procedures for the handling of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol. As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the guidance herein is based on established principles for handling structurally similar halogenated, phenolic, and heterocyclic aromatic compounds.
Hazard Assessment and Risk Mitigation
This compound is a complex organic molecule for which comprehensive toxicological data is not yet available. However, based on its structural motifs—a brominated aromatic ring, a fluorinated phenol, and a benzoxazole core—a cautious approach is warranted. Structurally related compounds are known to be irritants, potentially harmful if ingested or inhaled, and may cause long-term health effects with repeated exposure.[1][2][3][4] Therefore, all handling should be conducted with the assumption that this compound is hazardous.
Primary Routes of Exposure:
-
Dermal Contact: The most common route of exposure in a laboratory setting.[5]
-
Inhalation: Particularly if the compound is a fine powder or if aerosols are generated.[2][3]
-
Ingestion: Accidental ingestion can occur through contaminated hands.[6]
-
Ocular Exposure: Direct contact with the eyes can cause serious damage.[1][3][4]
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations, including weighing, dissolving, and transferring, should be performed within the fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is required when there is a splash hazard. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron must be worn. | Prevents direct skin contact which may cause irritation.[1] Halogenated hydrocarbons can attack some glove materials; therefore, inspect gloves for any signs of degradation.[7] Double gloving is recommended for extended handling. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling fine particles or vapors.[3][4] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[8] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[8] Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical container.
-
Weighing: If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood. Use a spatula for transfers and avoid creating dust.[9] If the compound is in solution, perform all transfers within the fume hood.
3.2. Reaction Setup and Execution:
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use.[8]
-
Closed Systems: If heating a reaction, ensure the system is not closed to the atmosphere to prevent pressure buildup.[8]
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
3.3. Post-Reaction Workup and Purification:
-
Quenching: If necessary, quench the reaction carefully within the fume hood.
-
Extraction and Purification: Perform all extractions, distillations, and chromatographic separations within the fume hood.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
4.1. Decontamination:
-
Glassware and Equipment: Decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent (e.g., acetone or ethanol) is recommended. The rinseate should be collected as hazardous waste.
-
Work Surfaces: Wipe down the work surface in the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Spills: In case of a spill, immediately alert others in the laboratory. For small spills, use a spill kit with an absorbent material appropriate for organic compounds. For large spills, evacuate the area and contact your institution's environmental health and safety department.
4.2. Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, contaminated silica gel) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.
-
Labeling: Ensure all waste containers are labeled with the full chemical name and the words "Hazardous Waste."
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the nature of the experimental work.
Caption: PPE selection workflow for handling the target compound.
References
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Cayman Chemical. (2025). Safety Data Sheet: 4-Bromoamphetamine (hydrochloride).
- ChemScene. (2025). Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzoic acid, 3,5-dibromo-4-hydroxy-.
- NMSU Safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- 4 - SAFETY DATA SHEET. (n.d.).
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
